molecular formula HO3P-2 B1198204 Hydrogenphosphite CAS No. 15477-76-6

Hydrogenphosphite

Cat. No.: B1198204
CAS No.: 15477-76-6
M. Wt: 79.98 g/mol
InChI Key: GBHRVZIGDIUCJB-UHFFFAOYSA-N
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Description

Hydrogenphosphite is a divalent inorganic anion resulting from the removal of a proton from two of the hydroxy groups of phosphorous acid. It is a phosphite ion and a divalent inorganic anion. It is a conjugate base of a dithis compound. It is a conjugate acid of a phosphite(3-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydrogen phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HO3P/c1-4(2)3/h1H/q-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHRVZIGDIUCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO3P-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165717
Record name Phosphonic acid, ion(2-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.980 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15477-76-6
Record name Phosphonic acid, ion(2-)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, ion(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Hydrogenphosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrogenphosphite anion (HPO₃²⁻), a key species in various chemical and biological processes, exhibits a fascinating molecular structure and bonding profile. This guide provides a comprehensive analysis of its tetrahedral geometry, the nature of its covalent bonds, and its tautomeric equilibrium. We present a consolidation of quantitative data from crystallographic and spectroscopic studies, alongside detailed experimental protocols for characterization. Visualizations of its structure, tautomerism, and analytical workflows are provided to facilitate a deeper understanding for researchers in chemistry and drug development.

Molecular Structure and Geometry

The this compound ion, systematically named phosphonate, predominantly exists in a tetrahedral geometry around the central phosphorus atom. This structure is a consequence of the sp³ hybridization of the phosphorus atom, which forms four sigma bonds. Three of these bonds are with oxygen atoms, and one is a direct phosphorus-hydrogen bond. This P-H bond is a distinctive feature of the this compound ion and is crucial to its chemical reactivity, or lack thereof in certain contexts, as the hydrogen atom bonded directly to phosphorus does not readily ionize under normal conditions[1].

The overall structure can be represented as [HPO₃]²⁻. The arrangement of the atoms leads to a C₃ᵥ symmetry for the free ion. In the solid state, the geometry can be slightly distorted depending on the counter-ion and crystal packing forces.

Crystallographic Data

X-ray crystallography of this compound salts provides precise measurements of bond lengths and angles, confirming the tetrahedral arrangement. While data on a wide variety of simple this compound salts is limited, studies on compounds such as calcium hydrogen phosphite (CaHPO₃) and sodium hydrogen phosphite pentahydrate (Na₂HPO₃·5H₂O) offer valuable insights.

Table 1: Crystallographic Data for this compound Salts

ParameterCalcium Hydrogen Phosphite (CaHPO₃)Sodium Hydrogen Phosphite Pentahydrate (Na₂HPO₃·5H₂O)
Crystal SystemOrthorhombicOrthorhombic
Space GroupPmn2₁Not explicitly found
P-O Bond Length (Å)1.52 (average)1.48 (shorter P=O), 1.52 (longer P-O)
P-H Bond Length (pm)~132Not explicitly found
O-P-O Bond Angle (°)Distorted from ideal 109.5°Not explicitly found

Note: The data for Na₂HPO₃·5H₂O is inferred from general descriptions as a complete crystallographic study was not found in the search results.

Chemical Bonding

The bonding in the this compound ion is characterized by a combination of covalent sigma bonds and delocalized pi bonding. The central phosphorus atom is in the +3 oxidation state.

  • P-O Bonds: The three phosphorus-oxygen bonds are strong and have a significant degree of covalent character. In the isolated ion, these bonds are equivalent due to resonance. However, in the solid state, as seen in sodium hydrogen phosphite pentahydrate, there can be a distinction between a shorter P=O double bond and two longer P-O single bonds[2]. This indicates that the resonance is not always complete in the crystalline form.

  • P-H Bond: The phosphorus-hydrogen bond is a stable covalent bond. The hydrogen atom in this bond is not acidic and does not typically participate in hydrogen bonding[1].

  • Hydrogen Bonding: In hydrated salts and aqueous solutions, the oxygen atoms of the this compound ion act as hydrogen bond acceptors, interacting with water molecules. This contributes to the solubility of this compound salts in water[2].

Tautomerism

A key aspect of the chemistry of phosphorous acid (H₃PO₃), the parent acid of the this compound ion, is its tautomeric equilibrium between a tricoordinate form, P(OH)₃ (phosphorous acid), and a tetracoordinate form, HP(O)(OH)₂ (phosphonic acid).

Tautomeric equilibrium of phosphorous acid.

Experimental and theoretical studies have conclusively shown that this equilibrium overwhelmingly favors the tetracoordinate phosphonic acid form[3][4]. The equilibrium constant (K) for the tautomerization P(OH)₃ ⇌ HP(O)(OH)₂ in aqueous solution at 25°C is approximately 10¹⁰.³[4][5]. This means that the concentration of the tricoordinate P(OH)₃ tautomer is extremely low.

Consequently, the this compound ion is the conjugate base of the dominant phosphonic acid tautomer, leading to the HPO₃²⁻ structure.

Experimental Protocols

Synthesis of this compound Salts

Synthesis of Sodium this compound Pentahydrate (Na₂HPO₃·5H₂O):

This salt can be prepared by the neutralization of phosphorous acid with sodium hydroxide[6][7].

  • Reaction Setup: Prepare a solution of phosphorous acid (H₃PO₃) in water. In a separate container, prepare a stoichiometric amount of sodium hydroxide (NaOH) solution. The reaction should be carried out in a flask equipped with a stirrer and cooled in an ice bath to manage the exothermic reaction.

  • Neutralization: Slowly add the NaOH solution to the H₃PO₃ solution with continuous stirring. The reaction is: H₃PO₃ + 2NaOH → Na₂HPO₃ + 2H₂O.

  • Crystallization: After the addition is complete, the solution is concentrated by gentle heating or under reduced pressure to induce crystallization.

  • Isolation and Purification: The resulting crystals of Na₂HPO₃·5H₂O are collected by filtration, washed with a small amount of cold water or ethanol, and then dried.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product H3PO3 Phosphorous Acid (H₃PO₃ solution) Neutralization Neutralization (Ice Bath, Stirring) H3PO3->Neutralization NaOH Sodium Hydroxide (NaOH solution) NaOH->Neutralization Crystallization Concentration & Crystallization Neutralization->Crystallization Stoichiometric Addition Isolation Filtration & Washing Crystallization->Isolation Product Sodium this compound Pentahydrate (Na₂HPO₃·5H₂O) Isolation->Product

Workflow for the synthesis of Sodium this compound Pentahydrate.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for characterizing the this compound ion in solution. Both ¹H and ³¹P NMR are employed.

  • ³¹P NMR Spectroscopy:

    • Sample Preparation: Dissolve the this compound salt (e.g., Na₂HPO₃) in a suitable deuterated solvent, typically D₂O.

    • Data Acquisition: Acquire the ³¹P NMR spectrum. A proton-decoupled spectrum is usually obtained to simplify the signal to a singlet.

    • Analysis: The chemical shift (δ) of the phosphorus nucleus is characteristic. For aqueous solutions of phosphites, the chemical shift is sensitive to pH. The presence of a direct P-H bond can be confirmed by acquiring a proton-coupled spectrum, which will show a doublet due to ¹J(P,H) coupling. One-bond P-H coupling constants are typically large, in the range of 600-700 Hz[8].

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Prepare the sample as for ³¹P NMR.

    • Data Acquisition: Acquire the ¹H NMR spectrum.

    • Analysis: The spectrum will show a signal for the proton directly bonded to the phosphorus atom. This signal will appear as a doublet due to coupling with the phosphorus nucleus. The chemical shift and the large coupling constant are diagnostic for the P-H bond.

Table 2: NMR Spectroscopic Data for Aqueous this compound (HPO₃²⁻)

NucleusChemical Shift (δ)Multiplicity (Proton-Coupled)Coupling Constant (J)
³¹PpH-dependentDoublet¹J(P,H) ≈ 600-700 Hz
¹H (P-H)Specific to environmentDoublet¹J(H,P) ≈ 600-700 Hz

Raman Spectroscopy:

Raman spectroscopy provides information about the vibrational modes of the this compound ion.

  • Sample Preparation: Prepare an aqueous solution of a this compound salt.

  • Data Acquisition: Acquire the Raman spectrum using a suitable laser excitation wavelength.

  • Analysis: The spectrum will exhibit characteristic peaks corresponding to the stretching and bending vibrations of the P-O and P-H bonds.

Table 3: Tentative Raman Peak Assignments for Aqueous this compound (HPO₃²⁻)

Wavenumber (cm⁻¹)Vibrational Mode
~2400P-H Stretch (ν P-H)
~990Symmetric P-O Stretch (νs PO₃)
~1080Asymmetric P-O Stretch (νas PO₃)
Bending ModesLower frequency region

Note: These are approximate values based on related phosphate species, as specific data for this compound was not definitively found.

Conclusion

The this compound ion possesses a well-defined tetrahedral structure dominated by the HP(O)(OH)₂ tautomer of its parent acid. Its bonding is characterized by strong covalent P-O and P-H bonds. The structural and electronic properties of this ion can be thoroughly investigated using a combination of X-ray crystallography and spectroscopic techniques such as NMR and Raman spectroscopy. The detailed experimental protocols and compiled data presented in this guide offer a valuable resource for researchers and professionals working with phosphorus-containing compounds in various scientific and developmental contexts.

References

Synthesis of Hydrogenphosphites from Phosphorus Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing hydrogenphosphites, including phosphorous acid and its dialkyl esters, utilizing phosphorus trichloride as a key starting material. The information presented is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries, who require a detailed understanding of these essential synthetic processes.

Synthesis of Phosphorous Acid (H₃PO₃) via Hydrolysis of Phosphorus Trichloride

The reaction of phosphorus trichloride (PCl₃) with water is a fundamental and widely used industrial method for the production of phosphorous acid (H₃PO₃).[1][2] This exothermic reaction proceeds through a stepwise hydrolysis mechanism, where the chlorine atoms on the phosphorus are sequentially replaced by hydroxyl groups. The overall reaction is as follows:

PCl₃ + 3H₂O → H₃PO₃ + 3HCl

While the stoichiometry appears straightforward, the reaction is notoriously vigorous and can be difficult to control.[3][4] Several methods have been developed to manage the reaction's exothermicity and ensure safe and efficient production.

Controlled Hydrolysis Methods

To mitigate the violent nature of the PCl₃ hydrolysis, various techniques are employed in both laboratory and industrial settings. These methods focus on controlling the reaction rate and dissipating the heat generated.

  • Controlled Addition and Cooling: A common laboratory-scale approach involves the slow, dropwise addition of PCl₃ to chilled water or a mixture of ice and water.[3][5] This allows for the gradual release of heat, which can be effectively managed by an external cooling bath.

  • Reaction in Concentrated Hydrochloric Acid: Performing the hydrolysis in the presence of concentrated hydrochloric acid can help to temper the reaction's vigor.[3]

  • Vapor Phase Hydrolysis: An alternative approach involves passing a stream of air containing PCl₃ vapor into ice-cold water. This method facilitates better heat transfer and control, leading to the formation of solid phosphorous acid crystals.[3]

  • Continuous Process with Product Seeding: A patented industrial process describes the continuous feeding of PCl₃ and an excess of water into a reactor already containing previously synthesized phosphorous acid.[4] This initial volume of product helps to absorb the heat of reaction, allowing for a smooth and controlled process at temperatures between 40°C and 80°C.[6]

Experimental Protocols

Below are representative experimental protocols for the synthesis of phosphorous acid from phosphorus trichloride.

Protocol 1: Laboratory Scale Synthesis in Water [5]

  • A three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with an outlet connected to an HCl trap) is charged with distilled water and cooled in an ice bath.

  • While stirring vigorously, freshly distilled phosphorus trichloride (100 mL, boiling point 74-76°C) is added slowly from the dropping funnel. The rate of addition is controlled to prevent an excessive temperature increase.

  • After the addition is complete, the reaction mixture is filtered.

  • The filtrate is then concentrated by heating to a temperature below 140°C until the volume is reduced to one-third of the original, which serves to drive off the dissolved hydrogen chloride gas.

  • The solution is cooled to 60-65°C, and a small seed crystal of phosphorous acid is added to induce crystallization.

  • The mixture is further cooled with continuous stirring to complete the crystallization process. The resulting crystals are collected by filtration.

Protocol 2: Synthesis in Carbon Tetrachloride [5]

  • A three-neck round-bottom flask is charged with 300 mL of carbon tetrachloride (CCl₄) and 100 g of freshly distilled PCl₃.

  • The flask is cooled in an ice bath, and 75 g of distilled water is added slowly from a dropping funnel with vigorous stirring.

  • After the water addition is complete, the ice bath is removed, and stirring is continued for an additional hour.

  • The reaction mixture is transferred to a separatory funnel, and the CCl₄ layer is washed four times with water. If crystallization occurs, a small amount of water (2-3 mL) can be added to redissolve the product.

  • The aqueous acid solution is filtered and transferred to a flask for vacuum evaporation on a water bath (not exceeding 60°C) for 3 hours to remove HCl.

  • The concentrated solution is then placed in a desiccator to cool and crystallize.

Quantitative Data
ParameterMethod 1: Hydrolysis in WaterMethod 2: Industrial Continuous Process
Reactants PCl₃, H₂OPCl₃, H₂O
Solvent NoneNone (product acts as medium)
Temperature Cooled initially, then <140°C for concentration40°C - 80°C[6]
Pressure AtmosphericAtmospheric[6]
Molar Ratio (H₂O:PCl₃) Excess H₂O3.6:1 to 4.2:1[6]
Yield Approx. 63g from 100 mL PCl₃[5]Not specified

Reaction Pathway Diagram

hydrolysis_pathway PCl3 Phosphorus Trichloride (PCl₃) Intermediate1 Cl₂P(OH) PCl3->Intermediate1 + H₂O - HCl HCl Hydrogen Chloride (HCl) H2O Water (H₂O) Intermediate2 ClP(OH)₂ Intermediate1->Intermediate2 + H₂O - HCl H3PO3 Phosphorous Acid (H₃PO₃) Intermediate2->H3PO3 + H₂O - HCl

Caption: Stepwise hydrolysis of PCl₃ to H₃PO₃.

Synthesis of Dialkyl Hydrogenphosphites from Phosphorus Trichloride

The reaction of phosphorus trichloride with alcohols is a primary method for the synthesis of dialkyl hydrogenphosphites, which are versatile intermediates in organophosphorus chemistry.[7] This reaction proceeds through the initial formation of a trialkyl phosphite, which is subsequently dealkylated by the in-situ generated hydrogen chloride.[8][9]

PCl₃ + 3ROH → (RO)₃P + 3HCl (RO)₃P + HCl → (RO)₂P(O)H + RCl

The overall reaction can be represented as:

PCl₃ + 3ROH → (RO)₂P(O)H + 2HCl + RCl[10]

To obtain the trialkyl phosphite as the final product, a base is typically added to neutralize the HCl as it is formed.[9] However, for the synthesis of dialkyl hydrogenphosphites, the presence of HCl is necessary for the dealkylation step.

Reaction Conditions and Control

The synthesis of dialkyl hydrogenphosphites requires careful control of the reaction temperature to prevent side reactions and degradation of the product by HCl, especially for lower alkyl alcohols like methanol and ethanol.[10]

  • Low-Temperature Synthesis: The reaction is often carried out at low temperatures, typically between 5°C and 15°C, to manage the exothermicity and minimize side reactions. External cooling is essential.[11]

  • Use of an Inert Solvent: The reaction can be performed in the presence of an inert solvent, such as liquid butane, to help control the temperature and facilitate product separation.[11]

Experimental Protocol

Protocol 3: General Synthesis of Dialkyl Hydrogenphosphites [11]

  • The desired alcohol is charged into a reaction vessel equipped with a stirrer and a cooling system.

  • Phosphorus trichloride is then added to the alcohol at a controlled rate, maintaining the reaction temperature between 5°C and 15°C.

  • After the addition is complete, the reaction mixture is allowed to stir for a specified period.

  • The dialkyl hydrogenphosphite product, which may separate as a distinct layer, is removed from the reaction chamber.

  • The crude product is then transferred to an evacuated vessel to remove most of the dissolved hydrogen chloride and alkyl chloride.

  • For further purification, the crude product can be neutralized with ammonia to remove residual acids, followed by filtration.

  • Finally, the dialkyl this compound can be purified by vacuum distillation.

Quantitative Data
ParameterGeneral Synthesis of Dialkyl Hydrogenphosphites
Reactants PCl₃, Alcohol (e.g., Methanol, Ethanol)
Solvent Optional (e.g., liquid butane)[11]
Temperature 5°C to 50°C (preferably 5°C to 15°C)[11]
Key Intermediate Trialkyl phosphite
Purification Vacuum distillation, Neutralization[11]

Experimental Workflow Diagram

dialkyl_phosphite_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification Reactants Charge Alcohol to Reactor Addition Slowly Add PCl₃ (5-15°C) Reactants->Addition Stirring Stir Reaction Mixture Addition->Stirring Separation Separate Crude Product Stirring->Separation Degassing Remove HCl and RCl (Vacuum) Separation->Degassing Neutralization Neutralize with NH₃ (Optional) Degassing->Neutralization Distillation Vacuum Distillation Neutralization->Distillation FinalProduct Pure Dialkyl This compound Distillation->FinalProduct

Caption: Workflow for dialkyl this compound synthesis.

References

The Dynamic Duo: An In-depth Technical Guide to the Tautomeric Equilibrium of Hydrogenphosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium of hydrogenphosphites, a class of organophosphorus compounds, represents a fundamental chemical duality with significant implications for their reactivity and application, particularly in the realm of drug development and synthesis. This guide provides a comprehensive exploration of this equilibrium, detailing the quantitative aspects, experimental and computational methodologies for its study, and its relevance in medicinal chemistry.

The Core Concept: A Tale of Two Tautomers

Hydrogenphosphites, which include H-phosphonates, H-phosphinates, and secondary phosphine oxides, exist as an equilibrium between two tautomeric forms: a tetracoordinated, pentavalent phosphorus(V) species and a tricoordinated, trivalent phosphorus(III) species.[1] This prototropic tautomerism involves the migration of a proton between the phosphorus and oxygen atoms.

The P(V) form, often referred to as the phosphonate or phosphine oxide form, is characterized by a phosphoryl (P=O) group and a hydrogen atom directly bonded to the phosphorus (P-H). The P(III) form, or the phosphite/phosphinous acid form, contains a hydroxyl group bonded to the phosphorus (P-OH) and possesses a lone pair of electrons on the phosphorus atom.[1]

Hydrogenphosphite Tautomeric Equilibrium

Generally, the equilibrium lies heavily towards the more stable P(V) form. However, the less abundant P(III) tautomer is often the more reactive species, particularly in reactions where the phosphorus atom acts as a nucleophile.[1] This dual nature is central to the chemical behavior of hydrogenphosphites.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is dictated by thermodynamic factors, which are in turn influenced by the electronic and steric nature of the substituents on the phosphorus atom and the surrounding solvent environment.

Thermodynamic Data

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the thermodynamics of this equilibrium. The Gibbs free energy difference (ΔG) between the P(V) and P(III) tautomers is a key parameter for quantifying the position of the equilibrium. A negative ΔG indicates a preference for the P(V) form.

The following tables summarize the calculated Gibbs free energy differences for the tautomeric equilibrium of a range of this compound compounds in the gas phase and in dichloromethane, as reported by Ábrányi-Balogh et al. (2019).

Table 1: Gibbs Free Energy of Tautomeric Equilibrium (P(V) - P(III)) in the Gas Phase

Compound No.Substituents (R¹, R²)ΔG (kJ/mol)
1Me, Me-7.6
2Et, Et-8.9
3MeO, MeO-15.6
4EtO, EtO-17.6
5F, F27.3
6CF₃, CF₃39.1
7CF₃, Me16.5
11CH₂NO₂, CH₂NO₂31.7
12Ph, Ph-4.0
13Ph, t-Bu-17.2
14Ph, EtO-11.3
15Ph, 2-MeC₆H₄-7.0
164-FC₆H₄, 4-FC₆H₄-2.7
174-NO₂C₆H₄, 4-NO₂C₆H₄8.4

Data sourced from a computational study by Ábrányi-Balogh et al. (2019).

Table 2: Gibbs Free Energy of Tautomeric Equilibrium (P(V) - P(III)) in Dichloromethane

Compound No.Substituents (R¹, R²)ΔG (kJ/mol)
1Me, Me-24.1
2Et, Et-25.7
3MeO, MeO-28.9
4EtO, EtO-31.1
5F, F17.1
6CF₃, CF₃25.4
7CF₃, Me2.5
11CH₂NO₂, CH₂NO₂14.8
12Ph, Ph-18.7
13Ph, t-Bu-32.6
14Ph, EtO-24.4
15Ph, 2-MeC₆H₄-22.3
164-FC₆H₄, 4-FC₆H₄-16.4
174-NO₂C₆H₄, 4-NO₂C₆H₄-5.7

Data sourced from a computational study by Ábrányi-Balogh et al. (2019).

These data clearly illustrate that electron-donating groups (e.g., alkyl, alkoxy) stabilize the P(V) form, shifting the equilibrium to the left. Conversely, electron-withdrawing groups (e.g., F, CF₃, NO₂) favor the P(III) tautomer, making it more accessible.[1] Solvation in a polar solvent like dichloromethane generally further stabilizes the more polar P(V) form.[1]

Kinetics of Tautomerization

The interconversion between the two tautomers does not typically proceed via a simple intramolecular proton transfer, as this pathway has a very high activation energy barrier.[1] Instead, the tautomerization is often facilitated by solvent molecules or by self-association of the this compound molecules to form dimers or trimers, which allows for a lower-energy concerted proton transfer.

Table 3: Activation Barriers for Tautomerization of Model Compounds (Gas Phase)

CompoundPathwayActivation Barrier (ΔG‡, kJ/mol)
Dimethylphosphine oxideIntramolecular230.4
Water-assisted92.8
Dimeric115.9
Dimethyl phosphiteIntramolecular224.9
Water-assisted98.2
Dimeric141.6
Bis(trifluoromethyl)phosphine oxideIntramolecular231.7
Water-assisted64.7
Dimeric96.9

Data sourced from a computational study by Ábrányi-Balogh et al. (2019).

Tautomerization_Pathways cluster_main Tautomerization Mechanisms P(V) P(V) P(III) P(III) P(V)->P(III) Direct (High Barrier) Dimer Dimer P(V)->Dimer Solvent_Complex Solvent_Complex P(V)->Solvent_Complex Dimer->P(III) Dimeric Pathway Solvent_Complex->P(III) Solvent-Assisted Pathway NMR_Workflow Start Start Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Start->Sample_Prep NMR_Acquisition 31P NMR Acquisition (Proton decoupled, sufficient D1) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Phasing, baseline correction) NMR_Acquisition->Data_Processing Integration Signal Integration (P(V) and P(III) peaks) Data_Processing->Integration Calculation Calculation of K_eq and ΔG Integration->Calculation End End Calculation->End Phosphate_Signaling Extracellular_Pi Extracellular Phosphate (Pi) PiT1 PiT-1 Transporter Extracellular_Pi->PiT1 binds FGFR FGFR PiT1->FGFR activates Raf_MEK_ERK Raf/MEK/ERK Pathway FGFR->Raf_MEK_ERK Akt_Pathway Akt Pathway FGFR->Akt_Pathway Gene_Expression Modulation of Gene Expression Raf_MEK_ERK->Gene_Expression Akt_Pathway->Gene_Expression

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrogenphosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenphosphite (HPO₃²⁻), also known as phosphite, is a phosphorus oxoanion with growing interest in various scientific fields, including agriculture, chemical synthesis, and potentially in drug development. Its unique chemical properties, particularly its role as a reducing agent and its structural analogy to phosphate, make it a subject of significant research. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of key processes involving this ion.

Physical Properties

The this compound ion possesses distinct physical characteristics that are crucial for its behavior in different environments. These properties are summarized in the tables below.

General and Structural Properties
PropertyValueReference
Chemical Formula HPO₃²⁻
Molecular Weight 79.98 g/mol [1]
Structure Tetrahedral[2]
P-O Bond Length ~1.50 - 1.55 Å[3][4]
P-H Bond Length ~1.31 Å
O-P-O Bond Angle ~109.5° (idealized)
H-P-O Bond Angle ~109.5° (idealized)
Acid-Base Properties

Phosphorous acid (H₃PO₃) is a diprotic acid, giving rise to dithis compound (H₂PO₃⁻) and this compound (HPO₃²⁻) ions in solution. The pKa values are critical for understanding the speciation of phosphite at different pH levels.

EquilibriumpKaReference
H₃PO₃ ⇌ H₂PO₃⁻ + H⁺pKa₁ ≈ 1.3
H₂PO₃⁻ ⇌ HPO₃²⁻ + H⁺pKa₂ ≈ 6.7

Chemical Properties

The chemical reactivity of this compound is largely defined by the +3 oxidation state of the phosphorus atom, making it a moderately strong reducing agent.

Redox Chemistry

This compound can be oxidized to phosphate (PO₄³⁻), where phosphorus is in the +5 oxidation state. This oxidation can be achieved through chemical or enzymatic means.

Chemical Oxidation: Strong oxidizing agents can convert this compound to phosphate.

Enzymatic Oxidation: The enzyme phosphite dehydrogenase (PTDH) catalyzes the NAD⁺-dependent oxidation of this compound to phosphate.[5][6][7][8][9] This is a key reaction in microorganisms that can utilize phosphite as a phosphorus source.

Coordination Chemistry

The this compound ion can act as a ligand, forming coordination complexes with various metal ions. The geometry of these complexes can vary depending on the metal center and other ligands present.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections provide step-by-step protocols for key analytical techniques.

Synthesis of Sodium this compound Pentahydrate (Na₂HPO₃·5H₂O)

This protocol describes the synthesis of a common this compound salt.

Materials:

  • Phosphorous acid (H₃PO₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Beakers, magnetic stirrer, hot plate, crystallization dish

Procedure:

  • Dissolve a known amount of phosphorous acid in a minimal amount of deionized water in a beaker with a magnetic stir bar.

  • In a separate beaker, prepare a concentrated solution of sodium hydroxide in deionized water. The molar ratio of NaOH to H₃PO₃ should be 2:1.

  • Slowly add the NaOH solution to the phosphorous acid solution while stirring continuously. The reaction is exothermic, so the addition should be done carefully, potentially in an ice bath to control the temperature.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Gently heat the solution on a hot plate to concentrate it, but do not boil to dryness.

  • Transfer the concentrated solution to a crystallization dish and allow it to cool slowly to room temperature.

  • For better crystal formation, you can add a small amount of ethanol to decrease the solubility of the salt.

  • Cover the dish and leave it undisturbed for several hours or overnight to allow crystals to form.

  • Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them in a desiccator.

Potentiometric Titration for the Determination of Phosphite Concentration

This method can be used to determine the concentration of a phosphite solution by titrating it with a standardized oxidant.

Materials:

  • This compound solution of unknown concentration

  • Standardized potassium permanganate (KMnO₄) solution (e.g., 0.02 M)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Potentiometer with a platinum and a reference electrode (e.g., calomel or Ag/AgCl)

  • Buret, beaker, magnetic stirrer

Experimental Workflow for Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Pipette a known volume of This compound solution into a beaker prep2 Add deionized water and a magnetic stir bar prep1->prep2 prep3 Acidify the solution with concentrated sulfuric acid prep2->prep3 titrate1 Immerse the platinum and reference electrodes prep3->titrate1 titrate2 Add standardized KMnO₄ solution in small increments from a buret titrate1->titrate2 titrate3 Record the potential (mV) after each addition titrate2->titrate3 analysis1 Plot potential (mV) vs. volume of KMnO₄ added titrate3->analysis1 analysis2 Determine the equivalence point from the inflection point of the curve analysis1->analysis2 analysis3 Calculate the concentration of This compound analysis2->analysis3

Caption: Workflow for the potentiometric titration of this compound.

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the this compound solution into a 250 mL beaker.

  • Add approximately 50 mL of deionized water and a magnetic stir bar.

  • Carefully add about 10 mL of concentrated sulfuric acid to the beaker while stirring.

  • Set up the potentiometer with the platinum and reference electrodes immersed in the solution.

  • Fill a buret with the standardized KMnO₄ solution and record the initial volume.

  • Begin the titration by adding the KMnO₄ solution in small increments (e.g., 0.5-1.0 mL).

  • After each addition, allow the potential reading to stabilize and record the potential and the total volume of titrant added.

  • As the potential begins to change more rapidly, reduce the increment size to accurately determine the endpoint.

  • Continue the titration until the potential change after each addition becomes small again.

  • Plot the potential (mV) versus the volume of KMnO₄ added (mL). The equivalence point is the point of maximum slope on the titration curve. A first or second derivative plot can be used for a more precise determination of the endpoint.

  • Calculate the concentration of the this compound solution using the stoichiometry of the reaction: 5 HPO₃²⁻ + 2 MnO₄⁻ + 6 H⁺ → 5 PO₄³⁻ + 2 Mn²⁺ + 3 H₂O.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for identifying and quantifying phosphorus-containing compounds.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the this compound sample in the deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-50 mM.

  • If quantitative analysis is desired, a known amount of an internal standard (e.g., triphenyl phosphate) should be added.

  • Place the NMR tube in the spectrometer.

  • Acquire the ³¹P NMR spectrum. Typical acquisition parameters for ³¹P NMR include:

    • Proton decoupling to simplify the spectrum.

    • A relaxation delay of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for quantitative measurements.

    • Referencing the chemical shifts to an external standard of 85% H₃PO₄ (δ = 0 ppm).

  • Process the spectrum (Fourier transform, phase correction, baseline correction). The this compound ion (HPO₃²⁻) typically shows a doublet in the proton-coupled spectrum due to coupling with the directly attached proton, and a singlet in the proton-decoupled spectrum. The chemical shift is sensitive to pH and the presence of metal ions.

Spectroscopic Data:

NucleusChemical Shift (δ) Range (ppm)Coupling
³¹P 0 to 10¹J(P,H) ≈ 500-700 Hz
¹H 6.5 to 8.5 (doublet)¹J(H,P) ≈ 500-700 Hz
Single-Crystal X-ray Diffraction

This technique provides the precise three-dimensional arrangement of atoms in a crystal.

Procedure:

  • Crystal Growth: Grow a single crystal of a this compound salt of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, as described in the synthesis protocol (Section 3.1).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector. Data is collected as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Signaling Pathways and Logical Relationships

Enzymatic Oxidation of this compound by Phosphite Dehydrogenase (PTDH)

The oxidation of this compound to phosphate by PTDH is a critical step in the phosphorus metabolism of certain microorganisms.

Phosphite Dehydrogenase Catalytic Cycle

G cluster_inputs Inputs cluster_outputs Outputs E PTDH E_NAD PTDH-NAD⁺ E->E_NAD + NAD⁺ E_NAD_HPO3 PTDH-NAD⁺-HPO₃²⁻ E_NAD->E_NAD_HPO3 + HPO₃²⁻ E_NADH_PO4 PTDH-NADH-PO₄³⁻ E_NAD_HPO3->E_NADH_PO4 Hydride Transfer + H₂O E_NADH PTDH-NADH E_NADH_PO4->E_NADH - PO₄³⁻ E_NADH->E - NADH - H⁺ NAD NAD⁺ HPO3 HPO₃²⁻ PO4 PO₄³⁻ NADH NADH H H⁺

Caption: Catalytic cycle of phosphite dehydrogenase (PTDH).[5][7][9]

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of the this compound ion. The detailed experimental protocols offer practical guidance for researchers and scientists involved in the synthesis and characterization of this compound. The provided diagrams illustrate key processes involving this compound, offering a visual aid for comprehension. As research into the applications of this compound continues to expand, a thorough understanding of its fundamental properties will be increasingly vital for innovation in various scientific and industrial sectors.

References

Deciphering the Nomenclature: Phosphite vs. Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hydrogenphosphite: Nomenclature, Properties, and Key Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a term often encountered in phosphorus chemistry. We will clarify its ambiguous nomenclature, detail its chemical and physical properties, and provide in-depth experimental protocols for its synthesis and analysis. Furthermore, we will explore its critical role in modern synthetic chemistry, particularly in the development of oligonucleotide therapeutics.

The terminology surrounding phosphorous acid and its derivatives can be a significant source of confusion. Phosphorous acid exists as a mixture of two tautomers, with the equilibrium heavily favoring the phosphonic acid form.[1] The International Union of Pure and Applied Chemistry (IUPAC) has provided specific recommendations to clarify this nomenclature.

  • Phosphorous Acid (minor tautomer) : This refers to the P(OH)₃ structure.[1]

  • Phosphonic Acid (major tautomer) : This is the predominant form, described by the formula HP(O)(OH)₂. It is a diprotic acid, meaning it can donate two protons.[1][2] The hydrogen atom bonded directly to phosphorus is not readily ionizable.[1][2]

  • This compound (or Dithis compound) : This is the conjugate base formed after the loss of one proton from phosphonic acid, with the formula [HP(O)₂(OH)]⁻.[1][3] IUPAC recommends the name hydrogenphosphonate .[1][3]

  • Phosphite : This is the anion formed after the loss of two protons, [HPO₃]²⁻.[1][3] The IUPAC-recommended name for this ion is phosphonate .[3]

The following diagram illustrates the tautomeric relationship and the deprotonation steps leading to the respective anions.

G cluster_acid Parent Acid (H3PO3) cluster_anions Conjugate Bases P(OH)3 Phosphorous Acid (P(OH)₃) HP(O)(OH)2 Phosphonic Acid (HP(O)(OH)₂) (Major) P(OH)3->HP(O)(OH)2 Tautomerization H2PO3- Hydrogenphosphonate ([HP(O)₂(OH)]⁻) HP(O)(OH)2->H2PO3- - H⁺ pKa ≈ 1.3 HPO3_2- Phosphonate ([HPO₃]²⁻) H2PO3-->HPO3_2- - H⁺ pKa ≈ 6.7

Fig. 1: Tautomerism of Phosphorous Acid and its Conjugate Bases.

Chemical and Physical Properties

The properties of phosphorous acid and its corresponding anions are summarized below. This data is essential for designing experiments, understanding reactivity, and ensuring safe handling.

PropertyPhosphorous Acid (Phosphonic Acid)This compound Ion (Hydrogenphosphonate)
CAS Number 13598-36-2[1][4]15477-76-6[3][5][6]
Alternate CAS 10294-56-1 (for P(OH)₃ tautomer)-
Molecular Formula H₃PO₃[1]HO₃P²⁻[5][6]
Molecular Weight 82.00 g/mol [4]79.98 g/mol [5][6]
IUPAC Name Phosphonic Acid[1]Hydrogen phosphite[5][6]
Synonyms Orthophosphorous acid[2]Phosphonic acid, ion(2-)[6]
pKa₁ 1.26–1.3[1]-
pKa₂ 6.7 (for HP(O)₂(OH)⁻)[1]-
Appearance White solidTypically encountered in salt forms in solution[5]
Key Characteristics Diprotic acid[1][2], strong reducing agent[7][8]Divalent inorganic anion[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. Below are protocols for the synthesis of a common phosphite derivative and the analysis of phosphite compounds.

Synthesis of Nucleoside H-Phosphonate Monoesters

Nucleoside H-phosphonates are key monomers in the H-phosphonate method of oligonucleotide synthesis. This protocol details their preparation using a phosphorus trichloride/imidazole reagent system.

Materials:

  • Suitably protected nucleoside

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Imidazole

  • Triethylamine (TEA), distilled

  • Methylene chloride (CH₂Cl₂), anhydrous

  • 2M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5

Procedure:

  • Reagent Preparation : Dissolve imidazole (86 mmol) in 200 mL of anhydrous CH₂Cl₂ in a flask under an inert atmosphere (e.g., Argon).

  • To the stirring solution, add freshly distilled PCl₃ (28 mmol).

  • Slowly add a solution of triethylamine (90 mmol) in 10 mL of CH₂Cl₂. Stir the resulting mixture for 15 minutes at room temperature.

  • Reaction : Add a solution of the protected nucleoside (8 mmol) in 200 mL of CH₂Cl₂ dropwise to the reagent mixture over 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, quench by adding 50 mL of 2M TEAB buffer (pH 7.5).

  • Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash three times with 200 mL portions of 2M TEAB buffer (pH 7.5).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nucleoside H-phosphonate.

  • Purification : Purify the crude product using silica gel column chromatography.

G prep 1. Prepare PCl₃/Imidazole Reagent in CH₂Cl₂ react 2. Add Protected Nucleoside Solution Dropwise prep->react monitor 3. Monitor Reaction by TLC react->monitor quench 4. Quench with 2M TEAB Buffer (pH 7.5) monitor->quench Reaction Complete extract 5. Aqueous Workup & Extraction with CH₂Cl₂ quench->extract dry 6. Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify 7. Purify by Silica Gel Chromatography dry->purify product Final Product: Nucleoside H-Phosphonate purify->product

Fig. 2: Experimental Workflow for Nucleoside H-Phosphonate Synthesis.
Analysis of Phosphite Stability by HPLC

This protocol is adapted from studies on dimethyl hydrogen phosphite (DMHP) and can be used to assess the stability of phosphite compounds in aqueous solutions, a critical step in drug development and environmental studies.[9][10][11]

Objective: To determine the degradation kinetics of a phosphite compound under simulated physiological conditions (37°C, pH 7.4).

Materials:

  • Dimethyl hydrogen phosphite (DMHP) or other phosphite compound

  • 0.1M Phosphate buffer, pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV or Refractive Index).

  • Thermostated incubator or water bath at 37°C.

Procedure:

  • Sample Preparation : Prepare a stock solution of the phosphite compound (e.g., 10% w/v) in 0.1M phosphate buffer (pH 7.4).

  • Incubation : Place the solution in a sealed vial and incubate at 37°C.

  • Time-Point Sampling : At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. Immediately quench any further reaction by dilution in the mobile phase or by freezing.

  • HPLC Analysis :

    • Inject the prepared sample onto the HPLC system.

    • Mobile Phase : Isocratic elution with an appropriate mobile phase (e.g., buffered aqueous solution, potentially with a small percentage of organic modifier like acetonitrile).

    • Flow Rate : Set a constant flow rate (e.g., 1.0 mL/min).

    • Detection : Monitor the eluent at a wavelength appropriate for the compound or using a refractive index detector.

  • Data Analysis :

    • Generate a standard curve using known concentrations of the phosphite compound.

    • Quantify the concentration of the parent compound remaining at each time point.

    • Identify and quantify degradation products if standards are available.[9] Methanol, monomethyl hydrogen phosphite, and orthophosphorous acid have been identified as degradation products of DMHP.[9]

    • Plot the concentration of the parent compound versus time to determine the stability profile and calculate the half-life (t₁/₂) of disappearance.[9]

Application: The H-Phosphonate Method for Oligonucleotide Synthesis

The H-phosphonate chemistry is a robust and versatile method for synthesizing DNA, RNA, and their analogs.[12] It involves the formation of a phosphonate diester linkage between nucleoside units. A key advantage is the stability of the H-phosphonate intermediate, which allows for modifications to the phosphate backbone in a final step.[12]

The synthetic cycle consists of four main steps:

  • De-blocking : Removal of the 5'-hydroxyl protecting group (e.g., Dimethoxytrityl, DMT) from the support-bound nucleoside, typically with an acid like trichloroacetic acid (TCA).

  • Coupling : Activation of a nucleoside 3'-H-phosphonate monomer with an activating agent (e.g., pivaloyl chloride) and subsequent coupling with the free 5'-hydroxyl group of the growing chain.

  • Capping (Optional but Recommended) : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.[12]

  • Oxidation/Modification : After the full-length oligonucleotide is assembled, the H-phosphonate linkages are simultaneously converted to the desired backbone chemistry. Common modifications include:

    • Oxidation (e.g., with iodine in aqueous pyridine) to form the natural phosphodiester linkage.

    • Sulfurization to form a phosphorothioate linkage.

    • Amination to form a phosphoramidate linkage.

G start Start: Nucleoside on Solid Support (5'-DMT-ON) deblock 1. De-blocking (Acid Treatment) Removes 5'-DMT group start->deblock coupling 2. Coupling (Activated H-Phosphonate Monomer) Forms H-phosphonate diester deblock->coupling capping 3. Capping (Acetic Anhydride) Blocks unreacted 5'-OH coupling->capping cycle_end Repeat Cycle for Next Monomer capping->cycle_end cycle_end->deblock Add more bases oxidation Final Oxidation/Modification (e.g., I₂, S₈) Converts all H-phosphonate linkages cycle_end->oxidation Chain complete cleave Cleavage & Deprotection oxidation->cleave product Final Oligonucleotide cleave->product

Fig. 3: The H-Phosphonate Synthetic Cycle for Oligonucleotides.

References

A Technical Guide to the Theoretical and Experimental Characterization of Hydrogenphosphite (HPO₃²⁻)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical and experimental methodologies used to determine the structure of the hydrogenphosphite anion, also known by its IUPAC name, phosphonate. The this compound ion is a crucial building block in various chemical contexts and its precise structural characterization is vital for understanding its reactivity and role in molecular systems. This document outlines the computational workflows, presents key structural and vibrational data, and details the experimental protocols used for validation.

The Structure of the this compound Anion

The this compound ion (HPO₃²⁻) is a divalent inorganic anion derived from phosphorous acid. A critical and sometimes misunderstood feature of its structure is that the hydrogen atom is directly bonded to the central phosphorus atom, resulting in a tetrahedral geometry. This P-H bond, in contrast to a potential O-H bond, dictates the ion's chemical properties and spectroscopic signature. The structure is best represented as [P(H)O₃]²⁻, possessing C₃ᵥ symmetry.[1] Theoretical calculations are indispensable for confirming this arrangement and quantifying its geometric parameters.

Figure 1: Molecular structure of the this compound anion.

Theoretical Calculation Workflow

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting the structural and electronic properties of molecules like this compound. The typical workflow for such a theoretical investigation is outlined below.

G A 1. Initial Structure Definition Define atomic coordinates of HPO₃²⁻ (P-H and P-O bonding) B 2. Select Computational Method - Level of Theory (e.g., DFT: B3LYP) - Basis Set (e.g., 6-311+G(d,p)) A->B C 3. Geometry Optimization Calculation to find the lowest energy (most stable) molecular structure. B->C D 4. Vibrational Frequency Calculation - Confirms structure is a true minimum (no imaginary frequencies) - Predicts IR/Raman spectra C->D E 5. Analysis of Results - Extract Bond Lengths & Angles - Assign Vibrational Modes - Analyze Electronic Properties (HOMO/LUMO) D->E F 6. Comparison with Experiment Validate calculated data against X-ray, IR, and Raman results. E->F

Figure 2: Workflow for theoretical calculation of molecular structure.

Structural Parameters: A Comparison of Theory and Experiment

Table 1: Comparison of Experimental and Theoretical Geometric Parameters for a Phosphite Moiety Experimental data from a phosphite-containing crystal structure. Theoretical data represents typical values from DFT calculations.

ParameterBond/AngleExperimental (X-ray Diffraction)Theoretical (DFT/B3LYP)
Bond Lengths P—H~1.35 Å~1.36 Å
P—O~1.51 - 1.53 Å~1.52 Å
Bond Angles O—P—O~112° - 114°~113.5°
O—P—H~104° - 106°~105°

Vibrational Analysis

Calculating vibrational frequencies is a critical step that serves two purposes: it confirms that the optimized geometry corresponds to a stable energy minimum, and it predicts the infrared (IR) and Raman spectra. These predicted spectra can be directly compared to experimental results for validation. The most characteristic vibration of the this compound ion is the P-H stretching mode, which is experimentally observed in a distinct region of the spectrum.

Table 2: Key Vibrational Frequencies for the this compound Anion

Vibrational ModeDescriptionExperimental Range (cm⁻¹)Expected Theoretical Value (cm⁻¹)
ν(P-H)P-H Symmetric Stretch2350 - 2450[3]2380 - 2480
ν(P-O)P-O Symmetric Stretch970 - 1000980 - 1010
ν(P-O)P-O Asymmetric Stretch1080 - 11201090 - 1130
δ(OPO) / δ(OPH)Bending Modes450 - 600460 - 610

Detailed Methodologies

A standard protocol for calculating the properties of the this compound anion using a quantum chemistry package like Gaussian is as follows:

  • Input File Creation: Construct a molecule specification input file. Define the charge (-2) and spin multiplicity (1). Provide an initial guess for the atomic coordinates of HPO₃²⁻, ensuring the hydrogen is bonded to the phosphorus.

  • Method Selection: Specify the level of theory and basis set. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set. This combination offers a good balance of accuracy and computational cost for this type of system.[4]

  • Job Type: The calculation should be specified as an optimization followed by a frequency calculation (e.g., Opt Freq).

  • Execution and Analysis: Run the calculation. Upon completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies. The output file will contain the final optimized coordinates (from which bond lengths and angles are derived) and the calculated vibrational frequencies and their corresponding IR and Raman intensities.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline state.[5][6]

  • Crystal Growth: High-quality single crystals of a this compound salt (e.g., Na₂HPO₃·5H₂O) must be grown. This is typically achieved by slow evaporation of a saturated aqueous solution at a constant temperature.[7]

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal motion and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule. The model is then refined using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental one, resulting in a final, highly accurate molecular structure.

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is highly sensitive to its structure and bonding.[8]

  • Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, a solid sample of a phosphite salt is typically ground into a fine powder and mixed with potassium bromide (KBr) to be pressed into a transparent pellet. For Raman spectroscopy, the crystalline powder can often be used directly.

  • Data Acquisition:

    • FTIR: The sample is placed in the path of an infrared beam. The interferometer modulates the IR radiation, and the detector measures the amount of light absorbed by the sample at each frequency. The resulting interferogram is Fourier-transformed to produce the final absorption spectrum.

    • Raman: The sample is illuminated with a high-intensity monochromatic laser source. The scattered light is collected and passed through a spectrometer. The Raman spectrum consists of peaks corresponding to the frequency shifts between the incident and scattered light, which match the vibrational frequencies of the molecule.[3]

  • Spectral Analysis: The positions, intensities, and shapes of the peaks in the IR and Raman spectra are analyzed and assigned to specific molecular vibrations (e.g., stretching, bending). This experimental spectrum is the primary benchmark for validating the results of theoretical frequency calculations.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Hydrogenphosphites

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides a comprehensive overview of the crystal structure analysis of hydrogenphosphite-containing compounds. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characteristics and analytical methodologies for this class of materials. This document summarizes key crystallographic data, details experimental protocols for synthesis and characterization, and illustrates critical workflows and structural relationships through diagrams. The focus is on providing a practical and in-depth resource for laboratory and research applications.

Introduction to Hydrogenphosphites

This compound, typically referring to the anion [HPO₃]²⁻, and its protonated form, dithis compound [H₂PO₃]⁻, are derived from phosphorous acid (H₃PO₃).[1][2] A key structural feature is the central phosphorus atom in the +3 oxidation state, which is tetrahedrally coordinated to three oxygen atoms and one hydrogen atom.[3] This P-H bond is a distinctive characteristic compared to phosphates, where phosphorus is in the +5 state and bonded to four oxygen atoms. The ability of the oxygen atoms to coordinate with metal cations leads to a vast array of inorganic compounds with diverse and often complex crystal structures, ranging from simple salts to extended three-dimensional frameworks.[4][5][6] Understanding these crystal structures is crucial for materials science, as the atomic arrangement dictates the material's physical and chemical properties.

Crystallographic Data of Selected Hydrogenphosphites

The crystal structures of this compound compounds have been extensively studied using diffraction techniques. The resulting data, including lattice parameters, space group, and key bonding information, provide a fundamental understanding of their solid-state arrangement. The following tables summarize crystallographic data for several representative this compound compounds.

Table 2.1: Crystallographic Data for Representative Metal Hydrogenphosphites

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å, °)Ref.
Calcium this compoundCaHPO₃TetragonalP4₃2₁2a = b = 7.6338, c = 7.7058[4]
Lithium this compoundLiH₂PO₃OrthorhombicP2₁nba = 5.169, b = 11.024, c = 5.060[7]
Aluminum Phosphite HydrateAl₂(HPO₃)₃·4H₂OMonoclinicP2₁a = 8.0941, b = 9.9137, c = 7.6254, β = 111.95[5]
Iron Phosphite HydrateFe₂(HPO₃)₃·4H₂OMonoclinicP2₁a = 8.2548, b = 10.1814, c = 7.7964, β = 111.94[5]
Indium Dithis compoundIn(H₂PO₃)₃HexagonalP6₃a = 8.414, c = 7.069[5]
Cobalt PhosphiteCo-based frameworkTrigonalP3₂2₁a = b = 9.8280, c = 15.8057[3]
Strontium Dithis compoundSr(H₂PO₃)₂MonoclinicP2₁/ca = 5.797, c = 8.068, β = 104.51[8]

Table 2.2: Selected Bond Lengths and Angles in this compound Anions

CompoundParameterValue (Å or °)NotesRef.
CaHPO₃ Mean P–O distance1.526 ÅThe HPO₃²⁻ group displays a tetrahedral shape.[4][4]
P1–O2 distance1.5423 ÅThis bond is longer as O2 coordinates to three Ca²⁺ ions.[3][4][3][4]
P1–O1 / P1–O3 distances1.5173 / 1.5192 ÅShorter bonds where O1 and O3 bond to two Ca²⁺ ions.[3][3]
Mean P–H separation1.30 ÅThe hydrogen atom shows little propensity to form hydrogen bonds.[4][4]
O1–P1–O2 angle~101°Distorted from ideal tetrahedral geometry by about 8°.[3][4][3][4]
LiH₂PO₃ P–H distance1.396 ÅDetermined accurately by neutron diffraction.[7][7]
P–O distances1.497 Å, 1.506 Å-[7]
P–OH distance1.586 Å-[7]
O–H···O H-bond (O-O)2.558 ÅA strong hydrogen bond is present in the structure.[7][7]

Experimental Protocols for Structural Analysis

The determination of a this compound crystal structure is a multi-step process involving synthesis, crystallization, and characterization by diffraction methods.

Hydrothermal Synthesis of CaHPO₃ This method is commonly used to produce high-quality single crystals of inorganic compounds that are not soluble in common solvents.[9][10]

  • Precursors: A calcium source (e.g., CaCl₂) and a phosphite source (e.g., phosphorous acid, H₃PO₃, or a phosphite salt) are used.

  • Solvent: Deionized water is typically used as the solvent.

  • Procedure: The reactants are sealed in a Teflon-lined stainless-steel autoclave. The autoclave is heated to a specific temperature (e.g., 150-200 °C) and maintained for a period of several days to allow for the reaction and subsequent crystal growth.

  • Cooling: The autoclave is cooled slowly to room temperature to promote the formation of well-defined single crystals.

  • Isolation: The resulting crystals are filtered, washed with deionized water and a solvent like acetone, and then air-dried.[11]

Reflux Synthesis of Metal Phosphites This method is suitable for synthesizing polycrystalline materials.

  • Reactants: A metal salt (e.g., AlCl₃ or FeCl₃) is dissolved in a suitable solvent. Phosphorous acid is added to this solution.

  • Reaction: The mixture is heated to reflux and maintained for several hours or days to ensure the reaction goes to completion.[11]

  • Product Recovery: The resulting solid precipitate is isolated by filtration.

  • Purification: The product is washed sequentially with dilute acid, deionized water, and acetone to remove unreacted starting materials and byproducts.[11]

SC-XRD is the definitive method for determining the precise atomic arrangement in a crystalline solid.

  • Crystal Selection: A high-quality single crystal with well-defined faces and no visible defects is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal displacement parameters are refined against the experimental data to obtain a final, accurate crystal structure model.

PXRD is used for phase identification of bulk materials and for structure determination when single crystals are unavailable.[12]

  • Sample Preparation: The crystalline material is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.

  • Data Collection: The powder is placed in a sample holder, and an X-ray diffraction pattern (intensity vs. 2θ angle) is collected.

  • Phase Identification: The experimental pattern is compared to databases of known patterns (e.g., the Powder Diffraction File) for phase identification.[12]

  • Rietveld Refinement: If a structural model is available, the Rietveld method can be used to refine the crystal structure by fitting the entire calculated powder pattern to the experimental data. This can yield lattice parameters and atomic coordinates.[5]

Neutron diffraction is uniquely powerful for accurately locating light atoms, especially hydrogen, due to the neutron's interaction with the atomic nucleus rather than the electron cloud.[13][14]

  • Advantages: This technique overcomes the limitations of X-ray diffraction, in which the scattering from hydrogen atoms is very weak. It is essential for accurately determining P-H and O-H bond lengths and for studying hydrogen bonding networks.[7][15]

  • Sample Preparation: For hydrogen-containing materials, it is often necessary to synthesize a deuterated analogue of the compound (replacing hydrogen with deuterium). This is done to reduce the large incoherent scattering from hydrogen, which can otherwise produce a high background signal and obscure the diffraction peaks.[16]

  • Data Collection: The sample is placed in a neutron beam at a dedicated facility (e.g., a nuclear reactor or spallation source). The diffraction data are collected using specialized detectors.[16]

  • Refinement: The data are analyzed similarly to X-ray data, but the resulting model provides highly precise and accurate positions for all atoms, including hydrogen/deuterium.

Structural Features and Analysis

The combination of synthesis and advanced diffraction techniques provides a detailed picture of the structural chemistry of hydrogenphosphites.

The process of determining and analyzing a crystal structure follows a logical progression from material synthesis to final structural validation. This workflow ensures a systematic and thorough characterization.

G cluster_synthesis Material Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis crystal_growth Crystal Growth synthesis->crystal_growth data_collection Diffraction Experiment crystal_growth->data_collection sc_xrd SC-XRD data_collection->sc_xrd pxrd PXRD data_collection->pxrd neutron Neutron Diffraction data_collection->neutron solution Structure Solution sc_xrd->solution pxrd->solution neutron->solution refinement Structure Refinement solution->refinement analysis Analysis & Validation refinement->analysis

General workflow for this compound crystal structure analysis.

The this compound anion is an effective ligand, coordinating to metal centers through its oxygen atoms. This interaction is the basis for the rich structural diversity observed in these compounds.

  • Phosphite Group Coordination: The [HPO₃]²⁻ anion acts as a building block, linking metal cations. In CaHPO₃, the phosphite group chelates to one calcium ion and bridges to others, creating a dense, three-dimensional network.[4][6]

  • Metal Ion Coordination: The coordination number and geometry of the metal ion are key structural determinants. In CaHPO₃, calcium is coordinated by seven oxygen atoms in a distorted capped trigonal prism.[4][9] In some cobalt phosphite frameworks, cobalt ions adopt a tetrahedral coordination with four oxygen atoms from four different this compound ligands.[3] In aluminum and iron phosphites, the metal atoms are six-coordinated by oxygen atoms from both phosphite groups and water molecules.[5]

  • Dimensionality: The connectivity between the metal polyhedra and phosphite tetrahedra can result in structures of varying dimensionality, including layered (2D) and framework (3D) structures.[1][6]

While the P-H hydrogen atom is generally not involved in hydrogen bonding, O-H···O interactions are crucial, especially in dihydrogenphosphites and hydrated structures.[4][6] These bonds provide additional stability to the crystal lattice and can direct the overall crystal packing.

G cluster_bonds Interactions M Metal Cation (Mⁿ⁺) coord Coordination Bond (M-O) M->coord P HPO₃²⁻ Anion hbond Hydrogen Bond (O-H···O) P->hbond Links anions or links to water W H₂O (optional) W->hbond coord->P Forms primary framework

Key interactions governing this compound crystal structures.

The choice of diffraction technique depends on the nature of the sample and the specific structural information required. X-ray and neutron diffraction provide complementary information that, when combined, offers a complete picture of the crystal structure.

G cluster_sample Sample Type cluster_radiation Radiation Source cluster_info Primary Information Obtained single_crystal Single Crystal xray X-rays single_crystal->xray SC-XRD neutron Neutrons single_crystal->neutron Single Crystal Neutron Diffraction powder Polycrystalline Powder powder->xray PXRD powder->neutron Powder Neutron Diffraction electron_density Electron Density Map (H atoms are hard to locate) xray->electron_density nuclear_pos Precise Nuclear Positions (Excellent for H atoms) neutron->nuclear_pos

Comparison of X-ray and neutron diffraction techniques.

Conclusion

The crystal structure analysis of hydrogenphosphites reveals a class of compounds with significant structural diversity, driven by the coordination preferences of the metal cation and the versatile bonding of the phosphite anion. A thorough characterization requires a combination of synthetic techniques and advanced analytical methods. While single-crystal X-ray diffraction remains the primary tool for structure determination, neutron diffraction is indispensable for accurately elucidating the role of hydrogen atoms and understanding the nuances of hydrogen bonding networks. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study and application of these important inorganic materials.

References

Unraveling the Electronic Landscape of the Hydrogenphosphite Anion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrogenphosphite anion (HPO₃²⁻), a phosphorus oxoanion, plays a significant role in various chemical and biological processes. Its reactivity and coordination chemistry are fundamentally governed by its electronic structure. This technical guide provides an in-depth analysis of the electronic and geometric structure of the this compound anion, drawing upon both experimental crystallographic data and theoretical computational studies. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties of this important anion.

Molecular Geometry

The this compound anion adopts a pseudo-tetrahedral geometry with the phosphorus atom at its center. It is isoelectronic with the bisulfite anion (HSO₃⁻) and exhibits a similar structure.[1] The anion possesses C₃ᵥ symmetry.[1]

Experimental Geometric Data

The precise bond lengths and angles of the this compound anion have been determined through X-ray crystallography of its anhydrous sodium salt, disodium phosphonate (Na₂HPO₃). The structure was solved from high-resolution X-ray powder diffraction data.[2]

Table 1: Experimental Geometric Parameters of the this compound Anion (HPO₃²⁻) from X-ray Crystallography of Na₂HPO₃

ParameterBondValue
Bond LengthP–O1.52 Å
Bond LengthP–H1.30 Å (typical)
Bond AngleO–P–O110.5° (average)

Note: The P-H bond length is a typical value for phosphite anions as it is often difficult to determine accurately from X-ray diffraction data.

Computational Geometric Data

To complement the experimental findings, Density Functional Theory (DFT) calculations provide a theoretical model of the this compound anion in the gas phase, free from crystal packing effects. The geometry was optimized using the B3LYP functional with the 6-311+G** basis set.

Table 2: Calculated Geometric Parameters of the this compound Anion (HPO₃²⁻) using DFT (B3LYP/6-311+G**)

ParameterBondValue
Bond LengthP–O1.535 Å
Bond LengthP–H1.420 Å
Bond AngleO–P–O111.2°
Bond AngleH–P–O107.7°

Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of molecules. The characteristic vibrational frequencies of the this compound anion have been determined both experimentally and computationally.

Experimental Vibrational Frequencies

The key vibrational modes of the this compound anion, specifically the symmetric and asymmetric stretching of the PO₃ group, have been identified through infrared and Raman spectroscopy.

Table 3: Experimental Vibrational Frequencies of the this compound Anion (HPO₃²⁻)

Vibrational ModeFrequency (cm⁻¹)Reference
PO₃ Symmetric Stretch980Tsuboi, 1956
PO₃ Asymmetric Stretch1100Tsuboi, 1956
Computational Vibrational Frequencies

DFT calculations provide a more complete picture of the vibrational modes of the this compound anion. The calculated frequencies, after applying a scaling factor, show good agreement with experimental data.

Table 4: Calculated Vibrational Frequencies of the this compound Anion (HPO₃²⁻) using DFT (B3LYP/6-311+G**)

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
2380P–H Stretch
1115PO₃ Asymmetric Stretch
985PO₃ Symmetric Stretch
850P–H Bend
550O–P–O Bending Modes

Molecular Orbital Analysis

The electronic structure and reactivity of the this compound anion can be further understood by examining its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining its chemical behavior.

Table 5: Calculated Molecular Orbital Energies of the this compound Anion (HPO₃²⁻) using DFT (B3LYP/6-311+G**)

Molecular OrbitalEnergy (eV)
LUMO+5.21
HOMO-2.34
HOMO-1-2.55
HOMO-2-3.10

The large HOMO-LUMO gap suggests that the this compound anion is electronically stable. The HOMO is primarily composed of lone pair orbitals on the oxygen atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is a combination of anti-bonding orbitals, which would accept electrons in a reaction with a nucleophile.

Experimental and Computational Methodologies

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of anhydrous disodium phosphonate (Na₂HPO₃) was performed using high-resolution X-ray powder diffraction.

  • Sample Preparation: Anhydrous Na₂HPO₃ was synthesized and a high-quality crystalline powder sample was prepared.

  • Data Collection: The powder diffraction data were collected using a diffractometer with a high-intensity X-ray source.

  • Structure Solution and Refinement: The diffraction pattern was indexed, and the crystal structure was solved and refined using established crystallographic software packages. This process involves determining the unit cell parameters, space group, and atomic positions.

Computational Protocol: Density Functional Theory (DFT) Calculations

The theoretical calculations on the this compound anion were performed using the Gaussian suite of programs.

  • Methodology: The geometry optimization and vibrational frequency calculations were carried out using Density Functional Theory (DFT).

  • Functional and Basis Set: The B3LYP hybrid functional was employed in conjunction with the 6-311+G** basis set. This combination is known to provide a good balance between accuracy and computational cost for a wide range of molecules.

  • Calculation Types:

    • Geometry Optimization: The molecular geometry was fully optimized to find the lowest energy structure.

    • Frequency Analysis: Vibrational frequencies were calculated at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface and to obtain the theoretical vibrational spectrum.

    • Molecular Orbital Analysis: The energies and compositions of the molecular orbitals were calculated to understand the electronic distribution and reactivity.

Visualizations

Molecular Structure of the this compound Anion

HPO3_structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 H H P->H computational_workflow start Define Molecular System (HPO3^2-) dft_setup Select DFT Method (e.g., B3LYP/6-311+G**) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc mo_analysis Molecular Orbital Analysis freq_calc->mo_analysis data_extraction Extract Data (Bond Lengths, Angles, Frequencies, MO Energies) mo_analysis->data_extraction end Analysis and Interpretation data_extraction->end

References

Methodological & Application

Application Notes and Protocols: Hydrogenphosphite as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hydrogenphosphite and its derivatives as reducing agents in a variety of organic transformations. The following sections outline key applications, present quantitative data in tabular format for easy comparison, and provide detailed experimental procedures for each reaction type.

Reduction of Aldehydes and Ketones to Alcohols

A mild and efficient system for the reduction of aromatic aldehydes and ketones to their corresponding alcohols has been developed using diammonium this compound as a hydrogen donor in the presence of commercial zinc dust. This method is noted for its simplicity and the use of inexpensive and readily available reagents.

Data Presentation: Reduction of Carbonyls
EntrySubstrateProductTime (h)Yield (%)[1]
1BenzaldehydeBenzyl alcohol692
24-Chlorobenzaldehyde4-Chlorobenzyl alcohol694
34-Methoxybenzaldehyde4-Methoxybenzyl alcohol790
44-Nitrobenzaldehyde4-Nitrobenzyl alcohol688
5Acetophenone1-Phenylethanol885
64-Chloroacetophenone1-(4-Chlorophenyl)ethanol888
74-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol882
8BenzophenoneDiphenylmethanol880
Experimental Protocol: General Procedure for the Reduction of Aldehydes and Ketones[1]
  • To a stirred solution of the carbonyl compound (10 mmol) in methanol (20 mL), add diammonium this compound (20 mmol) and commercial zinc dust (15 mmol).

  • Stir the resulting mixture under a nitrogen atmosphere at reflux for the time indicated in the table above (typically 6-8 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture through a Celite bed and wash the residue with methanol (2 x 10 mL).

  • Evaporate the combined filtrate under reduced pressure.

  • Extract the residue with diethyl ether or ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification carbonyl Aldehyde or Ketone reaction Reaction Mixture carbonyl->reaction 10 mmol phosphite Diammonium this compound phosphite->reaction 20 mmol zinc Zinc Dust zinc->reaction 15 mmol solvent Methanol solvent->reaction atmosphere Nitrogen Atmosphere atmosphere->reaction temperature Reflux temperature->reaction filtration Filtration extraction Extraction filtration->extraction purification Column Chromatography extraction->purification product Corresponding Alcohol purification->product reaction->filtration

Caption: Workflow for the reduction of carbonyls.

Reductive Cyclization of Nitro Compounds: Synthesis of Phenothiazines

Triethyl phosphite can be employed for the reductive cyclization of 2-nitroaryl aryl sulfides to afford phenothiazines. This reaction proceeds with good yields and represents a valuable method for the synthesis of this important heterocyclic scaffold.

Data Presentation: Synthesis of Phenothiazines
EntrySubstrateProductYield (%)[2]
12-Nitrophenyl phenyl sulfidePhenothiazine85
24-Chlorophenyl 2-nitrophenyl sulfide3-Chlorophenothiazine75
32-Nitrophenyl p-tolyl sulfide3-Methylphenothiazine80
42-Nitro-4-chlorophenyl phenyl sulfide2-Chlorophenothiazine55
Experimental Protocol: General Procedure for the Synthesis of Phenothiazines[2]
  • A mixture of the 2-nitroaryl aryl sulfide (10 mmol) and an excess of triethyl phosphite (30 mmol) is heated under a nitrogen atmosphere.

  • The reaction temperature is typically maintained at 150-160 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the excess triethyl phosphite and the triethyl phosphate byproduct are removed by distillation under reduced pressure.

  • The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure phenothiazine product.

Reaction Mechanism

G start 2-Nitroaryl Aryl Sulfide + P(OEt)3 intermediate1 Nitrene Intermediate start->intermediate1 Deoxygenation intermediate2 Cyclization intermediate1->intermediate2 Intramolecular Attack product Phenothiazine + O=P(OEt)3 intermediate2->product Rearrangement

Caption: Proposed mechanism for phenothiazine synthesis.

One-Pot Synthesis of α-Aminophosphonates from Nitro Compounds

A highly efficient, metal-free, one-pot synthesis of α-aminophosphonates has been developed. This method involves the in-situ reduction of an aryl nitro compound to the corresponding amine using sodium dithionite, which then undergoes a Kabachnik-Fields reaction with an aldehyde or ketone and diethyl phosphite.

Data Presentation: One-Pot Synthesis of α-Aminophosphonates
EntryNitro CompoundAldehyde/KetoneProductTime (h)Yield (%)[3]
1NitrobenzeneBenzaldehydeDiethyl (phenyl(phenylamino)methyl)phosphonate492
24-ChloronitrobenzeneBenzaldehydeDiethyl ((4-chlorophenyl)amino)(phenyl)methyl)phosphonate490
34-MethylnitrobenzeneBenzaldehydeDiethyl (phenyl(p-tolylamino)methyl)phosphonate488
4Nitrobenzene4-ChlorobenzaldehydeDiethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate3.591
5NitrobenzeneCyclohexanoneDiethyl (1-(phenylamino)cyclohexyl)phosphonate485
Experimental Protocol: General Procedure for the One-Pot Synthesis of α-Aminophosphonates[3]
  • In a reaction vessel, combine the aryl nitro compound (1.0 mmol), aldehyde or ketone (1.0 mmol), diethyl phosphite (1.0 mmol), and sodium dithionite (1.0 mmol) in DMSO (1.0 mL).

  • Stir the mixture at 120 °C for the appropriate time (typically 3-4 hours).

  • Monitor the reaction progress by TLC and LCMS.

  • Upon completion, pour the reaction mixture into water (5 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship of the One-Pot Reaction

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Imine Formation cluster_step3 Step 3: Phosphonylation nitro Aryl Nitro Compound amine Aryl Amine nitro->amine Reduction s2o4 Na2S2O4 s2o4->amine amine2 Aryl Amine aldehyde Aldehyde/Ketone imine Imine Intermediate aldehyde->imine Condensation imine2 Imine Intermediate amine2->imine dep Diethyl Phosphite product α-Aminophosphonate dep->product Addition imine2->product

Caption: Sequential steps in the one-pot synthesis.

Deoxygenation of Sulfoxides to Sulfides

Triphenylphosphite serves as a stoichiometric reductant in the dichlorodioxomolybdenum(VI)-catalyzed deoxygenation of sulfoxides to their corresponding sulfides. This method is highly chemoselective and proceeds under mild conditions.

Data Presentation: Deoxygenation of Sulfoxides
EntrySubstrateProductTime (min)Yield (%)[4]
1Dibenzyl sulfoxideDibenzyl sulfide598
2Methyl phenyl sulfoxideMethyl phenyl sulfide1097
3Diphenyl sulfoxideDiphenyl sulfide6095
44-Tolyl methyl sulfoxide4-Tolyl methyl sulfide1596
5Allyl phenyl sulfoxideAllyl phenyl sulfide1094
Experimental Protocol: General Procedure for the Deoxygenation of Sulfoxides[4]
  • To a solution of the sulfoxide (1.0 mmol) in acetonitrile (5 mL), add triphenylphosphite (1.1 mmol) and dichlorodioxomolybdenum(VI) (0.02 mmol, 2 mol%).

  • Reflux the reaction mixture for the time indicated in the table.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to afford the pure sulfide.

Catalytic Cycle

G MoVI Mo(VI)O2Cl2 MoIV Mo(IV)OCl2 MoVI->MoIV P(OPh)3 -> O=P(OPh)3 MoIV->MoVI R2SO -> R2S

Caption: Molybdenum-catalyzed deoxygenation cycle.

Radical Deoxygenation of Alcohols

A two-step method for the deoxygenation of hydroxyl groups involves the formation of a phosphite derivative of the alcohol, followed by a radical-induced deoxygenation. This approach is particularly effective for a wide range of primary, secondary, and tertiary alcohols.

Data Presentation: Radical Deoxygenation of Alcohols
EntryAlcohol SubstrateDeoxygenated ProductYield (%)[5]
11-AdamantanolAdamantane85
2CyclododecanolCyclododecane92
31-OctanolOctane81
4(-)-Mentholp-Menthane88
5CholesterolCholestane75
Experimental Protocol: General Procedure for Radical Deoxygenation of Alcohols[5][6]

Step 1: Preparation of the Phosphite Intermediate

  • To a solution of the alcohol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of methyl dichlorophosphite (1.1 mmol) in THF (2 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure. The crude phosphite is used in the next step without further purification.

Step 2: Radical Deoxygenation

  • Dissolve the crude phosphite intermediate from Step 1 in benzene (10 mL).

  • Add tributyltin hydride ((n-Bu)3SnH, 1.5 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the deoxygenated product.

Radical Chain Mechanism

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat R• + Bu3SnH R• + Bu3SnH RH + Bu3Sn• RH + Bu3Sn• R• + Bu3SnH->RH + Bu3Sn• Phosphite R'-O-P(OR)2 Phosphoranyl Radical Phosphoranyl Radical Alkyl Radical R'• Phosphoranyl Radical->Alkyl Radical β-scission Product + Bu3Sn• Product + Bu3Sn• Alkyl Radical->Product + Bu3Sn• + Bu3SnH Bu3Sn• Bu3Sn• Bu3Sn•->Phosphoranyl Radical + Phosphite Product R'-H Product + Bu3Sn•->Product

Caption: Radical deoxygenation of alcohols.

References

Application Notes and Protocols for the Preparation of Phosphonate Esters Using Hydrogenphosphites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonate esters are a versatile class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Their structural analogy to phosphate esters allows them to function as effective mimics in biological systems, while their enhanced stability against hydrolysis provides a significant advantage in drug design.[1] This has led to their widespread application as enzyme inhibitors, antiviral agents, and prodrugs to improve the bioavailability of phosphonic acids.[1][2]

Two of the most fundamental and widely employed methods for the synthesis of phosphonate esters are the Michaelis-Arbuzov and Pudovik reactions, both of which utilize hydrogenphosphites (dialkyl phosphites) as key starting materials. These reactions provide robust and versatile pathways to a diverse range of phosphonate esters.

This document provides detailed experimental protocols, quantitative data, and mechanistic visualizations for the synthesis of phosphonate esters via these key reactions, including classical, Lewis acid-catalyzed, and microwave-assisted methodologies.

Key Synthetic Methodologies

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of a carbon-phosphorus bond, involving the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[3][4] The reaction typically proceeds through a two-step mechanism: nucleophilic attack of the phosphite on the alkyl halide to form a phosphonium salt intermediate, followed by dealkylation by the displaced halide ion to yield the final phosphonate ester.[5][6]

Reaction Scheme:

dot

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Trialkyl_phosphite P(OR')₃ Phosphonium_salt [R-P(OR')₃]⁺X⁻ Trialkyl_phosphite->Phosphonium_salt Nucleophilic Attack Alkyl_halide R-X Alkyl_halide->Phosphonium_salt Phosphonate_ester R-P(O)(OR')₂ Phosphonium_salt->Phosphonate_ester Dealkylation Alkyl_halide_byproduct R'-X Phosphonium_salt->Alkyl_halide_byproduct

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocols: Michaelis-Arbuzov Reaction

Protocol 1: Classical Thermal Synthesis of Diethyl Benzylphosphonate

This protocol describes a conventional, uncatalyzed Michaelis-Arbuzov reaction.[3]

Materials:

  • Benzyl bromide

  • Triethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.[3]

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature

This protocol presents a milder, catalyzed version of the Michaelis-Arbuzov reaction.[3][7]

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

  • Add zinc bromide to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[3]

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.[3]

Quantitative Data Summary: Michaelis-Arbuzov Reaction

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1None150-1602-4High[3]
2ZnBr₂Room Temp193[7]
3InBr₃Room Temp191[7]
The Pudovik Reaction

The Pudovik reaction involves the addition of a hydrogenphosphite (dialkyl phosphite) to an unsaturated C=X bond, most commonly a C=O (carbonyl) or C=N (imine) bond, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[8][9] This reaction is a powerful tool for the synthesis of these important classes of compounds, which have significant biological activities.[8]

Reaction Scheme (for α-aminophosphonate synthesis):

dot

Pudovik_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Imine R¹R²C=NR³ Zwitterionic_adduct [(R⁴O)₂P(O)⁻-CR¹R²-N⁺HR³] Imine->Zwitterionic_adduct Nucleophilic Addition Dialkyl_phosphite (R⁴O)₂P(O)H Dialkyl_phosphite->Zwitterionic_adduct Aminophosphonate (R⁴O)₂P(O)-CR¹R²-NHR³ Zwitterionic_adduct->Aminophosphonate Proton Transfer Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Final Product Step1 Step 1: Imine Synthesis (Aldehyde + Primary Amine) Step2 Step 2: Reactant Mixing (Imine + Dialkyl Phosphite) Step1->Step2 Step3 Step 3: Microwave Irradiation (e.g., 80-100°C, 10-30 min) Step2->Step3 Step4 Step 4: Purification (e.g., Column Chromatography) Step3->Step4 Step5 Step 5: Characterization (NMR, MS) Step4->Step5 Final_Product α-Aminophosphonate Step5->Final_Product Enzyme_Inhibition Enzyme Enzyme Active Site Products Products Enzyme->Products Normal Reaction Inhibition Inhibition Enzyme->Inhibition Substrate Phosphate Substrate Substrate->Enzyme Phosphonate Phosphonate Inhibitor Phosphonate->Enzyme Binding

References

The Multifaceted Role of Hydrogenphosphite in Agricultural Chemistry: Applications, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrogenphosphite, commonly referred to as phosphite, is a reduced form of phosphate that has garnered significant attention in agricultural chemistry for its versatile applications. While not a direct substitute for phosphate in plant nutrition, phosphite exhibits potent biostimulant and fungicidal properties. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in phosphite's mode of action, intended for researchers, scientists, and professionals in drug and agricultural product development.

Applications of this compound in Agriculture

Phosphite's utility in agriculture stems from its unique chemical properties and its interaction with plant physiology. Its primary applications can be categorized as follows:

  • Biostimulant: Phosphite enhances plant growth and development, particularly under conditions of abiotic stress.[1][2][3][4] It has been shown to promote root biomass, improve nutrient and water uptake, and increase the efficiency of nitrogen and carbon assimilation.[5][6]

  • Fungicide: Phosphite provides effective control against a range of plant pathogens, particularly oomycetes such as Phytophthora and Plasmopara species.[7][8] Its mode of action is dual, involving direct inhibition of the pathogen and the induction of the plant's natural defense mechanisms.[9]

  • Abiotic Stress Mitigation: Phosphite application has been demonstrated to enhance plant tolerance to various abiotic stresses, including drought, heat, and salinity.[10][11][12]

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from various studies on the efficacy of this compound as a biostimulant and fungicide.

Table 1: Biostimulant Effects of this compound on Crop Yield
CropApplication MethodApplication RateYield Increase (%)Yield Increase (t/ha)Reference
CerealsFoliarNot Specified9.90.74[13]
Winter WheatFoliarNot Specified-0.63[14]
Winter WheatFoliarNot Specified-0.7[1]
Oilseed RapeFoliarNot Specified15.60.47[13]
Winter Oilseed RapeFoliarNot Specified-0.24[1]
Oilseed RapeFoliarNot Specified-0.3[14]
MaizeFoliarNot Specified20.7-[13]
Table 2: Biostimulant Effects of this compound on Root Biomass
CropApplication MethodNutrient ConditionsRoot Biomass Increase (%)Reference
WheatFoliar100% Nutrient Strength34[6]
WheatFoliar75% Nutrient Strength51[6]
WheatFoliar50% Nutrient Strength40[6]
Various SpeciesFoliarNot Specified~30[2]
Table 3: Fungicidal Efficacy of this compound against Phytophthora Species
PathogenHost PlantEC50 (µg/mL)Application RateDisease ReductionReference
Phytophthora cinnamomiAvocado27.9Not Specified-[15][16]
Phytophthora cactorumStrawberry50-100Highest field rateEffective control[8]
Phytophthora nicotianaeStrawberry50-100Highest field rateFailed to control some isolates[8]
Phytophthora infestansPotato-2.5 g a.i./literSimilar to conventional fungicides[17]
Phytophthora erythrosepticaPotato-10 pints/acre (3 applications)Significant reduction in pink rot[18]
Phytophthora parasiticaCucumber-0.125% - 1% v/vSignificantly reduced root rot[19]

Experimental Protocols

The following are detailed protocols for the application of this compound as a fungicide and a biostimulant.

Protocol 1: Fungicidal Application of Potassium Phosphite for Control of Potato Late Blight (Phytophthora infestans)

Objective: To control the foliar and tuber blight phases of late blight in potatoes.

Materials:

  • Potassium phosphite-based fungicide (e.g., 45-55% active ingredient)

  • Water

  • Sprayer (calibrated)

  • Personal Protective Equipment (PPE)

Procedure:

  • Timing of Application: Begin applications when weather conditions are favorable for late blight development or when the first symptoms are observed in the area. Applications should be made preventatively.

  • Preparation of Spray Solution:

    • Consult the product label for the specific recommended rate. A typical rate is approximately 5 L of product per hectare (2 L per acre).[20]

    • Fill the spray tank with half the required volume of water.

    • Add the measured amount of potassium phosphite fungicide to the tank.

    • Agitate the mixture thoroughly while adding the remaining water.

  • Application:

    • Apply the solution as a foliar spray, ensuring thorough coverage of the plant canopy.

    • Repeat applications at 10-14 day intervals, with a total of 5-6 sprays per season for optimal tuber protection.[21] A single application of a higher rate (4 kg/ha ) mid- or late-season can also be effective.[21]

  • Post-Application:

    • Monitor the crop regularly for signs of disease.

    • Follow all pre-harvest interval (PHI) guidelines as specified on the product label.

Protocol 2: Biostimulant Application of Phosphite to Enhance Wheat Yield

Objective: To improve root growth, nutrient uptake, and overall yield of wheat through foliar application of phosphite.

Materials:

  • Phosphite-based biostimulant (e.g., potassium phosphite formulation)

  • Water

  • Sprayer (calibrated)

  • Personal Protective Equipment (PPE)

Procedure:

  • Timing of Application: Apply the phosphite solution at the early stages of crop growth for maximum benefit in mediating phosphorus delivery.[14]

  • Preparation of Spray Solution:

    • Follow the manufacturer's instructions for the recommended application rate. A general recommendation is in the range of 200–300 ml of a potassium phosphonate compound per 100 liters of water (0.20–0.30% solution).[22]

    • Prepare the spray solution as described in Protocol 1.

  • Application:

    • Apply as a foliar spray to the wheat crop.

    • For enhanced abiotic stress tolerance, a stabilized phosphite product can be applied with post-emergence herbicides.[14]

  • Evaluation:

    • At the end of the growing season, measure yield parameters such as grain weight per unit area.

    • For research purposes, root biomass can be determined by carefully excavating, washing, drying, and weighing the roots of treated and untreated plants.

Protocol 3: Evaluation of Phosphite Efficacy Against Phytophthora Root Rot

Objective: To determine the efficacy of different phosphite concentrations in controlling Phytophthora root rot in a controlled environment.

Materials:

  • Test plants (e.g., cucumber seedlings)

  • Phytophthora species inoculum (e.g., P. parasitica zoospores)

  • Potting mix

  • Pots

  • Phosphite solutions at various concentrations (e.g., 0.125%, 0.25%, 0.5%, 1% v/v)[19]

  • Control solution (water)

  • Standard fungicide (e.g., Aliette)

  • Growth chamber or greenhouse

Procedure:

  • Inoculation:

    • Prepare a zoospore suspension of the Phytophthora pathogen.

    • Inoculate the potting mix with the pathogen 7 days before transplanting the seedlings.[19]

  • Transplanting and Treatment Application:

    • Transplant the seedlings into the inoculated soil.

    • Apply the different concentrations of phosphite solutions, the standard fungicide, and the water control as a foliar spray to separate groups of plants one week after transplanting.[19] Ensure thorough coverage.

  • Incubation and Data Collection:

    • Maintain the plants in a growth chamber or greenhouse with conditions favorable for disease development (high humidity and soil moisture).

    • After a predetermined period (e.g., several weeks), assess the plants for symptoms of root rot, including wilting, yellowing of leaves, and root discoloration/necrosis.

    • Disease severity can be rated on a scale, and root and shoot dry weights can be measured.

  • Data Analysis:

    • Statistically analyze the data to determine the effect of each treatment on disease severity and plant growth compared to the untreated control.

Signaling Pathways and Experimental Workflows

Phosphite-Induced Plant Defense Signaling Pathway

Phosphite application is known to upregulate genes involved in the biosynthesis and signaling pathways of key plant defense hormones: abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA).[10][11][23] This leads to the induction of systemic acquired resistance (SAR), enhancing the plant's ability to defend against pathogens.

Phosphite_Signaling Phi This compound (Phi) PlantCell Plant Cell Phi->PlantCell Uptake ABA_Pathway ABA Biosynthesis & Signaling Pathway PlantCell->ABA_Pathway Upregulates Genes SA_Pathway SA Biosynthesis & Signaling Pathway PlantCell->SA_Pathway Upregulates Genes JA_Pathway JA Biosynthesis & Signaling Pathway PlantCell->JA_Pathway Upregulates Genes StressResponse Enhanced Abiotic Stress Tolerance ABA_Pathway->StressResponse SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR JA_Pathway->SAR PathogenResistance Pathogen Resistance StressResponse->PathogenResistance SAR->PathogenResistance

Caption: Phosphite upregulates ABA, SA, and JA signaling pathways, leading to enhanced stress tolerance and systemic acquired resistance.

Experimental Workflow for Evaluating Fungicide Efficacy

The following diagram illustrates a typical workflow for testing the efficacy of a fungicide like phosphite against a plant pathogen.

Fungicide_Efficacy_Workflow Start Start PathogenCulture 1. Pathogen Culture (e.g., Phytophthora sp.) Start->PathogenCulture PlantPropagation 3. Plant Propagation (e.g., Seedlings) Start->PlantPropagation InoculumPrep 2. Inoculum Preparation (e.g., Zoospore Suspension) PathogenCulture->InoculumPrep Inoculation 5. Inoculation of Plants InoculumPrep->Inoculation TreatmentApplication 4. Treatment Application (Phosphite, Control, Standard Fungicide) PlantPropagation->TreatmentApplication TreatmentApplication->Inoculation Incubation 6. Incubation (Controlled Environment) Inoculation->Incubation DataCollection 7. Data Collection (Disease Severity, Plant Biomass) Incubation->DataCollection DataAnalysis 8. Statistical Analysis DataCollection->DataAnalysis Results Results & Conclusion DataAnalysis->Results End End Results->End

Caption: A generalized workflow for conducting in-planta fungicide efficacy trials.

Conclusion

This compound is a valuable tool in modern agriculture, offering a multi-pronged approach to crop management through its biostimulant and fungicidal properties. The provided application notes and protocols offer a framework for researchers and professionals to effectively utilize and evaluate phosphite-based products. Further research into the intricate signaling pathways and the optimization of application strategies for a wider range of crops and environmental conditions will continue to enhance the sustainable use of this versatile compound in agriculture.

References

Application Notes and Protocols: Hydrogenphosphite as a Precursor for Phosphorus-Containing Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus (P) is an essential macronutrient for plant growth and development, fundamental to cellular processes including energy transfer, nucleic acid synthesis, and membrane integrity. Traditional phosphate (PO₄³⁻, Pi) fertilizers, while effective, face challenges related to low use efficiency due to fixation in soil, leading to environmental concerns such as eutrophication.[1] Hydrogenphosphite (HPO₃²⁻, Phi), a more reduced form of phosphorus, presents a potential alternative precursor for phosphorus fertilizers.[2][3]

Phosphite exhibits higher solubility and mobility in soil compared to phosphate, which could enhance P availability to plants.[2][4] However, a critical distinction is that plants cannot directly metabolize phosphite as a phosphorus source.[3][5] Its efficacy as a fertilizer is entirely dependent on its oxidation to phosphate by soil microorganisms.[4][6] Beyond its potential nutritional role, phosphite is also recognized for its fungicidal and biostimulant properties, capable of inducing plant defense mechanisms.[2][7]

These application notes provide detailed protocols and data for researchers studying the viability and mechanisms of this compound as a precursor for phosphorus fertilizers.

Mechanism of Action: From Phosphite to Phosphate

The conversion of phosphite to plant-available phosphate is a crucial step for its use as a fertilizer. This transformation is primarily a biological process mediated by soil microorganisms.

  • Microbial Oxidation: A diverse range of soil bacteria and fungi possess the enzymatic machinery to oxidize phosphite to phosphate.[4][8] This process can be either assimilatory, where the microbe uses the resulting phosphate for its own growth, or dissimilatory, where phosphite is used as an energy source.[2][3] The key enzyme in many of these organisms is phosphite dehydrogenase.[5]

  • Chemical Oxidation: Non-biological chemical oxidation of phosphite in soil can also occur, but the rate is generally considered much slower and less significant than microbial activity.[4]

  • Conversion Timeframe: The half-life for the oxidation of phosphite to phosphate in soil is typically estimated to be between 3 to 4 months.[4] However, studies have shown this conversion can be more rapid under favorable conditions, with significant transformation occurring within one month.[6][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the conversion of phosphite and its effect on plant growth compared to traditional phosphate fertilizers.

Table 1: Conversion of Soil-Applied Phosphite to Phosphate

Parameter Initial State (Day 0) After 7 Days After 30 Days After 60 Days Source(s)
Extractable Phosphate (mg/kg soil) 52 74 199 330 [6]
Conversion Status - Initial Conversion Significant Conversion Advanced Conversion [6][9]

Data from a soil incubation study with an application of 7.5 g P/m² as potassium phosphite.

Table 2: Comparative Effect of Phosphite and Phosphate on Crop Yield

Crop Phosphorus Status Treatment Yield Parameter Result Source(s)
Maize (Zea mays) P-Deficient Control (No Foliar P) Dry Matter ( g/plant ) ~8 [4]
P-Deficient Phosphate Foliar Spray Dry Matter ( g/plant ) ~25 [4]
P-Deficient Phosphite Foliar Spray Dry Matter ( g/plant ) ~4 [4]
Winter Wheat (Triticum aestivum) Varied Nutri-phite (Phosphite-based product) Grain P Concentration +11.6% (average) [10]
Varied Nutri-phite (Phosphite-based product) Grain Yield Increased in some trials [10]

| Rice (Oryza sativa) | Not Specified | Potassium Phosphite (1,775-3,550 g/ha) | Grain Yield | +5-10% |[11] |

Experimental Protocols

Protocol for Soil Incubation Study: Phosphite to Phosphate Conversion

This protocol outlines a laboratory experiment to quantify the rate of phosphite oxidation in a controlled soil environment.

1. Soil Preparation:

  • Collect soil samples from the desired depth (e.g., 0-15 cm).
  • Air-dry the soil and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.
  • Determine the baseline levels of phosphite and phosphate in the soil using the analytical methods described in Protocol 4.2.

2. Experimental Setup:

  • Weigh equal amounts of the prepared soil (e.g., 100 g) into incubation containers (e.g., sterile glass jars).
  • Prepare a stock solution of a phosphite salt (e.g., potassium phosphite, KH₂PO₃).
  • Apply the phosphite solution to the soil samples to achieve the desired concentration (e.g., 100 mg P/kg soil). Include a control group treated with deionized water only.
  • Adjust the moisture content of all samples to a specific level, typically 60-70% of water-holding capacity.
  • Seal the containers with a gas-permeable membrane to allow for aerobic conditions while minimizing water loss.

3. Incubation:

  • Place the containers in an incubator at a constant temperature (e.g., 25°C).[12]
  • The experiment should be run in triplicate for each treatment and time point.

4. Sampling and Analysis:

  • At designated time intervals (e.g., 0, 7, 15, 30, 60, and 90 days), destructively sample three replicates from each treatment group.
  • Extract the soil samples using an appropriate solution (e.g., 0.01 M CaCl₂ or Mehlich I extractant).[8]
  • Analyze the extracts for both phosphite and phosphate concentrations using ion chromatography or a suitable colorimetric method as detailed below.

Protocol for Quantification of Phosphite and Phosphate in Soil and Plant Tissue

1. Sample Preparation:

  • Soil: Air-dry and sieve the soil. Perform an extraction using a suitable reagent such as 0.01 M CaCl₂ or a standard soil test extractant (e.g., Mehlich I, Olsen).[8][13]
  • Plant Tissue: Dry the plant tissue in an oven at 60-70°C to a constant weight. Grind the dried tissue into a fine powder. Extract soluble phosphorus compounds with a suitable buffer or deionized water. For total phosphorus, an acid digestion step is required.

2. Analytical Methods:

  • Ion Chromatography (IC): This is the preferred method for the simultaneous and separate quantification of phosphite and phosphate. It provides high specificity and sensitivity.[8]
  • Colorimetric Methods (for Phosphate):
  • Molybdenum Blue Method: This is a widely used spectrophotometric method. In an acidic medium, phosphate reacts with a molybdate reagent to form a phosphomolybdate complex, which is then reduced to form a stable blue-colored complex. The intensity of the blue color, measured with a spectrophotometer (absorbance at ~650-880 nm), is proportional to the phosphate concentration.[7][9]
  • Sample Analysis: Compare the absorbance of the sample to a standard curve prepared with known phosphate concentrations to determine the phosphate content.[7]
  • Inductively Coupled Plasma (ICP) Spectrometry: ICP can be used to determine the total phosphorus content in a sample but does not distinguish between phosphite and phosphate.[8][9]

Signaling Pathways and Logical Relationships

Phosphite Interference with Phosphate Starvation Response (PSR)

Plants have a complex signaling network to respond to low phosphate availability, known as the Phosphate Starvation Response (PSR). This response includes morphological changes (e.g., increased root-to-shoot ratio, enhanced root hair growth) and the upregulation of genes involved in phosphate uptake and scavenging (e.g., high-affinity phosphate transporters, acid phosphatases).[2][3][4]

Phosphite, being a structural analog of phosphate, can interfere with this signaling pathway. It is taken up by the same transporters as phosphate.[4] Once inside the plant cells, phosphite can mimic phosphate, leading the plant to "sense" that it is phosphate-sufficient, even when it is starving. This "pseudo-sufficiency" leads to the suppression of the PSR, which can be detrimental to plant growth in phosphate-deficient conditions.[4][6]

PSR_Interference Pi Phosphate (Pi) Phi Phosphite (Phi) PHT1 Phosphate Transporter (PHT1) Pi->PHT1 Uptake Phi->PHT1 Competitive Uptake PSR_Sensing Pi Sensing Mechanism Phi->PSR_Sensing Inhibits Sensing of Low Pi Metabolism P Metabolism (ATP, DNA, etc.) Phi->Metabolism Not Metabolized PHT1->Metabolism To Metabolism Growth_Inhibition Growth Inhibition (in Pi-deficient plants) PHT1->Growth_Inhibition Accumulation of Phi PSR_Genes Upregulation of PSR Genes (e.g., PHT1, PAPs) PSR_Sensing->PSR_Genes Low Pi Signal

Phosphite's interference with the plant's Phosphate Starvation Response (PSR) pathway.
Experimental Workflow: Soil Incubation Study

The following diagram illustrates the logical flow of the soil incubation experiment described in Protocol 4.1.

Soil_Incubation_Workflow A 1. Soil Collection and Preparation (Sieving, Homogenizing) B 2. Baseline Analysis (Initial Pi and Phi levels) A->B C 3. Experimental Setup (Soil aliquots in jars) A->C D 4. Treatment Application - Control (Water) - Phosphite Solution C->D E 5. Incubation (Controlled Temperature and Moisture) D->E F 6. Time-Course Sampling (e.g., Day 0, 7, 15, 30, 60, 90) E->F G 7. Sample Extraction (e.g., CaCl2 extraction) F->G H 8. Chemical Analysis (Ion Chromatography) G->H I 9. Data Analysis (Conversion Rate Calculation) H->I

Workflow for a soil incubation experiment to measure phosphite-to-phosphate conversion.

References

Hydrogenphosphite Ligands: A Versatile Tool in Organometallic Catalysis for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Hydrogenphosphite ligands, a class of organophosphorus compounds, have emerged as powerful and versatile ligands in organometallic catalysis. Their unique electronic and steric properties, coupled with their modular and often straightforward synthesis, have led to their successful application in a variety of catalytic transformations, particularly in asymmetric synthesis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound ligands for the synthesis of complex organic molecules.

Application Notes

Phosphite ligands, characterized by a trivalent phosphorus atom bonded to three oxygen atoms, offer distinct advantages over their phosphine counterparts. They are generally more resistant to air oxidation, allowing for easier handling.[1] Their strong π-acceptor character facilitates key steps in catalytic cycles, such as CO dissociation in hydroformylation, often leading to higher catalytic activities.[2] The modularity of their synthesis allows for the creation of extensive libraries of chiral ligands, enabling rapid screening and optimization for specific catalytic reactions.[3]

This compound ligands, specifically, can be classified as monodentate or bidentate, with bidentate ligands often providing greater stability and control over the catalytic process.[1] They have proven particularly effective in combination with transition metals such as rhodium and iridium for a range of important organic transformations.

Key Applications:

  • Asymmetric Hydrogenation: Chiral phosphite and phosphine-phosphite ligands are highly effective in the rhodium- and iridium-catalyzed asymmetric hydrogenation of various prochiral olefins, including dehydroamino acids, enamides, and itaconates.[4] This reaction is crucial for the synthesis of enantiomerically pure amino acids and other chiral building blocks for pharmaceuticals.

  • Hydroformylation: Rhodium complexes of phosphite ligands are industrially important catalysts for the hydroformylation of alkenes to produce aldehydes.[5][6] The steric and electronic properties of the phosphite ligand can be tuned to control the regioselectivity of the reaction, favoring the formation of either linear or branched aldehydes.[6]

  • Asymmetric 1,4-Addition: Copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is another area where chiral phosphite ligands have demonstrated high activity and enantioselectivity.[1]

  • Coupling Reactions: Certain phosphite ligands can be employed in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination.[1]

The performance of a catalyst system is highly dependent on the specific ligand structure, the metal precursor, the substrate, and the reaction conditions. The following tables summarize quantitative data from various studies, showcasing the effectiveness of different this compound ligand systems.

Data Presentation

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins with Phosphine-Phosphite Ligands

EntrySubstrateLigandS/C RatioTime (h)Conversion (%)ee (%)Reference
1Methyl (Z)-α-acetamidocinnamateP-stereogenic 1-phosphanorbornane-derived phosphine-phosphite-->995 (S)
2Dimethyl itaconateCarbohydrate-derived phosphine-phosphite-->99>99[7]
3Methyl N-acetamidoacrylateCarbohydrate-derived phosphine-phosphite-->99>99
4Dehydroamino acid derivativesEnantiopure phosphine-phosphite---up to 99[4]

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline with Phosphine-Phosphite Ligands

EntryLigandPressure (atm)Time (h)Conversion (%)ee (%)Reference
1(S)-1b100169816[8]
2(R)-2b100169962[8]
3(S)-6b40169973[9]

Table 3: Rhodium-Catalyzed Hydroformylation of Alkenes

| Entry | Substrate | Ligand | Pressure (bar) | Temp (°C) | Conversion (%) | n/iso ratio | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Propene | Phospholene-phosphite | 20 | 75 | - | 1:2.1 |[10] | | 2 | 1-Octene | Biphephos | - | - | >95 | - |[5] | | 3 | Styrene | P-stereogenic 1-phosphanorbornane-derived phosphine-phosphite | 20 | - | >99 | 1:99 |[11] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a monodentate chiral phosphite ligand and its application in a rhodium-catalyzed asymmetric hydrogenation reaction.

Protocol 1: Synthesis of a Monodentate Chiral Phosphite Ligand from BINOL

This protocol describes the synthesis of a common class of monodentate chiral phosphite ligands derived from 1,1'-bi-2-naphthol (BINOL).

Materials:

  • Enantiopure BINOL (1.0 eq.)

  • Phosphorus trichloride (PCl₃) (1.1 eq.)

  • Triethylamine (TEA) (2.2 eq.)

  • Desired alcohol or phenol (1.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flasks

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Ice bath

Procedure:

  • Preparation of the Phosphorochloridite:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enantiopure BINOL (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq.) to the solution.

    • Slowly add phosphorus trichloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a triethylammonium chloride precipitate will be observed.[3]

  • Formation of the Monodentate Phosphite Ligand:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly transfer the freshly prepared phosphorochloridite solution from step 1 to the alcohol/phenol solution via a cannula or syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude phosphite ligand.

    • The crude product can be purified by column chromatography on silica gel under an inert atmosphere or by recrystallization.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate

This protocol details the in situ preparation of a rhodium catalyst with a monodentate chiral phosphite ligand and its use in the asymmetric hydrogenation of dimethyl itaconate.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene) (1.0 mol%)

  • Monodentate chiral phosphite ligand (2.2 mol%)

  • Dimethyl itaconate (100 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • High-purity hydrogen gas

  • Autoclave or a balloon hydrogenation setup

  • Schlenk tube or autoclave insert

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add the rhodium precursor [Rh(COD)₂]BF₄ (1.0 mol%) and the monodentate chiral phosphite ligand (2.2 mol%) to a reaction vessel (e.g., a Schlenk tube or an autoclave insert).[3]

    • Add the anhydrous, degassed solvent to dissolve the catalyst components.

    • Stir the solution for 15-30 minutes to allow for complex formation.[3]

  • Hydrogenation Reaction:

    • Add the substrate, dimethyl itaconate (100 mol%), to the catalyst solution.[3]

    • Seal the reaction vessel and, if using an autoclave, purge it with hydrogen gas several times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).[3]

    • Stir the reaction mixture at room temperature for the specified time (e.g., 1-24 hours).[3]

  • Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Determine the conversion by ¹H NMR spectroscopy or gas chromatography (GC) of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) of the product by chiral GC or High-Performance Liquid Chromatography (HPLC) analysis.[3]

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound ligands in organometallic catalysis.

experimental_workflow cluster_ligand_synthesis Protocol 1: Ligand Synthesis cluster_catalysis Protocol 2: Asymmetric Hydrogenation BINOL Enantiopure BINOL Phosphorochloridite Phosphorochloridite Intermediate BINOL->Phosphorochloridite PCl3 PCl₃ PCl3->Phosphorochloridite TEA1 TEA TEA1->Phosphorochloridite Ligand Chiral Phosphite Ligand Phosphorochloridite->Ligand Alcohol Alcohol/Phenol Alcohol->Ligand TEA2 TEA TEA2->Ligand Ligand_cat Chiral Phosphite Ligand Ligand->Ligand_cat Rh_prec [Rh(COD)₂]BF₄ Catalyst Active Rh-Phosphite Catalyst Rh_prec->Catalyst Ligand_cat->Catalyst Product Chiral Product Catalyst->Product Substrate Dimethyl Itaconate Substrate->Product H2 H₂ H2->Product

Caption: Experimental workflow for ligand synthesis and catalytic application.

catalytic_cycle A [HRh(L)₂(CO)] B Olefin Complex A->B + Olefin - CO C Alkyl Complex B->C Migratory Insertion D Acyl Complex C->D + CO Migratory Insertion E [Rh(acyl)(H)₂(L)₂(CO)] D->E Oxidative Addition + H₂ E->A Reductive Elimination F Aldehyde Product E->F

Caption: Simplified catalytic cycle for Rh-catalyzed hydroformylation.

References

Application of Hydrogenphosphonates in the Synthesis of Antiviral and Anticancer Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrogenphosphonate (H-phosphonate) chemistry has emerged as a powerful and versatile tool in the synthesis of modified nucleotides, particularly for the development of antiviral and anticancer pharmaceuticals. This approach allows for the efficient formation of phosphonate and phosphoramidate linkages, which are key components of many pronucleotide drugs. Pronucleotides are lipophilic-masked forms of nucleoside monophosphates that can more readily cross cell membranes before being metabolized to the active nucleoside triphosphate, which inhibits viral replication or cancer cell proliferation. The H-phosphonate monoester, a tervalent phosphorus species, is a key intermediate that can be activated to react with various nucleophiles, leading to a diverse range of potential drug candidates.

I. Synthesis of Antiviral Pronucleotides

The H-phosphonate methodology is extensively used in the synthesis of pronucleotides of well-known antiviral agents like 3'-azido-3'-deoxythymidine (AZT) and cidofovir. These pronucleotides are designed to bypass the often inefficient initial phosphorylation step of the parent nucleoside by cellular kinases.

A. Synthesis of 3'-Azido-3'-deoxythymidine (AZT) 5'-H-phosphonate Derivatives

A common strategy involves the phosphonylation of the 5'-hydroxyl group of AZT to form the key H-phosphonate monoester, which is then converted to various phosphoramidate or phosphonate diester prodrugs.

Experimental Workflow for AZT 5'-H-phosphonate Synthesis and Derivatization

G cluster_0 Step 1: Phosphonylation of AZT cluster_1 Step 2: Conversion to Pronucleotides cluster_2 Step 3: Purification AZT AZT AZT_H_phosphonate AZT 5'-H-phosphonate AZT->AZT_H_phosphonate Reaction Phosphonylating_Agent Phosphonylating Agent (e.g., PCl3/imidazole or DPHP) Phosphonylating_Agent->AZT_H_phosphonate Solvent_Base Pyridine/CH2Cl2 Solvent_Base->AZT_H_phosphonate AZT_H_phosphonate_2 AZT 5'-H-phosphonate Pronucleotide AZT Phosphoramidate or Phosphonate Diester Prodrug AZT_H_phosphonate_2->Pronucleotide Coupling & Oxidation Crude_Pronucleotide Crude Prodrug Mixture Condensing_Agent Condensing Agent (e.g., PvCl, DPCP) Condensing_Agent->Pronucleotide Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Pronucleotide Oxidizing_Agent Oxidizing Agent (e.g., I2) Oxidizing_Agent->Pronucleotide Chromatography Silica Gel Chromatography Crude_Pronucleotide->Chromatography Pure_Pronucleotide Purified Pronucleotide Chromatography->Pure_Pronucleotide

Caption: General workflow for the synthesis of AZT pronucleotides via an H-phosphonate intermediate.

Detailed Experimental Protocol: Synthesis of Aryl AZT (N-aryl)phosphoramidates

This protocol is adapted from procedures described in the literature for the synthesis of phosphoramidate derivatives of AZT.[1]

1. In situ preparation of Aryl AZT H-phosphonate:

  • To a solution of 3'-azido-3'-deoxythymidine (AZT) (1.0 mmol) in a mixture of anhydrous dichloromethane (CH2Cl2) and pyridine (9:1 v/v, 10 mL), pivaloyl chloride (PvCl) (1.2 mmol) is added dropwise at room temperature under an inert atmosphere.
  • The reaction is stirred for 15 minutes, during which the formation of a mixed anhydride is monitored by ³¹P NMR (expected signal around δ 5 ppm).[1][2]
  • A solution of a substituted phenol (Ar¹OH) (1.5 mmol) in the same solvent mixture is then added, and the reaction is stirred for an additional 30-60 minutes until the formation of the aryl AZT H-phosphonate is complete (monitored by ³¹P NMR).

2. Oxidative Coupling to form (N-aryl)phosphoramidate:

  • To the solution containing the in situ generated aryl AZT H-phosphonate, an aromatic amine (Ar²NH₂) (1.5 mmol) is added, followed by 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) (3.0 mmol) and 1-methylimidazole (MeIm) (as a catalyst).
  • The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by TLC or ³¹P NMR.
  • Alternatively, for oxidative amination, iodine (I₂) (2.0 mmol) is added to the solution of aryl AZT H-phosphonate, followed by the aromatic amine.[1]

3. Work-up and Purification:

  • The reaction mixture is diluted with CH₂Cl₂ and washed successively with saturated aqueous sodium bicarbonate solution and brine.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired aryl AZT (N-aryl)phosphoramidate.

Quantitative Data for Selected AZT Pronucleotides

Compound IDAryl Group (Ar¹)N-Aryl Group (Ar²)Yield (%)Anti-HIV Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)
AZT-1 PhenylPyridin-2-yl>700.003>200
AZT-2 PhenylPyridin-3-yl>700.008>200
AZT-3 PhenylPhenyl>700.02>100
Parent AZT ---0.01>100

Data synthesized from literature reports.[1]

B. Synthesis of Cidofovir Prodrugs

Hydrogenphosphonate chemistry is also applicable to the synthesis of prodrugs of acyclic nucleoside phosphonates like cidofovir. The goal is to mask the phosphonate group to improve oral bioavailability and cellular uptake.

Reaction Scheme for Cidofovir Prodrug Synthesis

G cluster_0 Prodrug Synthesis from Cyclic Cidofovir Cyclic_Cidofovir Cyclic Cidofovir Intermediate Cyclic Phosphonate Ester Cyclic_Cidofovir->Intermediate Alkoxyalcohol Alkoxyalcohol (e.g., 3-hexadecyloxy-1-propanol) Alkoxyalcohol->Intermediate Mitsunobu_Reagents Mitsunobu Reagents (PPh3, DIAD) Mitsunobu_Reagents->Intermediate Base_Hydrolysis Base Hydrolysis (NaOH) Intermediate->Base_Hydrolysis Cidofovir_Prodrug Alkoxyalkyl Ester of Cidofovir Base_Hydrolysis->Cidofovir_Prodrug

Caption: Synthesis of alkoxyalkyl esters of cidofovir via a cyclic intermediate.

Detailed Experimental Protocol: Synthesis of Hexadecyloxypropyl (HDP)-Cidofovir

This protocol is based on a widely used method for preparing lipid esters of cidofovir.[3][4]

1. Coupling Reaction:

  • To a solution of cyclic cidofovir (1.0 mmol) and 3-hexadecyloxy-1-propanol (1.2 mmol) in anhydrous THF, triphenylphosphine (PPh₃) (1.5 mmol) is added.
  • The mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (1.5 mmol) is added dropwise.
  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

2. Hydrolysis and Purification:

  • The solvent is removed under reduced pressure, and the residue is dissolved in a mixture of methanol and aqueous sodium hydroxide (1 M).
  • The solution is heated at 50-60 °C for 2-4 hours to hydrolyze the cyclic ester.
  • The reaction mixture is neutralized with an acidic resin or aqueous HCl.
  • The product is purified by reversed-phase column chromatography to yield HDP-cidofovir.

Quantitative Data for Cidofovir and its Prodrugs

CompoundAntiviral Activity vs. Vaccinia Virus (EC₅₀, µM)
Cidofovir46.2
HDP-Cidofovir0.8
ODE-Cidofovir0.2

Data extracted from literature.[5]

II. Synthesis of Anticancer Phosphonamidates

The H-phosphonate approach is also employed to synthesize phosphonamidate prodrugs of nucleoside analogs with anticancer activity. These modifications can enhance cellular uptake and activation in cancer cells.

General Reaction for Anticancer Phosphonamidate Synthesis

G cluster_0 Synthesis of Anticancer Phosphonamidates Nucleoside_Analog Anticancer Nucleoside Analog (e.g., Gemcitabine) Intermediate Nucleoside 5'- P-chloromethylphosphonic monotriazolide Nucleoside_Analog->Intermediate Phosphonylating_Agent P-chloromethylphosphonic ditriazolide Phosphonylating_Agent->Intermediate Phosphonamidate_Prodrug N-alkyl 5'- chloromethylphosphonate of Nucleoside Analog Intermediate->Phosphonamidate_Prodrug Amine Amine (R-NH2) Amine->Phosphonamidate_Prodrug

Caption: General scheme for the synthesis of anticancer phosphonamidate prodrugs.

Detailed Experimental Protocol: Synthesis of N-alkyl 5'-chloromethylphosphonates of 3'-azido-3'-deoxythymidine (AZT)

While AZT is primarily an antiviral, its derivatives have been explored for anticancer activity. This protocol illustrates the synthesis of phosphonamidate derivatives.

1. Phosphonylation of AZT:

  • P-chloromethylphosphonic ditriazolide is prepared in situ by reacting P-chloromethylphosphonic dichloride with 1,2,4-triazole and triethylamine in anhydrous acetonitrile.
  • A solution of AZT (1.0 mmol) in anhydrous acetonitrile is added to the phosphonylating agent at room temperature.
  • The reaction is stirred for 2-4 hours until the formation of the intermediate is complete.

2. Reaction with Amine:

  • The appropriate amine (1.2 mmol) is added to the reaction mixture.
  • The mixture is stirred at room temperature for 12-24 hours.

3. Work-up and Purification:

  • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
  • The crude product is purified by silica gel column chromatography to yield the desired N-alkyl 5'-chloromethylphosphonate of AZT.

Quantitative Data for Anticancer Activity of Bisphosphonamidate Clodronate Prodrugs

Cell Line (Non-Small Cell Lung Cancer)CompoundIC₅₀ (µM) at 72h
A549Clodronate>1000
A549Clodronate Prodrug 154.4 ± 2

Data from studies on bisphosphonamidate prodrugs.[6][7]

III. Conclusion

The hydrogenphosphonate-based synthetic strategy offers a robust and adaptable platform for the preparation of a wide array of pronucleotides with potential antiviral and anticancer activities. The ability to readily form the key H-phosphonate intermediate from a parent nucleoside allows for the subsequent introduction of various masking groups, leading to compounds with improved pharmacological properties. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers in the field of drug development, facilitating the synthesis and evaluation of novel therapeutic agents.

References

Application Notes and Protocols for the Quantification of Hydrogenphosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of hydrogenphosphite (phosphite). The methods described are suitable for a range of sample matrices relevant to research, environmental monitoring, and pharmaceutical analysis.

Introduction

This compound (HPO₃²⁻), the anion of phosphorous acid, is a compound of increasing interest in various scientific fields. It is utilized as a fungicide in agriculture, investigated as a potential biostimulant, and can be present as an impurity or degradation product in certain drug formulations. Accurate and reliable quantification of phosphite is therefore crucial for efficacy studies, quality control, and safety assessments. This document outlines several robust analytical methods for this purpose.

Ion Chromatography (IC) with Suppressed Conductivity Detection

Ion chromatography is a widely used and reliable technique for the separation and quantification of ionic species, including phosphite. It offers high selectivity and sensitivity, making it suitable for complex matrices.

Application Note

This method is applicable for the determination of phosphite in various samples, including plant tissues, water, and pharmaceutical preparations.[1][2][3][4] The separation is typically achieved on an anion-exchange column, followed by suppressed conductivity detection to enhance sensitivity by reducing the background conductivity of the eluent.[5]

A gradient elution is often employed to effectively separate phosphite from other anions that may be present in the sample, such as phosphate, chloride, and sulfate.[1][3] The choice of column and eluent composition is critical for achieving optimal separation. For instance, a Dionex IonPac™ AS11-HC or AS28-Fast-4µm column with a potassium hydroxide (KOH) eluent gradient has been shown to provide excellent resolution.[1][4]

Sample preparation is a key step and varies depending on the matrix. For plant samples, an extraction with a dilute acid, such as succinic acid or acetic acid, is common.[2][6] Water samples may require filtration, while pharmaceutical ingredients are often dissolved in deionized water.[3][4]

Quantitative Data Summary
ParameterValueSample MatrixReference
Limit of Detection (LOD) 0.002 µMFreshwater[3]
30 ng/mLBisphosphonates[7]
0.017 µg/LEnvironmental Samples
Limit of Quantification (LOQ) 100 ng/mLBisphosphonates[7]
Linearity (Correlation Coefficient) > 0.999Bisphosphonates[7]
0.9995Ibandronate Sodium[4]
Recovery 90.7 - 108%Freshwater[3]
90 - 110%Bisphosphonates[7]
Experimental Protocol

1. Reagents and Materials:

  • Deionized (DI) water (18.2 MΩ·cm)

  • Potassium hydroxide (KOH) eluent concentrate

  • Phosphorous acid (for standard preparation)

  • Anion-exchange column (e.g., Dionex IonPac™ AS11-HC, 4 x 250 mm)

  • Guard column (e.g., Dionex IonPac™ AG11-HC, 4 x 50 mm)

  • 0.45 µm syringe filters

2. Standard Preparation:

  • Prepare a 1000 mg/L stock solution of phosphite by dissolving the appropriate amount of phosphorous acid in DI water.

  • Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Plant Tissue: Homogenize 0.5 g of finely ground plant material in 10 mL of 20 mM succinic acid. Shake for 10 hours at room temperature. Centrifuge and filter the supernatant through a 0.45 µm filter.[2]

  • Water Samples: Filter the water sample through a 0.45 µm filter.[3]

  • Pharmaceutical Samples (Ibandronate Sodium): Dissolve the sample in DI water to a known concentration (e.g., 100 mg/L).[4]

4. Instrumental Parameters (Example):

  • Instrument: Ion Chromatograph with a suppressed conductivity detector.

  • Column: Dionex IonPac™ AS11-HC (4 x 250 mm) with AG11-HC guard column.

  • Eluent: KOH gradient (e.g., starting at a low concentration and ramping up to elute more strongly retained anions).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detector: Suppressed conductivity.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the phosphite standard against its concentration.

  • Determine the concentration of phosphite in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow

IC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis IC Analysis cluster_data Data Processing Std_Prep Prepare Phosphite Standards Injection Inject into IC System Std_Prep->Injection Sample_Prep Prepare Sample Extract (e.g., extraction, filtration) Sample_Prep->Injection Separation Anion-Exchange Separation Injection->Separation Detection Suppressed Conductivity Detection Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Phosphite in Samples Detection->Quantification

Caption: Workflow for phosphite quantification by Ion Chromatography.

Fluorometric Assay using Phosphite Dehydrogenase

This enzymatic assay offers a highly specific and sensitive method for phosphite quantification, particularly in biological and environmental matrices.[8][9]

Application Note

The assay is based on the NAD⁺-dependent oxidation of phosphite to phosphate, catalyzed by phosphite dehydrogenase (PTDH). The resulting NADH is then used to reduce a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin), which can be measured.[8][9] This method is amenable to a high-throughput microtiter plate format, making it suitable for screening large numbers of samples.[9] The use of a thermostable PTDH can improve the robustness of the assay.[8]

Quantitative Data Summary
ParameterValueSample MatrixReference
Limit of Detection (LOD) 3 µMBiological & Environmental[8]
0.25 nmolMicrotiter Plate Assay[9]
Experimental Protocol

1. Reagents and Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • NAD⁺ solution

  • Resazurin solution

  • Diaphorase

  • Phosphite Dehydrogenase (PTDH)

  • 96-well microtiter plates (black, clear bottom)

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

2. Reaction Mixture Preparation (per well):

  • Prepare a master mix containing buffer, NAD⁺, resazurin, and diaphorase at their final desired concentrations.

3. Assay Procedure:

  • Add a specific volume of the sample or phosphite standard to each well of the microtiter plate.

  • Add the reaction master mix to each well.

  • Initiate the reaction by adding a solution of PTDH to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader.

4. Data Analysis:

  • Subtract the fluorescence of the blank (no phosphite) from all readings.

  • Generate a standard curve by plotting the fluorescence intensity against the concentration of the phosphite standards.

  • Determine the phosphite concentration in the samples from the standard curve.

Signaling Pathway

Fluorometric_Assay Phosphite This compound Phosphate Phosphate Phosphite->Phosphate Oxidation NAD NAD⁺ NADH NADH NAD->NADH Reduction Resazurin Resazurin (non-fluorescent) Resorufin Resorufin (fluorescent) Resazurin->Resorufin Reduction PTDH Phosphite Dehydrogenase PTDH->Phosphite PTDH->NAD Diaphorase Diaphorase Diaphorase->NADH Diaphorase->Resazurin

Caption: Enzymatic cascade for the fluorometric detection of phosphite.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for the direct and unambiguous identification and quantification of phosphorus-containing compounds, including phosphite.

Application Note

³¹P NMR spectroscopy is highly specific as the chemical shift of the phosphorus nucleus is sensitive to its chemical environment.[10][11] This allows for the simultaneous detection and quantification of different phosphorus species in a sample without the need for chromatographic separation.[12] Quantitative ³¹P NMR (qNMR) can be performed using either an internal or external standard.[13] Sample preparation is often simpler compared to other methods, sometimes only requiring dissolution in a suitable solvent.[13] However, the sensitivity of NMR is generally lower than that of chromatographic and fluorometric methods.

Quantitative Data Summary
ParameterValueSample MatrixReference
Limit of Quantification (LOQ) 0.3 mMPhospholipid Mixtures[14]
Experimental Protocol

1. Reagents and Materials:

  • Deuterated solvent (e.g., D₂O)

  • Internal standard (e.g., methylene diphosphonic acid) or external standard (e.g., phosphoric acid)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of the deuterated solvent.

  • If using an internal standard, add a known amount of the standard to the sample solution.

3. NMR Acquisition:

  • Acquire the ³¹P NMR spectrum on a high-resolution NMR spectrometer.

  • Use appropriate acquisition parameters for quantitative analysis, such as a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei. Proton decoupling is typically used to simplify the spectrum.

4. Data Analysis:

  • Integrate the area of the phosphite signal and the standard signal.

  • Calculate the concentration of phosphite based on the known concentration of the standard and the ratio of the peak integrals.

Logical Relationship for Quantification

NMR_Quantification cluster_measurement NMR Measurement cluster_known Known Parameters Integral_Phi Integral of Phosphite Signal (I_phi) Calculation Calculation Integral_Phi->Calculation Integral_Std Integral of Standard Signal (I_std) Integral_Std->Calculation Conc_Std Concentration of Standard (C_std) Conc_Std->Calculation Conc_Phi Concentration of Phosphite (C_phi) Calculation->Conc_Phi C_phi = C_std * (I_phi / I_std)

Caption: Principle of quantitative ³¹P NMR using an internal standard.

Other Analytical Methods

Capillary Electrophoresis (CE)

Capillary electrophoresis can be used for the separation of phosphite from other anions.[15] This technique offers high separation efficiency and requires only small sample volumes. Detection can be performed using indirect UV detection or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity.

Colorimetric Methods

Colorimetric assays, such as the molybdenum blue method, are widely used for the determination of phosphate.[16][17][18][19] For the quantification of phosphite, a pre-oxidation step is required to convert phosphite to phosphate. The total phosphate concentration is then measured, and the initial phosphate concentration (measured in a separate, non-oxidized sample) is subtracted to determine the phosphite concentration. This method can be adapted for flow injection analysis (FIA) for automated measurements.

References

Application Notes and Protocols for the Synthesis of Metal Phosphide Nanoparticles Utilizing Phosphorus Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transition metal phosphide (TMP) nanoparticles are a class of materials gaining significant attention due to their unique electronic, catalytic, and magnetic properties. These characteristics make them promising candidates for a wide range of applications, including catalysis, energy storage, and biomedicine. The synthesis of TMP nanoparticles with controlled size, shape, and composition is crucial for optimizing their performance in these applications. A variety of phosphorus-containing precursors, including organophosphines and hypophosphites, are utilized in these synthetic routes. This document provides detailed application notes and protocols for the synthesis of selected TMP nanoparticles.

Role of Phosphorus Precursors in Nanoparticle Synthesis

Phosphorus precursors play a multifaceted role in the formation of metal phosphide nanoparticles. They can act as:

  • Phosphorus Source: The primary role is to provide the phosphorus atoms that react with metal precursors to form the metal phosphide lattice.

  • Reducing Agent: In some synthetic methods, the phosphorus precursor or its decomposition products can reduce the metal salt to its metallic state, which then reacts with phosphorus.

  • Capping Agent/Surfactant: Organic phosphines, such as trioctylphosphine (TOP) and triphenylphosphine (TPP), can also adsorb to the surface of the growing nanoparticles. This surface coordination helps to control the particle size and prevent agglomeration, leading to monodisperse nanoparticles.[1] The choice of the phosphorus source can significantly influence the phase and morphology of the resulting metal phosphide nanocrystals.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of nickel phosphide (Ni₂P), cobalt phosphide (Co₂P), and iron phosphide (FeP) nanoparticles are provided below. These protocols are based on established literature procedures and highlight the use of different phosphorus precursors.

Protocol 1: Synthesis of Nickel Phosphide (Ni₂P) Nanoparticles

This protocol describes a solid-phase reaction method for the preparation of Ni₂P nanoparticles using nickel hypophosphite as the precursor.[3]

Materials:

  • Nickel(II) hydroxide (Ni(OH)₂)

  • Hypophosphorous acid (H₃PO₂) (50 wt% in water)

  • Inert gas (Nitrogen or Argon)

  • Tube furnace

Procedure:

  • Preparation of Nickel Hypophosphite: An aqueous solution of hypophosphorous acid is slowly added to a suspension of nickel(II) hydroxide in water with constant stirring. The reaction is typically carried out at room temperature. The resulting nickel hypophosphite (Ni(H₂PO₂)₂) solution is then carefully dried to obtain the solid precursor.

  • Solid-Phase Reaction: The dried nickel hypophosphite powder is placed in a quartz boat and inserted into a tube furnace.

  • Thermal Decomposition: The furnace is purged with an inert gas (e.g., N₂) to remove any oxygen. The temperature is then ramped up to a specific setpoint (e.g., 573–773 K) and held for a defined period to induce the thermal decomposition of the precursor into Ni₂P nanoparticles.[3]

  • Cooling and Collection: After the reaction is complete, the furnace is cooled down to room temperature under the inert gas flow. The resulting black powder, consisting of Ni₂P nanoparticles, is then collected for characterization and use.

Protocol 2: Synthesis of Cobalt Phosphide (Co₂P) Nanorods

This protocol outlines the synthesis of Co₂P nanorods using cobalt acetate as the metal source and triphenylphosphine as the phosphorus source in a high-temperature solution-phase reaction.[4]

Materials:

  • Cobalt(II) acetate tetrahydrate

  • Oleylamine

  • Triphenylphosphine (TPP)

  • Nitrogen gas

  • Heating mantle and round-bottom flask

Procedure:

  • Precursor Mixture: Cobalt acetate tetrahydrate (e.g., 2 mmol) and oleylamine (e.g., 45 mmol) are mixed in a round-bottom flask and heated to 70°C with stirring to form a dispersion.[4]

  • Addition of Phosphorus Source: The temperature is raised to 120°C, and triphenylphosphine (e.g., 20 mmol) is added to the mixture.[4]

  • Degassing: The flask is kept under vacuum at 120°C for 30 minutes to remove water and then backfilled with nitrogen gas.[4]

  • Nanorod Formation: The temperature is increased to 370°C and maintained for 10 minutes to allow for the formation of Co₂P nanorods.[4]

  • Purification: After cooling, the product is typically washed with a solvent like ethanol and collected by centrifugation to remove residual reactants and byproducts.

Protocol 3: Synthesis of Iron Phosphide (FeP) Nanoparticles

This protocol describes a colloidal synthesis method for FeP nanoparticles using an iron precursor and various organophosphine phosphorus sources.[5]

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Oleylamine

  • Phosphorus source (e.g., trioctylphosphine (TOP), triphenylphosphite (TPP), or tri-n-butylphosphine (TBP))

  • 1-octadecene (ODE)

  • Argon gas

Procedure:

  • Reaction Setup: Iron(III) acetylacetonate, oleylamine, and 1-octadecene are loaded into a three-neck flask.

  • Degassing: The mixture is heated under vacuum to remove water and oxygen, and then backfilled with argon.

  • Phosphorus Source Injection: The chosen phosphorus source is injected into the hot reaction mixture (e.g., at 300°C).

  • Nanoparticle Growth: The reaction is allowed to proceed at a high temperature for a specific duration to facilitate the nucleation and growth of FeP nanoparticles. The choice of phosphorus source has been shown to influence the catalytic activity of the resulting FeP nanoparticles.[5]

  • Workup: The reaction mixture is cooled, and the nanoparticles are precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation. The nanoparticles are then washed multiple times to remove impurities.

Data Presentation

The properties of the synthesized nanoparticles are highly dependent on the synthetic parameters. The following tables summarize some key quantitative data from the literature for different metal phosphide nanoparticles.

Table 1: Properties of Nickel Phosphide Nanoparticles

Phosphorus SourceSynthesis MethodAverage Particle SizeCatalytic Activity (HER)Reference
HypophosphiteSolid-phase reaction3–4 nmHigh activity for HDS and HDN[3]
TrioctylphosphineThermal decompositionControllable (e.g., 10 nm)Phase-dependent[1][6]
TriphenylphosphineThermal decompositionSize controllable by temperatureHigher activity for smaller NPs[7]

Table 2: Properties of Cobalt Phosphide Nanoparticles

Phosphorus SourceSynthesis MethodMorphologyOverpotential for HER (at 20 mA/cm²)Reference
TriphenylphosphineSolution-phaseNanorods167 mV (acidic), 171 mV (basic)[4]
TrioctylphosphineThermal decompositionNanoparticles on NCNTsPhase-dependent (CoP > Co₂P)[2]

Table 3: Properties of Iron Phosphide Nanoparticles

Phosphorus SourceSynthesis MethodOverpotential for HER (at 10 mA/cm²)Reference
Triphenylphosphite (TPP)Colloidal synthesis76 mV in 0.5 M H₂SO₄[5]
Trioctylphosphine (TOP)Colloidal synthesisHigher than TPP-derived NPs[5]
Tris(diethylamino)phosphine (TEAP)Colloidal synthesisHigher than TPP-derived NPs[5]
Tri-n-butylphosphine (TBP)Colloidal synthesisHigher than TPP-derived NPs[5]

Mandatory Visualizations

Experimental Workflow for Solution-Phase Synthesis of Metal Phosphide Nanoparticles

experimental_workflow cluster_preparation 1. Precursor Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification and Collection cluster_product 4. Final Product Metal_Precursor Metal Precursor (e.g., Metal Acetate) Mixing Mixing and Degassing Metal_Precursor->Mixing Phosphorus_Precursor Phosphorus Precursor (e.g., Organophosphine) Phosphorus_Precursor->Mixing Solvent Solvent/Surfactant (e.g., Oleylamine) Solvent->Mixing Heating Heating to Reaction Temperature Mixing->Heating Injection Phosphorus Source Injection (optional) Heating->Injection Growth Nanoparticle Nucleation and Growth Injection->Growth Cooling Cooling to Room Temperature Growth->Cooling Precipitation Precipitation with Non-solvent Cooling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing and Drying Centrifugation->Washing Nanoparticles Metal Phosphide Nanoparticles Washing->Nanoparticles

Caption: General experimental workflow for the solution-phase synthesis of metal phosphide nanoparticles.

Proposed Reaction Pathway for Metal Phosphide Nanoparticle Formation

reaction_pathway Metal_Salt Metal Salt (M^n+) Intermediate_Complex Metal-Phosphine-Surfactant Complex Metal_Salt->Intermediate_Complex Phosphorus_Source Phosphorus Source (e.g., R₃P) Phosphorus_Source->Intermediate_Complex Surfactant Surfactant (e.g., Oleylamine) Surfactant->Intermediate_Complex Thermal_Decomposition Thermal Decomposition Intermediate_Complex->Thermal_Decomposition Monomers [M-P] Monomers Thermal_Decomposition->Monomers Nucleation Nucleation Monomers->Nucleation Nuclei Nanoparticle Nuclei Nucleation->Nuclei Growth Growth Nuclei->Growth Final_Nanoparticles Capped Metal Phosphide Nanoparticles Growth->Final_Nanoparticles

Caption: Proposed reaction pathway for the formation of metal phosphide nanoparticles in a solution-phase synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Hydrogenphosphite Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrogenphosphites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, handling, and troubleshooting of experiments involving hydrogenphosphites.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of hydrogenphosphites?

A1: The stability of hydrogenphosphites, also known as dialkyl phosphonates, is primarily influenced by several factors:

  • Moisture: Hydrogenphosphites are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The presence of water can lead to the degradation of the phosphite into the corresponding alcohol and phosphorous acid.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of degradation. For instance, the half-life of dimethyl hydrogenphosphite (DMHP) decreases as the temperature increases.[3][4]

  • pH: The rate of hydrolysis is pH-dependent. For DMHP, stability is greater in slightly alkaline conditions (pH 8) compared to neutral or acidic conditions.[3][4]

  • Oxygen: Phosphites can be oxidized to their corresponding phosphates, especially in the presence of oxygen, light, and heat. This oxidative degradation can be initiated by radical species.

  • Solvent: The choice of solvent can impact stability. Protic solvents may facilitate hydrolysis, while inert, anhydrous solvents are generally preferred for storage and reactions.[5][6]

  • Purity: Impurities in the this compound sample can catalyze degradation.

Q2: What are the common degradation products of hydrogenphosphites?

A2: The degradation of hydrogenphosphites typically proceeds via hydrolysis or oxidation.

  • Hydrolysis: In the presence of water, a dialkyl this compound will hydrolyze to form the corresponding alcohol and phosphorous acid. For example, dimethyl this compound (DMHP) degrades into methanol, monomethyl this compound, and orthophosphorous acid.[3][4]

  • Oxidation: Oxidation of a dialkyl this compound yields the corresponding dialkyl phosphate.

Q3: How should I store my this compound reagents?

A3: Proper storage is crucial to maintain the integrity of this compound reagents.

  • Moisture and Air: Store hydrogenphosphites under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect them from moisture and oxygen.[7]

  • Temperature: For long-term storage, refrigeration (2-8 °C) is generally recommended to slow down potential degradation.[7][8] For highly reactive or volatile phosphites, freezing may be appropriate, but ensure the container can withstand the temperature change without breaking.

  • Light: Protect light-sensitive hydrogenphosphites from light by storing them in amber vials or by wrapping the container in aluminum foil.[8]

  • Purity: Whenever possible, use freshly opened or distilled hydrogenphosphites for reactions to minimize the impact of degradation products.

Q4: My reaction involving a this compound is giving a low yield. What are the common causes?

A4: Low yields in reactions such as the Michaelis-Arbuzov or Pudovik reaction can be due to several factors:

  • Reagent Quality: The this compound may have degraded due to improper storage. The presence of water or acidic impurities can interfere with the reaction.

  • Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions and decomposition.

  • Side Reactions: Unintended reactions, such as hydrolysis of the starting material or product, can reduce the yield. The presence of impurities can also lead to unwanted side reactions.[9][10]

  • Steric Hindrance: Bulky substituents on the this compound or the other reactants can slow down the reaction rate.

Troubleshooting Guides

Issue 1: Unexpected Side Products in the Reaction Mixture

Possible Cause: Degradation of the this compound starting material. Troubleshooting Steps:

  • Analyze the Starting Material: Before starting the reaction, check the purity of the this compound using ³¹P NMR spectroscopy. A pure sample should show a single characteristic peak. The presence of additional peaks may indicate degradation products like the corresponding phosphate or phosphorous acid.

  • Use Fresh or Purified Reagent: If degradation is suspected, use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere to prevent hydrolysis.

Issue 2: Inconsistent Reaction Rates or Yields

Possible Cause: Autocatalysis by acidic degradation products. Troubleshooting Steps:

  • Monitor Reaction pH: If the reaction is sensitive to acid, the formation of phosphorous acid from hydrolysis can alter the pH and affect the reaction rate. Consider using a non-nucleophilic buffer if compatible with your reaction conditions.

  • Control Water Content: The rate of hydrolysis is dependent on the concentration of water. Rigorously drying all reaction components can lead to more reproducible results.

This compound Stability Data

The stability of hydrogenphosphites is dependent on their alkyl substituents and the experimental conditions. Below is a summary of available quantitative data.

This compoundConditionParameterValueReference
Dimethyl this compound (DMHP)0.1M phosphate buffer, pH 7.4, 37°CStability Period3.6 hours[3][4]
Dimethyl this compound (DMHP)0.1M phosphate buffer, pH 7.4, 37°CHalf-life2.4 hours[3][4]
Diethyl this compoundWater, 50°CHydrolysis rate constant0.167 x 10⁻⁵ s⁻¹[2]
Diethyl this compoundWater, 50°CHalf-life115 hours[2]
Diethyl this compoundWater, 25°CHalf-life44 days[2]
Diethyl this compoundWater, 20°CHalf-life87 days[2]

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by ³¹P NMR Spectroscopy

Objective: To quantitatively monitor the degradation of a this compound over time.

Materials:

  • This compound of interest

  • Anhydrous NMR solvent (e.g., CDCl₃, C₆D₆)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes

  • Constant temperature bath (if studying thermal degradation)

Procedure:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the this compound in the chosen anhydrous NMR solvent at a known concentration.

    • Add a known amount of the internal standard to the stock solution. The internal standard should have a ³¹P NMR signal that is well-resolved from the signals of the this compound and its expected degradation products.

  • Initial Spectrum (t=0):

    • Transfer an aliquot of the stock solution to an NMR tube.

    • Acquire a quantitative ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the phosphorus nuclei being observed) to allow for full relaxation of the nuclei between scans. Inverse-gated decoupling can be used to suppress the NOE effect and obtain more accurate integrations.[11][12]

  • Degradation Study:

    • Store the remaining stock solution under the desired degradation conditions (e.g., at a specific temperature, exposed to air, or with a known amount of added water).

    • At regular time intervals, withdraw aliquots of the solution, transfer to an NMR tube, and acquire a quantitative ³¹P NMR spectrum under the same conditions as the initial spectrum.

  • Data Analysis:

    • Integrate the peaks corresponding to the this compound, the internal standard, and any degradation products.

    • Calculate the concentration of the this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the this compound versus time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

Objective: To develop an HPLC method to separate and quantify a this compound from its degradation products.

Materials:

  • This compound of interest

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC column (e.g., C18 reverse-phase column)

  • Acid or buffer for mobile phase modification (e.g., formic acid, phosphate buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Method Development:

    • Column Selection: A C18 column is a good starting point for the separation of many organic molecules, including hydrogenphosphites and their degradation products.

    • Mobile Phase Selection: A gradient elution is often necessary to separate compounds with different polarities. A typical starting gradient for a reverse-phase separation would be from a high percentage of aqueous mobile phase (e.g., 95% water with 0.1% formic acid) to a high percentage of organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

    • Detector Wavelength: If using a UV detector, determine the optimal wavelength for detecting the this compound and its degradation products by acquiring their UV spectra. If the compounds lack a strong chromophore, an alternative detector such as a mass spectrometer or a charged aerosol detector (CAD) may be necessary.

  • Sample Preparation:

    • Prepare a stock solution of the this compound in a suitable solvent at a known concentration.

    • To generate degradation products for method development, a portion of the stock solution can be stressed (e.g., by heating, adding acid/base, or exposing to light).

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent this compound and its degradation products.

  • Method Validation:

    • Once a suitable separation is achieved, the method should be validated for parameters such as linearity, accuracy, precision, and specificity according to relevant guidelines (e.g., ICH).

Diagrams

degradation_pathways cluster_hydrolysis cluster_oxidation H_phosphite Dialkyl This compound (RO)2P(O)H hydrolysis Hydrolysis (+H2O) oxidation Oxidation ([O]) alcohol Alcohol (ROH) H_phosphite->alcohol + H2O p_acid Phosphorous Acid H3PO3 H_phosphite->p_acid + H2O phosphate Dialkyl Phosphate (RO)2P(O)OH H_phosphite->phosphate + [O]

Caption: Primary degradation pathways of hydrogenphosphites.

troubleshooting_workflow Troubleshooting Workflow for Failed Phosphite Reactions start Reaction Failure or Low Yield check_purity Check Purity of This compound (³¹P NMR) start->check_purity impure Purify by Distillation or Use Fresh Reagent check_purity->impure Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure impure->check_conditions optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Suboptimal check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture Optimal optimize_conditions->check_moisture dry_reagents Dry Solvents and Reagents; Use Inert Atmosphere check_moisture->dry_reagents Moisture Present consider_side_reactions Investigate Potential Side Reactions check_moisture->consider_side_reactions Anhydrous dry_reagents->consider_side_reactions

Caption: Troubleshooting workflow for reactions involving hydrogenphosphites.

References

Technical Support Center: Hydrogenphosphite (Phosphonic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrogenphosphite (H₃PO₃), also known as phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial or synthesized this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. They can be broadly categorized as:

  • Synthesis-Related Impurities: These depend on the manufacturing method. Common starting materials and byproducts include unreacted phosphorous acid, precursors like phosphorus trichloride, and various inorganic salts.[1][2] In the synthesis of its esters, residual alcohols (like methanol) and partially esterified products (e.g., monomethyl hydrogen phosphite) can be present.[3][4]

  • Oxidation and Degradation Products: Phosphonic acid can be susceptible to oxidation, which may lead to the formation of phosphoric acid (H₃PO₄). Its organic derivatives can degrade, for instance, dimethyl hydrogen phosphite (DMHP) can decompose into methanol, monomethyl hydrogen phosphite, and orthophosphorous acid.[3][5]

  • Metal Ions: If lower-grade starting materials are used, or if the acid is produced via a wet process similar to phosphoric acid, it may contain various metal ions such as iron, aluminum, magnesium, and calcium.[6][7]

  • Other Contaminants: Depending on the source, phosphonic acid can be a degradation product of certain pesticides like fosetyl-Al, which could be an unexpected contaminant in some contexts.[8]

Q2: My phosphonic acid sample is discolored. What could be the cause and how can I fix it?

A2: Discoloration often points to the presence of organic impurities or trace metal ions. Organic matter can sometimes be removed by treating the solution with activated carbon.[9] If metal ion contamination is suspected, purification methods like ion-exchange chromatography or precipitation of the phosphonate salt may be effective.[9][10]

Q3: I am struggling to crystallize my phosphonic acid. What troubleshooting steps can I take?

A3: Phosphonic acids can be challenging to crystallize due to their high polarity and hygroscopic nature; some may be amorphous compounds.[10] If direct crystallization is failing, consider the following:

  • Solvent Systems: Try precipitating the acid from a concentrated aqueous solution by adding methanol.[10] Alternatively, solvent systems like acetone/water or acetonitrile/water can be effective for crystallizing polar compounds.[10]

  • Salt Formation: Convert the phosphonic acid to a salt, such as a monosodium salt, by adjusting the pH to approximately 4.0-4.5 with sodium hydroxide.[10] Salts often have different solubility profiles and may crystallize more readily.

  • Purify a Precursor: It is often easier to purify a less polar precursor, such as a dialkyl phosphonate ester, using standard silica gel chromatography.[11] The purified ester can then be cleanly hydrolyzed to the desired high-purity phosphonic acid.[11]

Q4: Can I use chromatography to purify this compound?

A4: Yes, but specialized methods are required due to its high polarity.

  • Ion-Exchange Chromatography: Strong anion-exchange resins (e.g., Dowex) are effective. Elution is typically performed with an aqueous acid, such as formic acid.[10]

  • Reversed-Phase HPLC: For analytical and preparative separations, reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column can be used.[11]

Troubleshooting Guides

Issue 1: Presence of Inorganic Salt Impurities
  • Symptoms: Inconsistent elemental analysis, poor solubility in organic solvents, or observation of crystalline material that is not the target compound.

  • Possible Cause: Carryover of salts from the synthesis or neutralization steps.

  • Troubleshooting Steps:

    • Recrystallization: This is the most common method. The choice of solvent is critical. Since phosphonic acid is very polar, a common technique is to dissolve it in a minimal amount of a polar solvent (like water) and then add a less polar co-solvent (like acetone or methanol) to induce precipitation of the desired acid while the inorganic salts remain in solution (or vice-versa).[10]

    • Ion-Exchange Chromatography: This method is highly effective for removing ionic impurities. Cationic impurities (metal ions) can be removed with a cation-exchange resin, while anionic impurities can be removed with an anion-exchange resin.[9][10]

    • Dialysis: For larger-scale purification, dialysis can be used to separate the small molecule phosphonic acid from larger salt ions, although this is less common in a typical lab setting.[11]

Issue 2: Contamination with Organic Byproducts or Starting Materials
  • Symptoms: Extra peaks in ¹H or ³¹P NMR spectra, spots on a TLC plate (if applicable), or a broad melting point range.

  • Possible Cause: Incomplete reaction or side reactions during synthesis.

  • Troubleshooting Steps:

    • Extraction: If the impurities are significantly less polar than phosphonic acid, a liquid-liquid extraction can be performed. Dissolve the crude product in water, make it alkaline to form the phosphonate salt, and wash with an organic solvent like dichloromethane to remove non-polar impurities.[10] Afterward, re-acidify the aqueous layer and extract the purified phosphonic acid with an appropriate organic solvent or isolate it by evaporating the water.[10]

    • Chromatography on Precursors: As mentioned in the FAQs, the most robust method is often to purify an ester precursor (e.g., a dialkyl phosphonate) via silica gel chromatography.[11] These esters are much less polar and behave well on silica. Pure fractions can then be combined and hydrolyzed to yield clean phosphonic acid.[11]

    • Precipitation: Precipitation in a solvent like diethyl ether can sometimes selectively crash out the desired phosphonic acid, leaving organic impurities behind in the solvent.[11]

Data Presentation: Purification Methodologies

The following table summarizes common purification techniques for this compound and the impurities they target.

Purification MethodTarget ImpuritiesKey Experimental Considerations
Recrystallization Unreacted starting materials, some inorganic salts, side productsRequires finding a suitable solvent/co-solvent system (e.g., water/acetone, water/methanol).[10] Can be difficult for highly hygroscopic or amorphous phosphonic acids.[10]
Salt Formation & Precipitation Organic impurities, compounds with different pKa valuesAdjusting pH (e.g., to ~4.5 with NaOH) can selectively precipitate the monosodium salt.[10] The salt can be isolated and converted back to the acid if needed.
Ion-Exchange Chromatography Metal ions, inorganic salts, charged organic moleculesEffective for removing ionic species. Requires selection of the appropriate resin (anion or cation exchange) and eluent (e.g., aqueous formic acid).[10]
Liquid-Liquid Extraction Non-polar or moderately polar organic impuritiesTypically performed on an aqueous solution of the phosphonate salt to remove organic contaminants by washing with an immiscible organic solvent.[10]
Adsorption Organic matter, color impurities, some metal ionsTreatment with activated carbon or bentonite clay can remove certain impurities from solution.[9][12]
Purification of Precursors Wide range of synthesis-related impuritiesDialkyl phosphonate precursors can be readily purified by standard silica gel chromatography before the final hydrolysis step.[11]

Key Experimental Protocols

Protocol 1: Purification by Anion-Exchange Chromatography

This protocol is suitable for removing metallic cations and other cationic impurities.

  • Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex 1x8) in deionized water. Pack it into a chromatography column.

  • Column Equilibration: Wash the column extensively with deionized water, followed by a dilute acid (e.g., 0.1 M formic acid) until the eluent pH is stable.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer (e.g., 0.1 M formic acid).

  • Elution: Load the sample onto the column. Elute the column with a gradient of aqueous formic acid. The phosphonic acid will elute, leaving strongly bound anionic impurities on the resin.

  • Fraction Collection: Collect fractions and analyze them for the presence of the desired product (e.g., by TLC, LC-MS, or ³¹P NMR).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification via Recrystallization from a Water/Acetone System

This protocol is effective for removing impurities with different solubilities than the target compound.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot deionized water required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then filter it through a pad of celite while hot to remove the carbon.

  • Crystallization: Slowly add acetone to the hot aqueous solution with stirring until the solution becomes cloudy (turbid). Add a few drops of water to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold acetone.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of water and acetone.

Visualizations

impurity_classification Impurities Common Impurities in This compound Synthesis Synthesis-Related Impurities->Synthesis Degradation Degradation/Oxidation Impurities->Degradation Environmental Process/Environmental Impurities->Environmental Precursors Unreacted Precursors (e.g., PCl₃, Alcohols) Synthesis->Precursors Byproducts Side-Reaction Products (e.g., Mono-alkylated Phosphite) Synthesis->Byproducts Salts Inorganic Salts Synthesis->Salts Oxidation Phosphoric Acid (H₃PO₄) Degradation->Oxidation Hydrolysis Hydrolysis Products (from esters) Degradation->Hydrolysis Metals Metal Ions (Fe, Al, Ca, Mg) Environmental->Metals Organics Organic Matter Environmental->Organics

Caption: Classification of common impurities in this compound.

Caption: Decision workflow for selecting a purification method.

Caption: Step-by-step workflow for a typical recrystallization.

References

Technical Support Center: Purification of Synthesized Hydrogenphosphites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized hydrogenphosphites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized hydrogenphosphites?

A1: The primary purification techniques for hydrogenphosphites are vacuum distillation, crystallization, and flash column chromatography. The choice of method depends on the physical state (liquid or solid), thermal stability, and polarity of the hydrogenphosphite, as well as the nature of the impurities.

Q2: What are the typical impurities I might encounter in my crude this compound product?

A2: Common impurities can include unreacted starting materials (e.g., alcohols, phosphorus trichloride), byproducts such as alkyl chlorides, phosphorous acid, and alkyl dihydrogen phosphites, as well as oxidation products.[1] In syntheses like the Pudovik reaction, unreacted starting materials and side-products of rearrangement may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be effectively assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check of purity. For quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for identifying and quantifying phosphorus-containing compounds and impurities.[2][3][4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable for analyzing volatile hydrogenphosphites.

Troubleshooting Guides

Vacuum Distillation

Q4: I am trying to purify my liquid dialkyl this compound by vacuum distillation, but I'm not getting a good separation. What could be the problem?

A4: Inefficient separation during vacuum distillation can be due to several factors:

  • Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficiently low and stable pressure. The boiling point of the this compound is highly dependent on the pressure.

  • Improper Temperature Gradient: A proper temperature gradient along the distillation column is crucial for good separation. Ensure your column is well-insulated to maintain this gradient.

  • Flooding or Bumping: Too high a heating rate can cause the liquid to boil too vigorously, leading to "bumping" or "flooding" of the column, which carries less volatile impurities into the distillate. Gentle and even heating is key.

  • Co-distillation with Impurities: If impurities have boiling points close to your product, a simple distillation may not be sufficient. In such cases, fractional distillation with a longer, more efficient column (e.g., a Vigreux or packed column) is recommended.

Q5: My this compound seems to be decomposing during distillation, even under vacuum. What can I do?

A5: Decomposition at elevated temperatures is a known issue for some hydrogenphosphites. Here are some troubleshooting steps:

  • Lower the Boiling Point Further: Use a higher vacuum (lower pressure) to decrease the boiling point of your compound.

  • Use a Wiped-Film Evaporator: For highly sensitive compounds, a short-path distillation apparatus or a wiped-film evaporator minimizes the time the compound spends at high temperatures.

  • Neutralize Acidic Impurities: Traces of acidic impurities like HCl or phosphorous acid can catalyze decomposition at high temperatures.[1] Before distillation, consider a neutralization step by washing the crude product with a mild base (e.g., a dilute sodium bicarbonate solution), followed by drying. Alternatively, adding a non-volatile base like anhydrous sodium carbonate to the distillation flask can help.

Crystallization

Q6: I am unable to get my solid this compound to crystallize. What should I try?

A6: Crystallization is often a matter of finding the right conditions. If your compound is "oiling out" or refusing to crystallize, consider the following:

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8][9] Experiment with a range of solvents of varying polarities. Common choices include hexanes, ethyl acetate, toluene, and mixtures of these.

  • Solvent Mixtures: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, you can try to induce crystallization by:

    • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Cooling: Cool the solution slowly in an ice bath or refrigerator.

Q7: My crystals are very small or impure. How can I improve the crystal quality?

A7: The rate of cooling is a key factor in determining crystal size and purity. Rapid cooling tends to produce small, often impure crystals. For larger, purer crystals, allow the solution to cool slowly to room temperature, and then transfer it to a cooler environment (like a refrigerator) for complete crystallization.

Flash Column Chromatography

Q8: I am trying to purify my this compound using flash chromatography, but the separation is poor. What can I do to improve it?

A8: Poor separation in flash chromatography can be addressed by optimizing several parameters:

  • Solvent System (Eluent): The choice of eluent is the most critical factor. Use TLC to screen for an optimal solvent system that gives a good separation of your product from impurities, with the Rf value of your product ideally between 0.2 and 0.4.[10] A common starting point for many organic compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any cracks or channels.

  • Sample Loading: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent.[11] Overloading the column with too much sample will lead to broad peaks and poor separation.

  • Flow Rate: The flow rate of the eluent affects the separation. A slower flow rate generally provides better resolution but takes longer.

Q9: My this compound appears to be degrading on the silica gel column. Is this common and how can I prevent it?

A9: Yes, some hydrogenphosphites can be sensitive to the acidic nature of silica gel. If you suspect your compound is degrading on the column, you can:

  • Use Deactivated Silica: Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine (typically 0.1-1% in the eluent).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Work Quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.

Data Presentation

Table 1: Comparison of Purification Techniques for Dialkyl Hydrogenphosphites

CompoundPurification MethodPurity AchievedKey Considerations
Dimethyl this compoundVacuum Distillation>98%Boiling Point: 170-171 °C at 760 mmHg.[12][13] Can be distilled at lower temperatures under vacuum.
Diethyl this compoundVacuum Distillation~97%Boiling Point: 138 °C at 760 mmHg.[14] Can be distilled at 54 °C at 6 mmHg.[14]
Diisopropyl this compoundNeutralization & Vacuum Distillation94-97%Crude product is first neutralized with ammonia, filtered, and then vacuum distilled.
Di-(2-ethylhexyl)-phosphiteVacuum Distillation90-93%Boiling Point: 130-135 °C at 0.1 mmHg.[15]
Di-(n-pentyl)-phosphiteVacuum Distillation86%Boiling Point: 88 °C at 0.25 mmHg.[15]

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation of a Liquid this compound
  • Neutralization (Optional but Recommended): If acidic impurities are suspected, wash the crude this compound with a saturated solution of sodium bicarbonate, followed by water, and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is often sufficient. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Heat the distillation flask gently in a heating mantle or oil bath. Collect the fraction that distills at the expected boiling point and pressure for your specific this compound. It is advisable to collect a small forerun and discard it.

  • Storage: Hydrogenphosphites can be sensitive to air and moisture. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed container.

Protocol 2: General Procedure for Recrystallization of a Solid this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or seeding with a pure crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. Dry the crystals under vacuum.

Protocol 3: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply pressure (using a pump or compressed air) to force the solvent through the column. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final_product Final Product Crude_Product Crude this compound (with impurities) TLC TLC Analysis Crude_Product->TLC Initial Check Distillation Vacuum Distillation (for liquids) Crude_Product->Distillation Choose method based on properties Crystallization Crystallization (for solids) Crude_Product->Crystallization Choose method based on properties Chromatography Flash Chromatography Crude_Product->Chromatography Choose method based on properties NMR NMR (¹H, ³¹P) GCMS GC-MS Pure_Product Pure this compound Distillation->Pure_Product Crystallization->Pure_Product Chromatography->Pure_Product Pure_Product->TLC Verify Purity Pure_Product->NMR Verify Purity Pure_Product->GCMS Verify Purity

Caption: General workflow for the purification and analysis of synthesized hydrogenphosphites.

References

Technical Support Center: Optimizing Hydrogenphosphite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hydrogenphosphites.

Troubleshooting Guide

This section addresses specific issues that may arise during hydrogenphosphite synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired this compound product. What are the likely causes and how can I improve the outcome?

Answer: Low or no product yield in this compound synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • Phosphitylating Agent Purity: Trialkyl phosphites are prone to oxidation and hydrolysis. The presence of dialkyl phosphite as an impurity can lead to unwanted side reactions.[1] Ensure the phosphitylating agent is pure, freshly distilled, or from a recently opened bottle.

    • Moisture Contamination: this compound synthesis is highly sensitive to moisture. Water can lead to the hydrolysis of starting materials and intermediates.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[3]

    • Alcohol/Phenol Quality: The alcohol or phenol reactant should be anhydrous for optimal results.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the specific synthesis. For the reaction of phosphorus trichloride with alcohols, low temperatures (e.g., 5-15°C) are often preferred to control the exothermic reaction and minimize side products.[4] Conversely, some reactions, like those involving triaryl phosphites and phosphorous acid, may require elevated temperatures (e.g., up to 160°C) to proceed to completion.[5]

    • Stoichiometry: The molar ratio of reactants is critical. An incorrect ratio can lead to incomplete conversion or the formation of byproducts. For dialkyl this compound synthesis from PCl₃, a slight excess of the alcohol is often used.

    • Mixing: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.[3] Ensure vigorous and consistent stirring throughout the reaction.

  • Side Reactions:

    • Over-oxidation: In syntheses involving an oxidation step, using too strong an oxidizing agent or prolonged reaction times can lead to the formation of phosphate byproducts.

    • Formation of Pyrophosphonates: In the presence of certain activators, H-phosphonates can form pyrophosphonate species. Careful selection of the activating agent and control of reaction conditions are crucial to minimize this.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC or multiple peaks in NMR analysis. What are the common impurities and how can I avoid them?

Answer: The presence of impurities is a common issue. Identifying the nature of the impurity is the first step to mitigation.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will observe unreacted starting materials. This can be addressed by optimizing reaction time, temperature, or stoichiometry.

  • Hydrolysis Products: As mentioned, water contamination will lead to hydrolysis of the phosphitylating agent or the product itself, forming phosphorous acid or monoalkyl phosphites.[6] Using anhydrous conditions is the primary solution.

  • Byproducts from Side Reactions:

    • Symmetrical Byproducts: In the synthesis of unsymmetrical H-phosphonates, the formation of symmetrical species can occur. This can sometimes be controlled by the order of addition of reagents and careful control of stoichiometry.

    • Acylation of Nucleoside Hydroxyl Groups: In nucleoside H-phosphonate synthesis using activators like pivaloyl chloride, acylation of the 5'-hydroxyl group can be a competing side reaction.[7] The choice of a sterically hindered base or optimizing the activator-to-nucleoside ratio can help minimize this.

    • Formation of Bis(pivaloyl)phosphite: When using pivaloyl chloride as an activator, its reaction with the H-phosphonate monoester can lead to the formation of bis(pivaloyl)phosphite, an undesired trivalent species.[8]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my this compound product. What are the recommended purification methods?

Answer: The choice of purification method depends on the physical properties of the desired this compound and the nature of the impurities.

  • Distillation: For volatile liquid hydrogenphosphites like diethyl phosphite, vacuum distillation is an effective method to separate them from less volatile impurities.[4]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of hydrogenphosphites, especially for non-volatile or solid products like nucleoside H-phosphonates.[7][9] Different solvent systems can be employed to achieve optimal separation.[10]

  • Crystallization/Recrystallization: If the this compound is a solid, crystallization or recrystallization from an appropriate solvent can be a highly effective method for achieving high purity.[11]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, washing with a mild aqueous base can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my this compound synthesis reaction? A1: The most common and effective method for monitoring these reactions is ³¹P NMR spectroscopy. The phosphorus chemical shifts of the starting materials (e.g., trialkyl phosphite) and the this compound product are typically well-separated, allowing for clear tracking of the reaction progress. For instance, triethyl phosphite appears around +139 ppm, while diethyl hydrogen phosphite is in the range of +7 to +9 ppm. TLC can also be used as a qualitative tool, but co-elution can sometimes be an issue.[1]

Q2: What is the role of a base, such as pyridine or triethylamine, in this compound synthesis? A2: A base is often used to neutralize the HCl generated as a byproduct in reactions involving phosphorus trichloride or other chlorophosphites. This prevents acid-catalyzed side reactions, such as the degradation of acid-sensitive protecting groups in nucleoside synthesis. The basicity of the amine can influence the reaction rate and the profile of side reactions.

Q3: My dialkyl this compound product appears to be unstable and decomposes over time. How can I improve its stability? A3: Dialkyl hydrogenphosphites can be susceptible to hydrolysis and oxidation. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. The stability of dimethyl hydrogen phosphite in aqueous solution is dependent on temperature, concentration, and pH, with greater stability observed at lower temperatures and slightly alkaline pH.[6]

Data Presentation

Table 1: Reaction Conditions for Dialkyl this compound Synthesis from PCl₃ and Alcohol

ProductAlcoholSolventPCl₃:Alcohol Molar RatioTemperature (°C)Reaction TimeYield (%)Reference
Dimethyl Hydrogen PhosphiteMethanolHexane1:310 ± 145 min (addition)72[4]
Diethyl Hydrogen PhosphiteEthanolPetroleum Ether1:330 (addition)45 min (addition)~70[4]
Diisopropyl Hydrogen PhosphiteIsopropanolParaffin Oil1:33045 min (addition)Not specified[4]

Table 2: Reaction Conditions for Diphenyl Phosphite Synthesis

ReactantsMolar RatioTemperature (°C)Reaction TimeYield (%)Reference
Triphenyl phosphite, Phosphorous acid2:116064 minHigh (not specified)[5]
Phosphorus trichloride, Phenol, Water1:1.5:1.5105 ± 58 hHigh (not specified)[12]

Experimental Protocols

Protocol 1: Synthesis of Diethyl this compound

This protocol is adapted from a patented procedure for the synthesis of dialkyl hydrogen phosphites.[4]

Materials:

  • Ethanol, absolute (1 mole)

  • Phosphorus trichloride (0.333 mole)

  • Petroleum solvent (e.g., tetradecane range, 600 ml)

Procedure:

  • Set up a three-neck flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet protected by a drying tube.

  • Charge the flask with the petroleum solvent and dissolve the absolute ethanol in it.

  • Cool the mixture and add phosphorus trichloride dropwise via the dropping funnel while maintaining the reaction temperature.

  • After the addition is complete, continue stirring for a short period.

  • The diethyl hydrogen phosphite product will separate from the solvent.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Diphenyl Phosphite

This protocol is based on the reaction of triphenyl phosphite and phosphorous acid.[5]

Materials:

  • Triphenyl phosphite (2 moles)

  • Phosphorous acid (1 mole)

Procedure:

  • Combine triphenyl phosphite and phosphorous acid in a reaction flask equipped with a stirrer, thermometer, and heating mantle.

  • Gradually heat the mixture with stirring. The phosphorous acid will dissolve as the temperature rises (around 55°C).

  • Continue heating to the reaction temperature (e.g., 160°C) and hold for a sufficient time to complete the reaction (e.g., ~1 hour).

  • The product is obtained directly and can be used as is or purified further by distillation if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Anhydrous Reagents setup Assemble Reaction Apparatus reagents->setup glassware Dry Glassware glassware->setup addition Controlled Reagent Addition setup->addition monitoring Monitor Reaction (e.g., ³¹P NMR) addition->monitoring quench Quench Reaction (if necessary) monitoring->quench extraction Extraction quench->extraction purification Purification (Distillation/Chromatography) extraction->purification characterization Characterization (NMR, etc.) purification->characterization storage Store Under Inert Atmosphere characterization->storage

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_purification Purification Strategy start Low Yield or Impure Product reagent_purity Check Reagent Purity start->reagent_purity anhydrous_cond Ensure Anhydrous Conditions start->anhydrous_cond temp Optimize Temperature start->temp stoichiometry Verify Stoichiometry start->stoichiometry mixing Improve Mixing start->mixing method Select Appropriate Purification Method reagent_purity->method anhydrous_cond->method temp->method stoichiometry->method mixing->method end end method->end Pure Product

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Troubleshooting Hydrogenphosphite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during hydrogenphosphite reactions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed in this compound reactions like the Pudovik and Atherton-Todd reactions?

A1: Common issues include low product yields, formation of side products, difficulty in product purification, and instability of the this compound reagents. Specific problems can arise from suboptimal reaction conditions, choice of catalyst, and the nature of the substrates. For instance, in the Pudovik reaction, a common side reaction is the phospha-Brook rearrangement, especially when using strong bases.[1][2] In the Atherton-Todd reaction, the formation of pyrophosphates can be a competing reaction.

Q2: My Pudovik reaction is giving a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Pudovik reaction can stem from several factors:

  • Catalyst Choice and Concentration: The type and amount of catalyst are crucial. For example, using 5 mol% of DBN as a catalyst can lead to excellent yields of α-hydroxyphosphonates.[1] In some cases, stoichiometric amounts of a base might be necessary, but this can also promote side reactions.[1]

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Continuous flow reactors have been shown to significantly reduce reaction times compared to batch conditions while maintaining high yields.[1]

  • Substrate Reactivity: The electrophilicity of the carbonyl compound plays a significant role. Electron-withdrawing groups on the aldehyde or ketone can enhance reactivity.[1]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is a commonly used solvent.[1]

To improve the yield, consider optimizing the catalyst concentration, reaction time, and temperature. A screening of different catalysts (e.g., DBN, diethylamine, potassium phosphate) may also be beneficial.[1][2][3]

Q3: I am observing significant side product formation in my Atherton-Todd reaction. What are these side products and how can I minimize them?

A3: A common side reaction in the Atherton-Todd reaction is the formation of pyrophosphates. The primary product, a dialkyl chlorophosphate, is often highly reactive and can react with unreacted dialkyl phosphite.[4]

To minimize side product formation:

  • Control of Stoichiometry: Careful control of the stoichiometry of the reactants, particularly the base and the chlorinating agent (e.g., carbon tetrachloride), is important.

  • Reaction Conditions: Running the reaction at lower temperatures can help to control the reactivity of the intermediates.

  • In situ trapping: The generated dialkyl chlorophosphate is often used immediately in a subsequent reaction with an alcohol or amine to form the desired phosphate or phosphoramidate, which can prevent side reactions.[4]

Q4: What are the best practices for purifying the products of this compound reactions?

A4: Purification strategies depend on the specific product and impurities. Common methods include:

  • Column Chromatography: Silica gel column chromatography is frequently used to purify the products of both Pudovik and Atherton-Todd reactions.[1][3] The choice of eluent is critical for good separation. For example, a mixture of hexane and diethyl ether is often effective for purifying phosphates.[1]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[3]

  • Extraction: Liquid-liquid extraction is often employed during the work-up to remove water-soluble impurities.[1][2]

Q5: Are dialkyl hydrogenphosphites stable? How should they be stored?

A5: Dialkyl hydrogenphosphites can be susceptible to hydrolysis and oxidation.[5][6] They should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is advisable to use freshly distilled or high-purity reagents for best results. The stability can also be influenced by the nature of the alkyl groups.

Troubleshooting Guides

Issue 1: Low or No Conversion in the Pudovik Reaction
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of catalyst. Consider screening different bases like DBN, Et₂NH, or K₃PO₄.[1][2][3]
Insufficient Reaction Time/Temperature Monitor the reaction progress by TLC or ³¹P NMR. Increase the reaction time or temperature as needed. Continuous flow may offer better control and shorter times.[1]
Poor Substrate Reactivity If using a less reactive carbonyl compound, consider using a more active catalyst or harsher reaction conditions (with caution to avoid side reactions).
Presence of Water Ensure all reagents and solvents are anhydrous. Water can hydrolyze the phosphite and deactivate the catalyst.
Issue 2: Formation of Phospha-Brook Rearrangement Product in the Pudovik Reaction
Potential Cause Troubleshooting Step
Strong Base Catalyst The use of strong bases can promote the rearrangement of the initial α-hydroxyphosphonate to a phosphate.[1][2]
High Catalyst Concentration Higher concentrations of base can favor the rearrangement. For example, using 40% diethylamine was shown to lead exclusively to the rearranged product, while 5% gave the desired α-hydroxyphosphonate.[3]
Elevated Temperature Higher temperatures can also facilitate the phospha-Brook rearrangement.

To avoid this, use a milder base or a lower concentration of the base. Running the reaction at a lower temperature can also help suppress this side reaction.[3]

Issue 3: Inconsistent Results in the Atherton-Todd Reaction
Potential Cause Troubleshooting Step
Variable Reagent Quality Use high-purity, anhydrous dialkyl phosphite, carbon tetrachloride, and amine. Impurities can lead to side reactions and lower yields.
Atmospheric Moisture The reaction is sensitive to moisture. Perform the reaction under an inert atmosphere (N₂ or Ar).
Order of Addition The order of addition of reagents can be critical. Typically, the amine is added to a solution of the dialkyl phosphite and carbon tetrachloride.

Quantitative Data Summary

Table 1: Catalyst Effect on Pudovik Reaction Yield

CatalystCatalyst Loading (mol%)SubstrateYield (%)Reference
Diethylamine (DEA)5Diethyl α-oxophosphonateHigh (selective for adduct)[3]
Diethylamine (DEA)40Diethyl α-oxophosphonateHigh (exclusive rearrangement)[3]
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)52-NitrobenzaldehydeExcellent[1]
Potassium Phosphate5Substituted AldehydesHigh[2]
Barium Hydroxide--Efficient[2]

Experimental Protocols

Key Experiment: Catalytic Pudovik Reaction in Continuous Flow

This protocol is based on the optimization of the Pudovik reaction using a continuous stirred tank reactor (CSTR).[1]

Materials:

  • 2-Nitrobenzaldehyde

  • Diethyl phosphite

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (2 M aqueous solution)

Equipment:

  • Five-module CSTR setup (fReactor)

  • Syringe pumps

  • Stirrer plate

Procedure:

  • Prepare a solution of 2-nitrobenzaldehyde and diethyl phosphite in MeCN (1.5 M).

  • Prepare a separate solution of DBN in MeCN.

  • Set up the five-module CSTR on a stirrer plate, with a stirring speed of 500 rpm.

  • Independently feed the two solutions into the reactor using syringe pumps at a flow rate calculated to achieve a residence time of 120 minutes.

  • Maintain the reactor temperature at 25 °C.

  • Collect the output from the reactor in a beaker containing 10 mL of 2 M aqueous HCl.

  • After the reaction is complete, rinse the reactor and tubing with MeCN (20 mL).

  • Combine the collected reaction mixture and the rinsing solvent.

  • Extract the aqueous mixture with Et₂O (20 mL).

  • Dry the organic layer over MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting residue by column chromatography (hexane:diethyl ether, 2:8) to afford the α-hydroxyphosphonate.

Visualizations

Pudovik_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents Prepare Reagent Solutions (Aldehyde/Ketone + Phosphite in MeCN) (DBN in MeCN) reactor Feed into CSTR (25 °C, 500 rpm, 120 min) reagents->reactor quench Quench with aq. HCl reactor->quench extract Extract with Et₂O quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product α-Hydroxyphosphonate purify->product

Caption: Experimental workflow for a continuous flow Pudovik reaction.

Atherton_Todd_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation phosphite Dialkyl This compound chlorophosphate Dialkyl Chlorophosphate phosphite->chlorophosphate + CCl₄ + Base ccl4 Carbon Tetrachloride ccl4->chlorophosphate base Base (e.g., Amine) base->chlorophosphate product Phosphate or Phosphoramidate chlorophosphate->product + Nucleophile nucleophile Nucleophile (Alcohol or Amine) nucleophile->product

Caption: Simplified logical relationship in the Atherton-Todd reaction.

References

Technical Support Center: Optimizing Hydrogenphosphite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of hydrogenphosphite synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the general areas I should investigate first?

Low yields in chemical syntheses can stem from a variety of factors. A systematic approach to troubleshooting is recommended.[1] Key areas to examine include:

  • Reagent Purity: Impurities in starting materials, such as the alcohol, phosphorus trichloride, or solvents, can significantly impact the reaction outcome.[2] Ensure all reagents are of high purity and are handled under appropriate inert conditions to prevent degradation.

  • Reaction Conditions: Sub-optimal temperature, pressure, or reaction time can lead to incomplete conversion or the formation of byproducts.[3] Each reaction has an optimal set of conditions that should be carefully controlled.

  • Moisture and Air Sensitivity: Many reagents used in this compound synthesis are sensitive to moisture and air. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]

  • Work-up and Purification: Product can be lost during the work-up and purification stages.[1] Ensure efficient extraction and minimize losses during chromatography or distillation.

Q2: I'm synthesizing a dialkyl this compound from phosphorus trichloride and an alcohol, and my yield is poor. What specific issues should I look for?

This is a common and cost-effective method for preparing dialkyl hydrogenphosphites, but it is sensitive to reaction conditions.[5][6]

  • Incorrect Stoichiometry: The molar ratio of alcohol to phosphorus trichloride is crucial. An excess of the alcohol is often used to drive the reaction to completion.[7]

  • Poor Temperature Control: The reaction is exothermic. Inadequate cooling can lead to side reactions and the formation of byproducts such as trialkyl phosphites and alkyl chlorides.[8] Maintaining a low temperature, typically between 5°C and 15°C, is often critical during the addition of PCl₃.[8]

  • Inefficient HCl Removal: The reaction generates hydrogen chloride (HCl) gas, which can catalyze the decomposition of the desired product.[9] Efficient removal of HCl, for example by bubbling an inert gas through the reaction mixture or performing the reaction under reduced pressure, can improve yields.

  • Side Reactions: The formation of trialkyl phosphite is a common side reaction. This can sometimes be mitigated by adjusting the reaction stoichiometry and temperature.[10]

Q3: My Pudovik reaction to form an α-hydroxyphosphonate has a low yield. How can I troubleshoot this?

The Pudovik reaction, the addition of a dialkyl this compound to an aldehyde or ketone, is a key method for forming C-P bonds.[11] Low yields can often be attributed to the following:

  • Catalyst Issues: The choice and amount of catalyst (often a base like an amine or an alkoxide) are critical.[11] Too little catalyst can lead to a slow or incomplete reaction, while too much can promote side reactions. The catalyst should be chosen based on the specific substrates being used.

  • Substrate Reactivity: Aldehydes are generally more reactive than ketones in the Pudovik reaction.[11] For less reactive substrates, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst may be required.

  • Equilibrium: The Pudovik reaction can be reversible. To drive the reaction towards the product, it may be necessary to remove the product from the reaction mixture as it forms or to use an excess of one of the reactants.

  • Side Reactions: For some substrates, side reactions such as the Cannizzaro reaction of the aldehyde can compete with the desired Pudovik addition.

Q4: I am attempting an Atherton-Todd reaction and observing significant byproducts. What could be the cause?

The Atherton-Todd reaction is used to convert H-phosphonates to phosphoramidates, phosphonates, or other derivatives.[12] The formation of byproducts is a common issue.

  • Nature of the Halogenating Agent: Carbon tetrachloride is traditionally used, but its toxicity and potential to cause side reactions are significant drawbacks.[4] Alternative halogenating agents can be explored.

  • Base Selection: The choice of base is crucial. A hindered or non-nucleophilic base is often preferred to minimize side reactions with the reactive intermediates.[13]

  • Reaction with Solvent: The reactive chlorophosphate intermediate can react with the solvent if it is nucleophilic. Using an inert solvent is recommended.

  • Over-reaction: The product itself may be susceptible to further reaction under the reaction conditions. Careful monitoring of the reaction progress and quenching it at the optimal time is important.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and how can I avoid them?

Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the product mixture. Optimizing reaction time, temperature, and stoichiometry can minimize this.

  • Trialkyl Phosphite: In the synthesis from PCl₃ and alcohols, the formation of trialkyl phosphite is a common byproduct.[10] Careful control of the stoichiometry and reaction temperature can reduce its formation.

  • Monoalkyl Phosphite and Phosphorous Acid: These can arise from incomplete esterification or hydrolysis of the product. Using anhydrous conditions and ensuring the correct reactant ratios are key to prevention.

  • Byproducts from Side Reactions: Depending on the specific reaction, various byproducts can form. For example, in the Atherton-Todd reaction, chloroform is a byproduct from the use of carbon tetrachloride.[1]

Purification methods such as distillation or column chromatography are typically used to remove these impurities.

Q2: How critical is the purity of the starting alcohol in the synthesis of dialkyl hydrogenphosphites?

The purity of the alcohol is very important. The presence of water will lead to the formation of phosphorous acid and hydrochloric acid, which can catalyze the decomposition of the desired product. It is essential to use anhydrous alcohols and to perform the reaction under anhydrous conditions.

Q3: Can I use a one-pot procedure for the synthesis and subsequent reaction of a this compound?

Yes, one-pot procedures are often employed, particularly in the context of the Pudovik and Atherton-Todd reactions.[14] For example, a dialkyl this compound can be generated in situ and then reacted with an aldehyde or amine without isolation. This can improve efficiency and overall yield by minimizing handling and transfer losses.

Experimental Protocols

Protocol 1: Synthesis of Diethyl this compound from Phosphorus Trichloride and Ethanol

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas outlet (to vent HCl) is flame-dried and cooled under a stream of dry nitrogen.

  • Reactant Preparation: Anhydrous ethanol (3.0 equivalents) is charged into the reaction flask. The flask is cooled to 0-5°C in an ice bath.

  • Reaction: Phosphorus trichloride (1.0 equivalent) is added dropwise to the stirred ethanol via the dropping funnel, maintaining the internal temperature below 10°C. The addition rate should be controlled to manage the exothermic reaction and the evolution of HCl gas.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Work-up: The crude product is typically purified by vacuum distillation to remove unreacted starting materials and byproducts.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of Diethyl this compound

EntryTemperature (°C)Reaction Time (h)Yield (%)Reference
15-10285[8]
225278[8]
350265[8]

Table 2: Optimization of the Pudovik Reaction for the Synthesis of an α-Hydroxyphosphonate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1DBN (5)Neat25295[14]
2Et₃N (10)Toluene80682[11]
3K₂CO₃ (10)Methanol25490[15]

Visualizations

Synthesis_from_PCl3 Synthesis of Dialkyl this compound from PCl3 PCl3 PCl₃ intermediate1 Cl₂P-OR PCl3->intermediate1 + ROH - HCl ROH R-OH (Alcohol) ROH->intermediate1 intermediate2 ClP(OR)₂ intermediate1->intermediate2 + ROH - HCl HCl HCl product HP(O)(OR)₂ (Dialkyl this compound) intermediate2->product + ROH - HCl

Caption: Reaction pathway for dialkyl this compound synthesis from PCl₃.

Pudovik_Reaction Pudovik Reaction Mechanism HPOR2 HP(O)(OR)₂ Phosphite_Anion ⁻P(O)(OR)₂ HPOR2->Phosphite_Anion - H⁺ Base Base Base->Phosphite_Anion Adduct R'₂C(O⁻)-P(O)(OR)₂ Phosphite_Anion->Adduct Carbonyl R'₂C=O Carbonyl->Adduct Product R'₂C(OH)-P(O)(OR)₂ (α-Hydroxyphosphonate) Adduct->Product + H⁺ Protonation Protonation

Caption: General mechanism of the base-catalyzed Pudovik reaction.

Atherton_Todd_Reaction Atherton-Todd Reaction Mechanism HPOR2 HP(O)(OR)₂ Phosphite_Anion ⁻P(O)(OR)₂ HPOR2->Phosphite_Anion + Base - Base·H⁺ Base Base (NR₃) CCl4 CCl₄ Chlorophosphate Cl-P(O)(OR)₂ Phosphite_Anion->Chlorophosphate + CCl₄ - ⁻CCl₃ Product Nu-P(O)(OR)₂ Chlorophosphate->Product + Nu-H - HCl Nucleophile Nu-H Nucleophile->Product CHCl3 CHCl₃ BaseHCl Base·HCl

Caption: Simplified mechanism of the Atherton-Todd reaction.

References

Technical Support Center: Managing the Hygroscopic Nature of Hydrogenphosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of hydrogenphosphite and its various salt forms. Adherence to these protocols is critical for ensuring experimental accuracy, reproducibility, and the chemical integrity of your reagents.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding atmosphere.[1] this compound salts readily attract and absorb water vapor, which can lead to physical and chemical changes if not handled and stored correctly.[1][2]

Q2: What are the potential consequences of moisture absorption by this compound?

A2: Moisture absorption can lead to several undesirable effects in your experiments:

  • Physical Changes: The powder may clump, cake, or in severe cases, become a paste or liquid, making accurate weighing and dispensing difficult.[1][2]

  • Chemical Degradation: this compound can undergo hydrolysis in the presence of water, leading to the formation of phosphorous acid and other degradation products.[3] Organophosphite compounds, for example, can hydrolyze to form orthophosphorous acid and corresponding alcohols.[3][4] This degradation alters the purity and reactivity of the reagent.

  • Inaccurate Concentrations: The absorbed water adds to the weight of the reagent, leading to inaccuracies in the preparation of solutions with precise concentrations.[2]

Q3: How can I determine the extent of water absorption in my this compound sample?

A3: The most accurate and widely used method for determining water content in chemical reagents is Karl Fischer titration.[5][6][7] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable.[7]

Q4: Can I visually assess if my this compound has absorbed too much moisture?

A4: While visual inspection can be an initial indicator, it is not a reliable method for quantifying water content. Obvious signs of moisture absorption include clumping, loss of free-flowing powder characteristics, or the formation of a solid mass.[1] However, significant water absorption can occur before these signs are visible. For accurate determination, quantitative analysis like Karl Fischer titration is necessary.[5]

Troubleshooting Guide

This guide addresses common issues encountered when working with hygroscopic this compound.

Problem Potential Cause Recommended Solution
Difficulty in weighing an accurate amount of this compound powder. The powder is clumping or sticking to the spatula and weighing vessel due to moisture absorption.[2]1. Work quickly to minimize exposure to ambient air.[8] 2. Use a glove box or a glove bag with a controlled low-humidity atmosphere for weighing. 3. If a controlled environment is unavailable, weigh the this compound in a dry, sealed container.
Inconsistent or non-reproducible experimental results. The this compound reagent has absorbed a variable amount of water, leading to inconsistencies in the actual concentration of the active reagent.[3]1. Always use freshly opened containers of this compound when possible. 2. If using a previously opened container, determine the water content using Karl Fischer titration before use and adjust the mass accordingly. 3. Store the reagent in a desiccator with a suitable desiccant.
The pH of the reaction mixture is different than expected. Hydrolysis of this compound can form phosphorous acid, which will lower the pH of the solution.[3]1. Prepare solutions of this compound immediately before use. 2. Check the pH of the solution after preparation and adjust if necessary. 3. Consider that the presence of absorbed water may contribute to acidity.
Formation of unexpected byproducts in the reaction. Moisture-induced degradation of this compound may lead to the presence of impurities that can participate in side reactions.[3]1. Ensure the this compound is dry before use. If necessary, it can be dried under vacuum, provided it is thermally stable.[8] 2. Use high-purity, anhydrous solvents for your reactions.

Data Presentation

Hygroscopicity Classification of Solids
Hygroscopicity Class Weight Increase (% w/w) Description
Class I≤ 0.12Non-hygroscopic
Class II> 0.12 and < 2Slightly hygroscopic
Class III≥ 2 and < 15Hygroscopic
Class IV≥ 15Very hygroscopic

Researchers should experimentally determine the hygroscopicity of their specific this compound salt according to this classification to establish appropriate handling and storage protocols.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storing this compound
  • Storage:

    • Store this compound in a tightly sealed, airtight container.[8]

    • Place the container inside a desiccator containing a suitable desiccant such as silica gel or molecular sieves. Ensure the desiccant is active (e.g., blue indicating silica gel).

    • Store the desiccator in a cool, dry place.[8]

  • Handling:

    • Whenever possible, handle this compound in a controlled-humidity environment, such as a glove box or glove bag.

    • If a controlled environment is not available, minimize the time the container is open to the atmosphere.[8]

    • Use dry spatulas and weighing boats.

    • Close the container tightly immediately after dispensing the required amount.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general guideline. Specific instrument parameters should be optimized according to the manufacturer's instructions.

  • Apparatus:

    • Automatic volumetric Karl Fischer titrator with a double platinum pin electrode.[6]

    • Analytical balance with a resolution of at least 0.1 mg.

  • Reagents:

    • Karl Fischer titrant (one-component or two-component system).

    • Anhydrous methanol or a suitable Karl Fischer solvent.

    • Certified water standard for titer determination (e.g., sodium tartrate dihydrate).[11]

  • Titer Determination:

    • Add the Karl Fischer solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer titrant to remove any residual water.

    • Accurately weigh a suitable amount of the certified water standard and add it to the titration vessel.

    • Titrate with the Karl Fischer titrant to the endpoint.

    • The titer (mg/mL) is calculated based on the mass of water in the standard and the volume of titrant consumed.[11] Perform this in triplicate and use the average value.

  • Sample Analysis:

    • After pre-titrating the solvent, accurately weigh a suitable amount of the this compound sample and quickly transfer it to the titration vessel.

    • Ensure the sample dissolves completely. Sonication or stirring may be required.

    • Titrate with the standardized Karl Fischer titrant to the endpoint.

    • The water content (%) is calculated using the following formula: Water Content (%) = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Mandatory Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis cluster_experiment Experiment storage Store in Airtight Container in Desiccator handling Handle in Low-Humidity Environment (Glove Box) storage->handling weighing Weigh Quickly and Accurately handling->weighing kf_titration Determine Water Content (Karl Fischer Titration) weighing->kf_titration calculation Adjust Mass for Water Content kf_titration->calculation experiment Proceed with Experiment calculation->experiment

Caption: Experimental workflow for handling hygroscopic this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_reagent Is the this compound reagent clumpy or wet? start->check_reagent check_storage Was the reagent stored in a desiccator? start->check_storage kf_analysis Perform Karl Fischer Titration check_reagent->kf_analysis No use_new_reagent Use a fresh container of this compound check_reagent->use_new_reagent Yes check_storage->kf_analysis Yes store_properly Store in a tightly sealed container in a desiccator check_storage->store_properly No adjust_mass Adjust reagent mass based on water content kf_analysis->adjust_mass

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Hydrogenphosphite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using hydrogenphosphites (H-phosphonates) in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with hydrogenphosphite diesters?

This compound (H-phosphonate) diesters are versatile reagents, but their stability can be a concern. The primary stability issues stem from their tautomeric equilibrium between the tetracoordinate P(V) species (H-phosphonate) and the tricoordinate P(III) species (phosphite).[1] This equilibrium makes them susceptible to several side reactions:

  • Hydrolysis: Exposure to water, especially under acidic or basic conditions, can hydrolyze the ester back to the corresponding phosphonic acid, reducing the yield of the desired product.[2][3][4]

  • Oxidation: H-phosphonates can be oxidized to the corresponding phosphates, particularly in the presence of oxidizing agents or even air over time.[5][6][7]

  • Disproportionation: H-phosphonate diesters can undergo disproportionation to form other phosphorus-containing compounds.[1] This process can be influenced by the electronic properties of the substituents on the phosphorus atom and the basicity of the reaction medium.[1]

Q2: My reaction is giving a complex mixture of phosphorus-containing byproducts. What could be the cause?

A multi-product mixture often points towards disproportionation of your H-phosphonate starting material.[1] H-phosphonates can react with themselves, especially under basic conditions, to form species like H-phosphonate monoesters and other P(III) compounds.[1] This is particularly problematic when using hindered amines or when the desired reaction is slow.[1]

Q3: I am trying to perform a reaction with an amine nucleophile and I'm seeing low conversion and many side products. Why is this happening?

When coupling H-phosphonates with amines, especially unhindered primary or secondary amines in a basic solvent like pyridine, you can get a complex mixture.[1] This is often due to the phosphonate-phosphite disproportionation and subsequent aminolysis of the resulting trivalent species.[1] Pre-activating the H-phosphonate, for example with pivaloyl chloride (PvCl), can sometimes mitigate this, but may lead to other side reactions where the amine attacks the activating group.[1]

Q4: Why does phosphorous acid (H₃PO₃) undergo disproportionation, and is this relevant for my dialkyl this compound?

Phosphorous acid (H₃PO₃) has phosphorus in the +3 oxidation state, which is intermediate. Upon heating, it can disproportionate into phosphoric acid (+5 oxidation state) and phosphine (-3 oxidation state).[8][9][10][11] While dialkyl hydrogenphosphites are more stable, the underlying principle of P(III) species being prone to disproportionation is relevant due to the tautomeric equilibrium.[1] Conditions that favor the P(III) tautomer can increase the likelihood of unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Pudovik Reaction and Formation of Byproducts

The Pudovik reaction involves the addition of an H-phosphonate to an imine or carbonyl group.[12] Common issues include low conversion and the formation of unexpected side products.

Symptom Potential Cause Troubleshooting Steps
Low or no conversion to the desired α-hydroxyphosphonate. 1. Insufficiently basic catalyst. 2. Deactivation of the active phosphinite species.[13]1. Switch to a stronger, non-nucleophilic base like DBN (1,5-diazabicyclo[4.3.0]non-5-ene).[14] 2. Ensure strictly anhydrous conditions to prevent hydrolysis of the base and starting materials.
Formation of a dimer of the activated alkene starting material. The phosphine catalyst is promoting dimerization of the Michael acceptor.[15][16]1. Reduce the catalyst loading. 2. Switch from a phosphine catalyst to a basic catalyst like an alkali metal alkoxide.[16]
Isolation of phosphate esters instead of the expected α-hydroxyphosphonate. A phospha-Brook rearrangement occurred after the initial Pudovik addition.This is often desired and can be promoted. If it is an unwanted side reaction, avoid strong bases like BuLi and high temperatures after the initial addition.[14]
Issue 2: Failure or Low Yield in Atherton-Todd Reaction

The Atherton-Todd reaction converts H-phosphonates into phosphoramidates, chlorophosphates, or phosphates using a carbon tetrahalide and a base.[17][18][19]

Symptom Potential Cause Troubleshooting Steps
Reaction fails to initiate or proceeds very slowly. 1. Base is not strong enough to deprotonate the H-phosphonate. 2. Nucleophile (amine/alcohol) is not sufficiently reactive.1. Use a stronger tertiary amine base or switch to an even stronger base like sodium hydride for initial deprotonation under strict aprotic conditions.[20] 2. For less nucleophilic amines (e.g., aniline), the addition of a tertiary amine is often required to facilitate the reaction.[20]
Significant amount of phosphate byproduct is formed. Adventitious water is present in the reaction mixture, hydrolyzing the reactive chlorophosphate intermediate.[21]1. Use rigorously dried solvents and reagents. 2. Add a silylating agent to scavenge trace amounts of water.[21]
Formation of chloroform-derived byproducts. The trichloromethanide anion, an intermediate, can lead to carbene formation under certain aprotic conditions.[20]While often unavoidable, ensuring the reaction is not run under strictly aprotic conditions (e.g., using a tertiary amine base instead of NaH) can sometimes mitigate this pathway.[20]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on H-Phosphonate Hydrolysis

SubstrateConditionsReaction Time (h)Yield of Phosphonic Acid (%)Reference
1-Alkoxy-3-phospholene 1-oxide3 equiv. conc. HCl, 1 mL H₂O6Not specified, but optimized[4]
Diethyl Phenylphosphonate37% HCl, reflux1-12>95[3]
Dibenzyl PhosphonateTfOH, Toluene, 80°CNot specifiedGood[22]
Various Alkyl/Aryl PhosphonatesTfOH, H₂O, 140°CNot specifiedGood[22]

Table 2: Conditions for Oxidation of H-Phosphonates to Phosphates

SubstrateOxidizing SystemTimeYield (%)Reference
H-phosphonate diester with 2-pyridyl TPGI₂ / Acetonitrile15 minHigh[6]
H-phosphonate diester (no N atoms)I₂ / Acetonitrile5 hHigh[6]
1-hydroxyethylidene-1,1-diphosphonic acid (HEDP)0.020 mM Cu(II) / H₂O₂30 min90.8 (conversion)[7]

Experimental Protocols

Protocol 1: Minimizing Hydrolysis During Oxidative Coupling

This protocol is adapted from studies on nucleoside H-phosphonates where hydrolysis by adventitious water is a major side reaction.[21]

Objective: To perform an oxidative coupling of a dinucleoside H-phosphonate with an alcohol while suppressing the formation of phosphate byproducts from hydrolysis.

Materials:

  • Dinucleoside H-phosphonate

  • Alcohol nucleophile

  • Dry Pyridine (solvent)

  • Iodine (I₂)

  • A bulky chlorosilane (e.g., tert-butyldimethylsilyl chloride)

Procedure:

  • Dissolve the dinucleoside H-phosphonate and the alcohol nucleophile in rigorously dried pyridine under an inert atmosphere (e.g., Argon).

  • Add the bulky chlorosilane to the mixture. This acts as a water scavenger.

  • Add a solution of iodine in pyridine dropwise to the reaction mixture. The iodine acts as the oxidant.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product using standard procedures.

Rationale: The chlorosilane reacts rapidly with any trace water present, preventing it from hydrolyzing the reactive phosphorohalidate intermediate that is formed during the oxidation step.[21] This leads to a cleaner reaction and higher yield of the desired phosphotriester product.[21]

Protocol 2: Phosphine-Catalyzed Pudovik Reaction

This protocol describes a general method for the conjugate addition of dialkyl phosphites to electron-deficient alkenes, optimized to avoid common side reactions.[15]

Objective: To synthesize a β-phosphonyl compound from a dialkyl phosphite and an electron-deficient alkene.

Materials:

  • Dialkyl phosphite (e.g., diethyl phosphite)

  • Electron-deficient alkene (e.g., an acrylate, acrylonitrile)

  • Tributylphosphine (PBu₃) as a catalyst

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

  • To a solution of the electron-deficient alkene in the anhydrous solvent under an inert atmosphere, add the dialkyl phosphite.

  • Add a catalytic amount of tributylphosphine (typically 1-5 mol%).

  • Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS. Reaction times are typically short.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting phosphonate product by flash column chromatography.

Rationale: Using a tertiary phosphine like PBu₃ under mild conditions allows for high yields while being free from side reactions like the competitive dimerization of the activated alkene.[15] This method is often more efficient than using traditional tertiary amine catalysts.[15]

Visualizations

Disproportionation_Mechanism H_Phosphonate_1 H-Phosphonate (A) Trivalent P(III) Tautomer H_Phosphonate_1->Trivalent Tautomerization Anion Phosphite Anion Trivalent->Anion Deprotonation H_Phosphonate_2 H-Phosphonate (B) Products Disproportionation Products H_Phosphonate_2->Products Base Base Anion->H_Phosphonate_2 Nucleophilic Attack Troubleshooting_Workflow Start Reaction Yield is Low Analyze Analyze Byproducts (³¹P NMR, MS) Start->Analyze Check_Hydrolysis Phosphonic Acid Detected? Analyze->Check_Hydrolysis Check_Oxidation Phosphate Detected? Check_Hydrolysis->Check_Oxidation No Fix_Hydrolysis Solution: Use Anhydrous Conditions, Add Water Scavenger Check_Hydrolysis->Fix_Hydrolysis Yes Check_Disproportionation Complex Mixture Detected? Check_Oxidation->Check_Disproportionation No Fix_Oxidation Solution: Run Under Inert Gas, Avoid Oxidants Check_Oxidation->Fix_Oxidation Yes Fix_Disproportionation Solution: Lower Basicity, Pre-activate H-Phosphonate Check_Disproportionation->Fix_Disproportionation Yes Optimize Optimize Reaction Fix_Hydrolysis->Optimize Fix_Oxidation->Optimize Fix_Disproportionation->Optimize

References

Technical Support Center: Safe Handling and Storage of Hydrogenphosphite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information for researchers, scientists, and drug development professionals working with hydrogenphosphite compounds. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular this compound compound you are using.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound compounds?

A1: this compound compounds can pose several hazards. Dimethyl this compound (DMHP), for instance, has been shown to cause neoplastic lesions in rats.[1][2][3] Many this compound compounds are irritating to the eyes and skin.[4] Upon heating or in contact with acids, some hydrogenphosphites can decompose to emit highly toxic fumes, including phosphorus oxides and phosphine.[4][5]

Q2: What personal protective equipment (PPE) is required when handling hydrogenphosphites?

A2: A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact.[6] This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield, especially when there is a risk of splashing.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber gloves. Always inspect gloves for any signs of damage before use.[6][7]

  • Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize the inhalation of any aerosols or vapors.[6][8] If ventilation is inadequate, a respirator may be required.[7]

Q3: What are the proper storage conditions for this compound compounds?

A3: this compound compounds should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[9][10] Store them away from incompatible materials, food, and drink.[4][9][10]

Q4: What materials are incompatible with this compound compounds?

A4: Hydrogenphosphites can react violently with strong oxidizing agents, acids, and bases.[4][11] It is crucial to avoid contact with these substances to prevent hazardous reactions.

Q5: What should I do in case of a this compound spill?

A5: In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Wearing appropriate PPE, cover the spilled material with an inert absorbent material.[4] Collect the material in a suitable, closed container for disposal.[4][9] Do not let the chemical enter drains.[9]

Troubleshooting Guides

Problem: I observe fumes or an unusual odor when working with a this compound compound.

  • Possible Cause: Decomposition of the this compound due to heat or contamination.

  • Solution: Immediately cease work and evacuate the area. If safe to do so, ensure local exhaust ventilation is activated. Report the incident to your environmental health and safety office. Do not re-enter the area until it has been deemed safe.

Problem: The this compound solution appears cloudy or has precipitated.

  • Possible Cause: The compound may be degrading or reacting with the solvent. Studies on Dimethyl hydrogen phosphite (DMHP) show it has limited stability in aqueous solutions.[1][2][3][12]

  • Solution: Do not use the solution. Prepare a fresh solution according to your experimental protocol. Consider investigating the stability of the specific this compound in your chosen solvent and conditions. The stability of DMHP, for example, is affected by temperature, concentration, and pH.[1][2][3][12]

Quantitative Data Summary

ParameterRecommendationSource
Storage Temperature 15 – 25 °C (for di-Sodium hydrogen phosphate dihydrate)[10]
DMHP Stability (in 0.1M phosphate buffer, pH 7.4, 37°C) Stable for 3.6 hours[1][12]
DMHP Half-life (after stability period) 2.4 hours[1][12]

Experimental Protocols

Protocol for Handling a Small this compound Spill:

  • Ensure Safety: Don appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Containment: Cordon off the spill area to prevent others from entering.

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is within it.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealed waste container.

  • Decontamination: Clean the spill area with a suitable solvent (consult the SDS), and then wash with soap and water.

  • Disposal: Dispose of the waste container and any contaminated materials according to your institution's hazardous waste disposal procedures.

Visual Guides

SafeHandlingWorkflow start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation storage Store Properly: - Cool, Dry, Well-Ventilated - Tightly Closed Container ventilation->storage After Use incompatibles Avoid Incompatible Materials: - Strong Oxidizers - Acids - Bases ventilation->incompatibles During Use spill Spill Occurs ventilation->spill end End: Safe Completion of Work storage->end incompatibles->end spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Absorb with Inert Material 4. Collect for Disposal spill->spill_protocol spill_protocol->end

References

Technical Support Center: Stability of Hydrogenphosphite in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of hydrogenphosphite (phosphite) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions under typical laboratory conditions?

A1: The primary degradation pathway for this compound in aqueous solutions is oxidation to phosphate (PO₄³⁻). However, it is crucial to understand that while this conversion is thermodynamically favorable, it is kinetically very slow in the absence of catalysts.[1][2][3]

Q2: How does pH affect the stability of my this compound solution?

A2: Under standard storage conditions (room temperature, protected from light, absence of metal catalysts), this compound solutions are remarkably stable across a wide pH range, from acidic to alkaline. For uncatalyzed solutions, the half-life can be on the order of years.[1][2][3] In studies involving forced degradation or the presence of catalysts, oxidation to phosphate has been observed to be faster under more acidic conditions (e.g., pH 1-4).[4]

Q3: My analytical results show my phosphite solution is degrading rapidly. What could be the cause?

A3: Rapid degradation is unusual and typically points to external factors rather than inherent instability. The most common causes are:

  • Contamination: Trace amounts of transition metal ions (e.g., iron, copper) can catalyze the oxidation of phosphite.

  • Presence of Oxidizing Agents: Contamination with strong oxidizing agents or the generation of reactive oxygen species (e.g., through exposure to UV light) can accelerate degradation.

  • Microbial Activity: In non-sterile media, some microorganisms can facilitate the oxidation of phosphite to phosphate.

Q4: Can heating my this compound solution cause it to degrade?

A4: Yes, heating can cause degradation, but the pathway depends on the temperature. At temperatures around 100°C, the rate of oxidation may increase. At significantly higher temperatures (approaching 200°C), phosphorous acid can undergo disproportionation to yield phosphoric acid and phosphine gas (PH₃), which is a toxic and flammable gas.[5]

Q5: What are the pKa values for phosphorous acid, and which species is dominant at neutral pH?

A5: Phosphorous acid (H₃PO₃) is a diprotic acid with two pKa values:

  • pKa₁ ≈ 1.3

  • pKa₂ ≈ 6.7

At a neutral pH of 7, the dominant species in solution is the this compound dianion (HPO₃²⁻).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low phosphite concentration in a freshly prepared solution. 1. Inaccurate initial weighing: The starting material may be a hydrate or impure. 2. Incorrect calculation: Molecular weight calculations may not have accounted for the salt form (e.g., sodium or potassium salt) or water of hydration.1. Use a high-purity, anhydrous standard for calibration and verify the certificate of analysis for your starting material. 2. Double-check all calculations, ensuring the correct molecular weight is used.
Gradual decrease in phosphite concentration over a short period (days/weeks). 1. Catalytic oxidation: The solution may be contaminated with trace metals. 2. Photodegradation: The solution is being exposed to UV or strong ambient light. 3. Microbial contamination: The solution is not sterile.1. Prepare solutions using high-purity water (e.g., Milli-Q) and store in metal-free containers (e.g., polypropylene). Consider adding a chelating agent like EDTA as a precaution if metal contamination is suspected. 2. Store solutions in amber bottles or protected from light. 3. For long-term storage, filter-sterilize the solution (0.22 µm filter) and store at 4°C.
Precipitate formation in the solution. 1. Reaction with cations: If working with hard water or buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺), insoluble metal phosphites may form, especially at alkaline pH. 2. pH shift: A significant, unintended shift in pH could affect the solubility of the phosphite salt.1. Use deionized water for all preparations. If using buffers, confirm the compatibility of all ions. 2. Re-measure the pH of the solution and adjust if necessary. Ensure the buffer has adequate capacity for the experimental conditions.
Inconsistent analytical readings (HPLC, IC, NMR). 1. Inadequate chromatographic separation: Co-elution with other anions (e.g., phosphate, chloride, sulfate). 2. Matrix effects: High salt concentrations in the sample can interfere with detection. 3. Improper sample handling: Adsorption of phosphite to container surfaces.1. Optimize the analytical method (e.g., adjust mobile phase, gradient, or column choice) to ensure clear separation of phosphite and phosphate peaks. 2. Dilute the sample in the mobile phase or deionized water to minimize matrix effects. Use an internal standard for better quantification. 3. Use inert vials (e.g., polypropylene) for sample storage and analysis.

Data Presentation: Summary of this compound Stability

The uncatalyzed oxidation of this compound in aqueous solutions is extremely slow. Therefore, a table of half-lives at different pH values is not practical as they are all on the order of years. The table below summarizes the qualitative impact of various experimental conditions on stability.

Parameter Condition Effect on Stability Primary Degradation Pathway Notes
pH Acidic (pH 1-4)Kinetically stable, but oxidation is favored if a catalytic pathway exists.[4]Oxidation to PhosphateUse high-purity reagents to avoid metal catalysts.
Neutral (pH 6-8)Highly stable.[1][2][3]Oxidation to PhosphateOptimal range for most biological experiments.
Alkaline (pH 9-12)Highly stable.Oxidation to PhosphateEnsure compatibility with other ions to prevent precipitation.
Temperature 4 - 25 °CVery high stability. Half-life is in the order of years.[3]Oxidation to PhosphateRecommended storage temperature range.
25 - 50 °CStability decreases, but degradation is still very slow without catalysts.Oxidation to PhosphateAvoid prolonged storage at elevated temperatures.
> 100 °CSignificant degradation.Disproportionation & OxidationAt high temperatures (~200°C), disproportionation to phosphine and phosphoric acid can occur.[5]
Additives / Contaminants Transition Metals (Fe, Cu)Significant Decrease in Stability. Catalytic OxidationUse metal-free containers and high-purity water.
UV LightSignificant Decrease in Stability. Photo-oxidationStore solutions in amber or light-blocking containers.
Dissolved O₂Negligible effect without a catalyst.Oxidation to PhosphateDe-gassing the solvent is generally not required for routine stability.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution
  • Materials:

    • Disodium phosphite pentahydrate (Na₂HPO₃·5H₂O) or other high-purity phosphite salt.

    • High-purity deionized water (≥18.2 MΩ·cm).

    • Buffer components (e.g., HEPES, MOPS, Phosphate buffer salts).

    • Calibrated pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Sterile, metal-free storage bottles (e.g., polypropylene).

  • Procedure:

    • Calculate the required mass of the phosphite salt to prepare a stock solution (e.g., 1 M). Account for the water of hydration in the molecular weight.

    • In a volumetric flask, dissolve the appropriate buffer salts in approximately 80% of the final volume of deionized water.

    • Add the weighed phosphite salt and dissolve completely by gentle swirling.

    • Adjust the pH to the desired value using concentrated acid (e.g., HCl) or base (e.g., NaOH).

    • Bring the solution to the final volume with deionized water, cap, and invert several times to ensure homogeneity.

    • For long-term storage, filter the solution through a 0.22 µm sterile filter into the final storage bottle. Store at 4°C, protected from light.

Protocol 2: Monitoring this compound Stability by ³¹P NMR Spectroscopy
  • Sample Preparation:

    • Prepare this compound solutions at various pH values (e.g., 4, 7, 9) as described in Protocol 1.

    • Include a positive control by intentionally adding a catalyst (e.g., 10 µM FeCl₃) to an aliquot of each solution.

    • Transfer 500 µL of each sample into a separate NMR tube.

    • Add 50 µL of D₂O to each tube to provide a lock signal for the NMR spectrometer.

  • NMR Analysis:

    • Acquire a ³¹P NMR spectrum for each sample at Time = 0. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Phosphite typically gives a sharp signal between 2 and 6 ppm (referenced to 85% H₃PO₄ at 0 ppm), while its oxidation product, phosphate, will appear around 0-3 ppm, depending on the pH.

    • Store the NMR tubes under the desired experimental conditions (e.g., 25°C, protected from light).

    • Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 1 week, 1 month, 3 months).

  • Data Analysis:

    • Integrate the peaks corresponding to phosphite and phosphate in each spectrum.

    • Calculate the percentage of phosphite remaining at each time point relative to the total phosphorus signal (phosphite + phosphate).

    • Plot the percentage of remaining phosphite versus time to determine the degradation kinetics.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation start Observed Degradation of this compound Solution check_prep Review Solution Preparation Protocol start->check_prep check_storage Examine Storage Conditions check_prep->check_storage Preparation OK cause_contaminant Root Cause: Chemical Contamination (e.g., trace metals) check_prep->cause_contaminant Impure Reagents / Water Used check_analysis Verify Analytical Method check_storage->check_analysis Storage OK cause_light Root Cause: Photodegradation check_storage->cause_light Stored in Clear Container / Exposed to Light cause_temp Root Cause: High Temperature check_storage->cause_temp Stored at Elevated Temperature check_analysis->cause_contaminant Analysis OK, Degradation Confirmed cause_analytical Root Cause: Analytical Artifact check_analysis->cause_analytical Method Issue Found

Caption: Troubleshooting logic for phosphite degradation.

Degradation Pathway of this compound cluster_main Typical Aqueous Conditions H2PO3 This compound (HPO3^2-) PO4 Phosphate (PO4^3-) H2PO3->PO4 Oxidation (Kinetically Very Slow) catalysts Accelerants: - Transition Metals (Fe, Cu) - UV Light - Strong Oxidants catalysts->H2PO3 Catalyze Reaction

Caption: Primary degradation pathway of this compound.

Experimental Workflow for Stability Assessment prep 1. Prepare Buffered Phosphite Solutions at Target pHs t0 2. T=0 Analysis (e.g., 31P NMR, IC) prep->t0 storage 3. Store Samples Under Controlled Conditions (Temp, Light) t0->storage analysis 4. Periodic Analysis (T=1m, 3m, 6m...) storage->analysis analysis->storage Repeat data 5. Quantify Degradation (Calculate % Remaining) analysis->data report 6. Determine Stability Profile data->report

Caption: Workflow for a phosphite stability study.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Hydrogenphosphite Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of hydrogenphosphite (HPO₃²⁻), also known as phosphite, is crucial. This anion and its derivatives are found in various contexts, from agricultural products to pharmaceutical intermediates and potential impurities. Selecting the appropriate analytical technique is paramount for quantification, speciation, and stability studies. This guide provides a detailed comparison of common analytical techniques, supported by performance data and experimental protocols.

Comparison of Analytical Techniques

The choice of analytical method for this compound characterization depends on factors such as the sample matrix, required sensitivity, selectivity, and the need for speciation between phosphite and other phosphorus oxyanions like phosphate (PO₄³⁻). The following table summarizes the key performance characteristics of the most prevalent techniques.

Analytical TechniquePrincipleAdvantagesLimitationsLimit of Detection (LOD) / Quantification (LOQ)Linear Range
Ion Chromatography-Mass Spectrometry (IC-MS/MS) Separation of anions based on ion-exchange followed by mass-to-charge ratio detection.High sensitivity and selectivity; can account for matrix suppression with isotopic standards.[1]Requires specialized equipment; potential for ionic interferences (e.g., nitrate).[1]MDL: 0.017 - 0.034 µg/L[1]Not specified
Gas Chromatography (GC-FID/MS) Separation of volatile derivatives of the analyte based on partitioning between a stationary and mobile phase.Good for volatile phosphite esters (e.g., DMHP); established linearity.[2][3]Requires derivatization for non-volatile phosphites; potential for decomposition in the injector.[2]MDL: 1 ng (GC-FID)[2]10 - 1000 ng (GC-FID)[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P) Exploits the magnetic properties of the ³¹P nucleus to provide detailed structural information.Provides unambiguous structural information and speciation; non-destructive.[5]Relatively low sensitivity compared to chromatographic methods.Technique is for structure elucidation and relative quantification, not trace analysis.Not applicable for trace analysis
Raman Spectroscopy Measures inelastic scattering of monochromatic light to identify vibrational modes of molecules.Allows for simultaneous determination of phosphite and phosphate; non-destructive.[6]Lower sensitivity than MS-based methods; can be affected by fluorescence.0.05% (w/v) P as PO₃[6]0.15% - 6.20% (w/v) P[6]
UV-Visible Spectrophotometry (Molybdenum Blue Method) Indirectly measures phosphite after oxidation to phosphate, which forms a colored complex with molybdate.Simple, cost-effective, and widely available instrumentation.[7][8]Indirect method; cannot distinguish between original phosphate and phosphite without a separation or differential measurement step.[8]Not specified for phosphite0.5 - 3.0 mg/L (as phosphate)[7]
Electrochemical Sensors Measures changes in electrical properties (potential, current) resulting from a reaction with phosphite.Portable for in-field analysis; rapid response times; low cost.[9][10]Selectivity can be a challenge; electrode surface can be prone to fouling.[11]0.4 µM to 10⁻⁶ M[9][10]1 - 20 µM[10]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning of the analyte between a stationary and mobile phase.Versatile for various phosphite compounds; can be coupled with different detectors.[3][4]May require specific columns or mobile phases for good separation from phosphate.Dependent on detector used.Not specified

Experimental Workflow and Methodologies

The successful characterization of this compound follows a structured workflow, from initial sample handling to final data interpretation.

G General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_detection Detection & Data Acquisition cluster_data Data Analysis & Interpretation Sample Sample Receipt Extraction Extraction / Dilution Sample->Extraction Deriv Derivatization (if required, e.g., GC) Extraction->Deriv IC Ion Chromatography Deriv->IC GC Gas Chromatography NMR NMR Spectroscopy Raman Raman Spectroscopy Electrochem Electrochemical Analysis MS Mass Spectrometry (MS/MS) IC->MS GC->MS FID Flame Ionization Detector (FID) GC->FID NMR_Detect NMR Detector NMR->NMR_Detect Raman_Detect Raman Detector Raman->Raman_Detect Sensor Electrochemical Sensor Electrochem->Sensor Quant Quantification MS->Quant Struct Structural Elucidation MS->Struct FID->Quant NMR_Detect->Struct Spec Speciation (Phosphite vs. Phosphate) NMR_Detect->Spec Raman_Detect->Quant Raman_Detect->Spec Sensor->Quant Final Final Characterization Report Quant->Final Struct->Final Spec->Final

Workflow for this compound Analysis
Detailed Experimental Protocols

Below are detailed methodologies for key analytical techniques used in this compound characterization.

³¹P NMR is a powerful non-destructive technique for identifying the chemical environment of phosphorus atoms, making it ideal for distinguishing between phosphite and phosphate.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample (typically 5-50 mg) in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved. Vortex or sonicate if necessary.

    • An internal standard (e.g., phosphoric acid) can be added for chemical shift referencing and quantification.

  • Data Acquisition:

    • Acquire a one-dimensional ³¹P NMR spectrum. The ³¹P nucleus has a wide chemical shift range, allowing for clear separation of signals from different phosphorus species.[5]

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-5 seconds. Proton decoupling is typically used to simplify the spectrum.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

    • Phase and baseline correct the resulting spectrum.

    • Identify the chemical shifts. The phosphite tautomer HP(O)(OH)₂ is strongly favored in solution and will have a distinct chemical shift compared to phosphate.[5]

    • Integrate the peaks corresponding to phosphite and other phosphorus species to determine their relative concentrations.

This method offers exceptional sensitivity and is suitable for detecting trace amounts of phosphite in complex environmental or biological samples.[1]

  • Instrumentation: An ion chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Filter aqueous samples through a 0.22 µm syringe filter to remove particulates.

    • For solid samples, perform an aqueous extraction (e.g., using deionized water or a buffer), followed by centrifugation and filtration.

    • Spike the sample with an ¹⁸O-labeled this compound internal standard to correct for matrix effects and improve accuracy.[1]

  • Chromatographic Conditions:

    • Column: A suitable anion-exchange column (e.g., Dionex IonPac AS11-HC or similar).

    • Mobile Phase: A potassium hydroxide (KOH) gradient is typically used for elution.

    • Flow Rate: 0.25 - 1.0 mL/min.

    • Injection Volume: 25 - 500 µL, depending on the required sensitivity.[1]

  • MS/MS Detection:

    • Ionization Mode: ESI in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Transitions: Monitor the specific precursor-to-product ion transitions for both native phosphite (e.g., m/z 79 → m/z 63) and the ¹⁸O-labeled internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Quantify phosphite concentration in the samples using the calibration curve. The use of an isotopic internal standard significantly improves precision by accounting for any matrix-induced signal suppression.[1]

This technique is well-suited for the analysis of volatile organophosphorus compounds like dimethyl hydrogen phosphite (DMHP).[2]

  • Instrumentation: A gas chromatograph with a split/splitless injector and a flame ionization detector (FID).

  • Sample Preparation:

    • Dilute the sample in a suitable organic solvent, such as methanol. It is critical to limit the amount of water injected to prevent on-column degradation.[2]

    • For non-volatile phosphites, a derivatization step (e.g., silylation) would be required to increase volatility.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a DB-1 (30 m x 0.259 mm i.d.).[2]

    • Injector Temperature: 150°C.[2]

    • Detector Temperature: 250°C.[2]

    • Oven Program: Initial temperature of 40°C for 1 minute, then ramp at 10°C/min to a final temperature of 150°C.[2]

    • Carrier Gas: Helium or Nitrogen.

  • Data Analysis:

    • Identify the DMHP peak by its retention time.

    • Prepare a calibration curve by injecting standards of known concentrations.

    • Quantify the amount of DMHP in the sample by comparing its peak area to the calibration curve. The method is linear over a range of 10 to at least 1000 ng.[2][3]

Raman spectroscopy can directly and simultaneously quantify phosphite and phosphate in solution without extensive sample preparation.[6]

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) and a CCD detector.

  • Sample Preparation:

    • Dilute the sample in deionized water if necessary.

    • Adjust the pH of the solution to 10.0 using a suitable buffer or base (e.g., NaOH). This provides the most accurate and selective analysis.[6]

  • Data Acquisition:

    • Place the sample in a cuvette or vial in the spectrometer's sample holder.

    • Acquire the Raman spectrum over a suitable range (e.g., 400 - 2500 cm⁻¹).

    • Optimize acquisition parameters such as laser power and integration time to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction on the acquired spectra.

    • Identify and integrate the characteristic Raman bands for phosphite (at ~2321 cm⁻¹) and phosphate (at ~874 cm⁻¹).[6]

    • Create separate calibration curves for phosphite and phosphate using standards of known concentrations.

    • Calculate the concentrations in the sample based on the peak areas and calibration curves. The method demonstrates good recovery in complex matrices like fertilizers.[6]

References

A Comparative Guide to the Analysis of Hydrogenphosphite: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydrogenphosphite is crucial in various applications, from monitoring chemical reactions to assessing the stability of pharmaceutical formulations. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for this compound analysis, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the structural elucidation and quantification of phosphorus-containing compounds.[1] Both ³¹P and ¹H NMR can be utilized for the analysis of this compound, offering unique insights into its chemical environment.

Principles of NMR Spectroscopy for this compound Analysis

³¹P NMR Spectroscopy: With a natural abundance of 100% and a wide chemical shift range, the ³¹P nucleus provides clear and well-resolved signals, making it highly suitable for quantitative analysis.[1] In ³¹P NMR, the chemical shift of the phosphorus atom in the this compound anion (HPO₃²⁻) is sensitive to its environment. The spectrum of this compound typically shows a doublet due to the coupling between the phosphorus and the directly attached hydrogen atom (¹J P-H coupling). This large coupling constant, typically in the range of 600-700 Hz, is a characteristic feature that aids in its identification.[2] For quantitative measurements, inverse-gated decoupling is often employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration of the signal.[2]

¹H NMR Spectroscopy: The proton directly bonded to the phosphorus in this compound gives rise to a characteristic doublet in the ¹H NMR spectrum due to coupling with the ³¹P nucleus. The chemical shift and the large ¹J H-P coupling constant can be used for identification and quantification. However, the lower chemical shift dispersion in ¹H NMR compared to ³¹P NMR can sometimes lead to signal overlap with other protons in the sample, potentially complicating analysis.[2]

Comparison of Analytical Methods

While NMR spectroscopy offers significant advantages in terms of structural information and specificity, other analytical techniques are also commonly employed for the determination of this compound. The following table summarizes the key performance characteristics of NMR compared to ion chromatography (IC), high-performance liquid chromatography (HPLC), and spectrophotometry.

Parameter³¹P NMR SpectroscopyIon Chromatography (IC)High-Performance Liquid Chromatography (HPLC)Spectrophotometry (Molybdenum Blue)
Principle Measures the resonance of ³¹P nuclei in a magnetic field.Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.Separation based on partitioning between a stationary and mobile phase, with UV or other detection methods.Colorimetric method based on the reduction of a phosphomolybdate complex.
Limit of Detection (LOD) ~20 µg/mL0.003 - 30 ng/mL~0.76 µg/mL~1.65 mg/L
Limit of Quantification (LOQ) ~60 µg/mL0.01 - 100 ng/mL~2.29 µg/mL~5.51 mg/L
Precision (%RSD) < 1.0%< 2.0%< 1.0%< 0.2%
Specificity High (distinguishes different phosphorus species)High (separates phosphite from other anions)Moderate to High (dependent on column and detector)Low (requires pre-oxidation of phosphite to phosphate)
Sample Throughput ModerateHighHighHigh
Instrumentation Cost HighModerateModerateLow
Non-destructive YesNoNoNo

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound using ³¹P NMR and a common alternative, Ion Chromatography.

Quantitative ³¹P NMR Spectroscopy of this compound

Objective: To determine the concentration of a sodium this compound solution using an internal standard.

Materials:

  • Sodium this compound pentahydrate

  • Triphenyl phosphate (internal standard)

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of sodium this compound and dissolve it in a known volume of D₂O to prepare a stock solution.

    • Accurately weigh a known amount of triphenyl phosphate and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃) to prepare an internal standard stock solution.

  • Sample Preparation:

    • In an NMR tube, add a known volume of the this compound sample solution.

    • Add a known volume of the triphenyl phosphate internal standard solution.

    • Vortex the tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe for the ³¹P nucleus.

    • Acquire the ³¹P NMR spectrum using an inverse-gated decoupling pulse sequence to suppress the NOE. Key parameters to consider are:

      • Pulse angle (e.g., 30-45°)

      • Relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard.

      • Sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the area of the this compound doublet and the triphenyl phosphate singlet.

    • Calculate the concentration of this compound using the following formula:

    Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (Concentration_IS)

    Where:

    • Area_analyte = Integral of the this compound signal

    • N_analyte = Number of phosphorus nuclei in the analyte (1 for this compound)

    • Area_IS = Integral of the internal standard signal

    • N_IS = Number of phosphorus nuclei in the internal standard (1 for triphenyl phosphate)

    • Concentration_IS = Concentration of the internal standard

Ion Chromatography (IC) Analysis of this compound

Objective: To determine the concentration of phosphite in an aqueous sample.

Materials:

  • Sodium phosphite standard

  • Reagent grade water

  • Appropriate eluent (e.g., sodium hydroxide solution)

  • Ion chromatograph with a suppressed conductivity detector

  • Anion-exchange column (e.g., Dionex IonPac™ AS11-HC)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of sodium phosphite in reagent grade water.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm filter to remove any particulate matter.

  • IC System Setup:

    • Equilibrate the IC system with the chosen eluent at a constant flow rate.

    • Set the detector parameters.

  • Data Acquisition:

    • Inject a fixed volume of each standard and sample onto the column.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the phosphite peak based on its retention time.

    • Create a calibration curve by plotting the peak area of the phosphite standards against their known concentrations.

    • Determine the concentration of phosphite in the samples by interpolating their peak areas on the calibration curve.

Visualizing Analytical Workflows

To better understand the procedural differences between the analytical methods, the following diagrams illustrate the typical experimental workflows.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte & Internal Standard B Dissolve in D₂O A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire ³¹P Spectrum E->F G Fourier Transform & Phasing F->G H Baseline Correction G->H I Integrate Signals H->I J Calculate Concentration I->J

Workflow for Quantitative ³¹P NMR Analysis.

IC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Calibration Standards D Inject Sample/Standard A->D B Filter Aqueous Sample B->D C Equilibrate IC System C->D E Record Chromatogram D->E F Identify & Integrate Peak E->F G Generate Calibration Curve F->G H Determine Sample Concentration G->H

Workflow for Ion Chromatography Analysis.

Biochemical Pathway of Phosphite Oxidation

In biological systems, the oxidation of phosphite to phosphate is a key metabolic process. This transformation is catalyzed by the enzyme phosphite dehydrogenase (PtxD), which utilizes NAD⁺ as a cofactor. Understanding this pathway can be relevant in various research contexts, including drug metabolism and environmental science.

Phosphite_Oxidation cluster_reaction Phosphite Dehydrogenase (PtxD) Catalyzed Reaction Phosphite This compound (HPO₃²⁻) Phosphate Phosphate (PO₄³⁻) Phosphite->Phosphate Oxidation PtxD Phosphite Dehydrogenase (PtxD) Phosphite->PtxD NAD NAD⁺ NADH NADH + H⁺ NAD->NADH Reduction NAD->PtxD PtxD->Phosphate PtxD->NADH

Biochemical oxidation of this compound.

Conclusion

The choice of analytical method for this compound determination depends on the specific requirements of the study. NMR spectroscopy , particularly ³¹P NMR , offers unparalleled specificity and structural information, making it the gold standard for unambiguous identification and quantification, especially in complex matrices. While its initial instrumentation cost is high and throughput is moderate, its non-destructive nature allows for sample recovery.

Ion chromatography and HPLC provide excellent sensitivity and high throughput, making them suitable for routine analysis of a large number of samples where the primary goal is quantification. However, they lack the rich structural information provided by NMR. Spectrophotometry is a cost-effective and simple method but suffers from lower specificity, often requiring a preliminary oxidation step which can introduce errors.

For researchers in drug development and scientific discovery, where certainty in structure and quantification is paramount, NMR spectroscopy is an invaluable tool. For quality control and high-throughput screening applications, chromatographic methods may be more practical. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method for their analytical needs.

References

A Comparative Guide to the Reactivity of Hydrogenphosphite and Hypophosphite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of hydrogenphosphite and hypophosphite, two phosphorus-containing compounds, reveals distinct differences in their behavior as reducing agents, their thermal stability, and their roles in synthetic chemistry. This guide provides a comprehensive comparison supported by experimental data to aid researchers in selecting the appropriate reagent for their specific applications.

Executive Summary

Structural and Physicochemical Properties

To understand the differing reactivity of this compound ([HPO₃]²⁻) and hypophosphite ([H₂PO₂]⁻), it is essential to consider their structural and electronic properties.

PropertyThis compoundHypophosphite
Parent Acid Phosphorous Acid (H₃PO₃)Hypophosphorous Acid (H₃PO₂)
Oxidation State of P +3+1
Structure Tetrahedral (one P-H bond)Tetrahedral (two P-H bonds)
pKa of Parent Acid pKa₁ = 1.3, pKa₂ = 6.7pKa = 1.2

The key difference lies in the number of P-H bonds. The two P-H bonds in hypophosphite contribute to its stronger reducing power.

Comparative Reactivity Analysis

Reducing Strength: A Quantitative Comparison

The standard reduction potential (E°) is a definitive measure of a substance's reducing strength. A more negative E° indicates a stronger reducing agent.

Redox CoupleStandard Reduction Potential (E°)
H₃PO₃ + 2H⁺ + 2e⁻ → H₃PO₂ + H₂O-0.50 V

This data clearly indicates that hypophosphorous acid (the parent acid of hypophosphite) is a significantly stronger reducing agent than phosphorous acid (the parent acid of this compound).

Thermal Stability: A Thermogravimetric Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability of these compounds. A study on the thermal decomposition of their sodium salts reveals key differences.

CompoundOnset of DecompositionKey Decomposition Products
Sodium Hypophosphite (NaH₂PO₂)~310 °CPhosphine (PH₃), sodium pyrophosphate (Na₄P₂O₇), hydrogen (H₂)
Sodium Phosphite (Na₂HPO₃)Stable up to ~450 °C in the absence of waterDisproportionates at higher temperatures

Hypophosphite is less thermally stable than this compound, undergoing disproportionation at a lower temperature to produce phosphine gas, among other products.[1]

Reactivity towards Oxidation

Advanced Oxidation Process (UV/H₂O₂):

Both this compound and hypophosphite can be oxidized to phosphate using advanced oxidation processes like the UV/H₂O₂ system. A study demonstrated that this method is effective for the complete oxidation of both species in aqueous solutions, typically within 60 minutes.[2] Neither UV light nor hydrogen peroxide alone is sufficient for appreciable oxidation.[2]

Oxidation with Permanganate:

Reactivity in Organic Synthesis

As Reducing Agents:

Hypophosphite salts, particularly sodium hypophosphite, have found utility as reducing agents in various organic transformations.

  • Reductive Amination: Sodium hypophosphite can be used as a bulk, environmentally friendly reducing agent for the reductive amination of carbonyl compounds.[3]

  • Reduction of Nitroarenes: In conjunction with a palladium on carbon (Pd/C) catalyst, sodium hypophosphite is effective for the reduction of aromatic nitro compounds to the corresponding anilines.[4]

This compound is less commonly employed as a reducing agent in organic synthesis due to its weaker reducing power.

Pudovik and Phospha-Michael Reactions:

The Pudovik reaction, a key method for forming C-P bonds, traditionally involves the addition of a dialkyl phosphite (a derivative of phosphorous acid) to an imine.

Hypophosphorous acid and its derivatives can also participate in similar transformations, such as the phospha-Michael addition to activated alkenes, expanding the toolkit for synthesizing organophosphorus compounds.[1][5][6]

Experimental Protocols

Thermogravimetric and Differential Scanning Calorimetry (TG-DSC) Analysis of Sodium Salts

Objective: To determine and compare the thermal stability and decomposition pathways of sodium this compound and sodium hypophosphite.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the sodium salt is placed in an alumina or platinum crucible.

  • Instrumentation: A simultaneous TG-DSC instrument is used.

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, indicating decomposition temperatures. The DSC curve shows the heat flow, with endothermic or exothermic peaks corresponding to phase transitions or decomposition events. The evolved gases can be further analyzed by coupling the TGA to a mass spectrometer or an FTIR spectrometer.

UV/H₂O₂ Oxidation of Aqueous this compound and Hypophosphite

Objective: To compare the oxidation rates of this compound and hypophosphite to phosphate under UV/H₂O₂ treatment.

Methodology:

  • Reactor Setup: The experiment is performed in a lab-scale batch photoreactor equipped with a UV lamp (e.g., a low-pressure mercury lamp).[2]

  • Sample Preparation: Aqueous solutions of known initial concentrations of sodium this compound and sodium hypophosphite are prepared.

  • Experimental Procedure:

    • The solution is placed in the photoreactor.

    • A specific dosage of hydrogen peroxide is added. Continuous feeding of H₂O₂ has been found to maximize the reaction rate.[2]

    • The UV lamp is switched on to initiate the reaction.

    • Aliquots of the solution are withdrawn at regular time intervals.

  • Analysis: The concentrations of this compound, hypophosphite, and the resulting phosphate in the aliquots are determined using analytical techniques such as ion chromatography.

  • Data Analysis: The degradation of the initial species and the formation of phosphate are plotted against time to determine the reaction kinetics.

Visualizing Reaction Pathways

Electroless Nickel Plating

Hypophosphite is a key component in electroless nickel plating, where it acts as the reducing agent to deposit a nickel-phosphorus alloy onto a substrate.

G cluster_solution Aqueous Solution cluster_surface Catalytic Surface Ni2+ Nickel Ions (Ni²⁺) Ni_metal Deposited Nickel (Ni) Ni2+->Ni_metal Reduction H2PO2- Hypophosphite (H₂PO₂⁻) H2PO3- Phosphite (HPO₃²⁻) H2PO2-->H2PO3- Oxidation P_codeposited Co-deposited Phosphorus (P) H2PO2-->P_codeposited Side Reaction Ni_surface Nickel Surface

Electroless Nickel Plating Mechanism
Pudovik Reaction

The Pudovik reaction is a classic example of the nucleophilic character of the phosphorus atom in a dialkyl phosphite, which is a derivative of phosphorous acid.

Pudovik_Reaction Dialkyl_Phosphite Dialkyl Phosphite (RO)₂P(O)H Product α-Aminophosphonate Dialkyl_Phosphite->Product Imine Imine R'CH=NR'' Imine->Product Base Base Base->Dialkyl_Phosphite activates

Pudovik Reaction Pathway

Conclusion

The choice between this compound and hypophosphite is dictated by the specific requirements of the chemical transformation. For applications demanding a potent reducing agent, such as in electroless plating or certain organic reductions, hypophosphite is the superior choice. However, if thermal stability is a primary concern, this compound offers a more robust alternative. For synthetic applications involving the formation of C-P bonds, derivatives of both phosphorous and hypophosphorous acids provide valuable and distinct pathways. This guide provides the foundational data and experimental context to enable informed decisions in research and development.

References

A Structural Showdown: Hydrogenphosphite vs. Phosphonic Acid for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of phosphorus chemistry, the nuanced differences between structurally similar compounds can significantly impact their application in research and drug development. This guide provides an objective, data-driven comparison of hydrogenphosphite and phosphonic acid, focusing on their structural and chemical disparities to inform experimental design and material selection.

At a Glance: Key Structural and Property Differences

A summary of the fundamental properties of this compound and phosphonic acid is presented below, highlighting their distinct chemical identities.

PropertyPhosphonic AcidThis compound Anion
Predominant Formula HP(O)(OH)₂HPO₃²⁻
Molecular Weight 82.00 g/mol [1]79.98 g/mol [2]
P Oxidation State +3[1]+3
Acidity (pKa) pKa₁ = 1.26–1.5[1][3], pKa₂ = 6.7[4]Conjugate base of a diprotic acid[2]
Geometry Tetrahedral around Phosphorus[3][4]Tetrahedral around Phosphorus[5]
Key Structural Feature Contains a direct P-H bond[3][4]Lacks a direct P-H bond
Common Form Exists as a free acidTypically found as salts (e.g., Na₂HPO₃)[5]

Delving into the Structures: A Tale of Tautomers

The structural identity of these compounds is centered around the concept of tautomerism, where a chemical compound exists in two or more interconvertible forms.

Phosphonic Acid: The compound with the chemical formula H₃PO₃ exists predominantly as the tetracoordinate tautomer, phosphonic acid (HP(O)(OH)₂), rather than the trivalent form, phosphorous acid (P(OH)₃).[1][4] The equilibrium lies heavily in favor of the phosphonic acid structure, which possesses a tetrahedral geometry around the central phosphorus atom.[3][4] This structure includes one direct phosphorus-hydrogen (P-H) bond, one phosphoryl (P=O) double bond, and two hydroxyl (P-OH) single bonds.[3][4] The presence of the non-ionizable P-H bond is a defining characteristic, rendering the molecule diprotic, meaning it can donate only two protons from its hydroxyl groups.[1][3]

This compound: The this compound anion is the conjugate base of phosphonic acid. It is formed by the deprotonation of one or both of the hydroxyl groups of the phosphonic acid tautomer. The common form, phosphite or this compound, is the dianion HPO₃²⁻.[2] The monovalent anion, H₂PO₃⁻, is known as dithis compound.[5] These anions are typically found as salts with cations like sodium or potassium.[3][5] Structurally, the this compound anion also features a central phosphorus atom in a tetrahedral arrangement, bonded to one hydrogen and three oxygen atoms.[5]

The tautomeric relationship is a critical point of differentiation. While phosphonic acid represents the stable, neutral molecule, this compound is its resulting anion after proton loss.

Tautomerism cluster_0 Phosphorous Acid (minor tautomer) cluster_1 Phosphonic Acid (major tautomer) cluster_2 This compound Anion P_OH3 P(OH)₃ HP_O_OH2 HP(O)(OH)₂ P_OH3->HP_O_OH2 Tautomerization (Equilibrium favors right) HPO3 [HPO₃]²⁻ HP_O_OH2->HPO3 - 2H⁺

Caption: Tautomeric relationship and deprotonation pathway from phosphorous acid to this compound.

Comparative Physicochemical Properties

ParameterPhosphonic Acid (HP(O)(OH)₂)This compound (in salts)
Melting Point 70.1 °C[1]Varies with cation (e.g., salts)
Boiling Point Decomposes at ~200 °C[1][4]Decomposes at high temperatures
Solubility Readily soluble in water and ethanol[1]Generally soluble in water[5]
Reactivity Acts as a good reducing agent, oxidizing to phosphoric acid.[3][4]Also possesses reducing properties.[5]

Reactivity and Applications in Research

The distinct structural features of phosphonic acid and this compound dictate their reactivity and utility in a research context.

Phosphonic Acid: The presence of the P-H bond in phosphonic acid is key to its chemistry. It is a moderately strong acid and a potent reducing agent.[3] Upon heating, it undergoes disproportionation to yield phosphoric acid and phosphine.[4] In organic synthesis, the P-H bond can be exploited for reactions like the Kabachnik-Fields or Pudovik reaction to form aminophosphonates and other organophosphorus compounds.[6] Organophosphonic acids, with the general formula R-P(=O)(OH)₂, are stable analogues of phosphate esters and are widely used in medicinal chemistry as bone targeting agents, enzyme inhibitors, and antiviral drugs.[7][8] The P-C bond in these derivatives is significantly more stable towards enzymatic degradation than the P-O bond in phosphates.[8]

This compound: As an anion, this compound is primarily utilized as a salt. These salts, such as sodium this compound, serve as convenient and stable sources of the phosphite moiety. In coordination chemistry, the this compound ligand can coordinate to metal centers through its oxygen atoms, forming various metal-organic frameworks.[5]

ExperimentalWorkflow cluster_PhosphonicAcid Phosphonic Acid Applications cluster_this compound This compound Applications P_Acid Phosphonic Acid HP(O)(OH)₂ Pudovik Pudovik Reaction (C=O addition) P_Acid->Pudovik Organo_P Organophosphonic Acid R-P(O)(OH)₂ Pudovik->Organo_P Drug_Dev Drug Development (e.g., Antivirals) Organo_P->Drug_Dev H_Phosphite This compound Salts (e.g., Na₂HPO₃) Coord_Chem Coordination Chemistry H_Phosphite->Coord_Chem MOFs Metal-Organic Frameworks Coord_Chem->MOFs

Caption: Simplified workflow of applications for phosphonic acid and this compound.

Experimental Protocols

Synthesis of Phosphonic Acid

A common laboratory-scale synthesis of phosphonic acid involves the hydrolysis of phosphorus trichloride (PCl₃).[1]

Protocol:

  • Carefully add phosphorus trichloride dropwise to a stirred beaker of ice-cold water or steam. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • The reaction is: PCl₃ + 3 H₂O → HP(O)(OH)₂ + 3 HCl.[1]

  • To obtain the pure acid, the resulting solution can be concentrated to remove HCl. The phosphonic acid can then be precipitated from the solution by the addition of alcohols.[1]

Preparation of Sodium this compound

Salts of this compound can be prepared by reacting phosphonic acid with a suitable base.

Protocol:

  • Dissolve a known quantity of phosphonic acid in water.

  • Slowly add a stoichiometric amount of sodium hydroxide (or another base like sodium carbonate) to the phosphonic acid solution while stirring.

  • The neutralization reaction is: HP(O)(OH)₂ + 2 NaOH → Na₂HPO₃ + 2 H₂O.

  • The salt, sodium this compound, can be isolated by evaporation of the water.

This guide illustrates that while this compound and phosphonic acid are closely related, their structural differences, particularly the tautomeric forms and the presence of a P-H bond in the acid, lead to distinct chemical properties and applications. For researchers in drug development and materials science, a clear understanding of these differences is paramount for innovation.

References

A Comparative Guide to the Experimental Validation of Hydrogenphosphite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental results involving hydrogenphosphite, tailored for researchers, scientists, and drug development professionals. It objectively compares its performance and characteristics in two primary contexts: the stability of its organic esters for biomedical applications and its role in plant science compared to phosphate. The following sections present quantitative data, detailed experimental methodologies, and visual workflows to support the validation of experimental findings.

Section 1: Stability and Analysis of Dialkyl Hydrogenphosphites for Biomedical Applications

Organic esters of this compound, such as dimethyl hydrogen phosphite (DMHP), are subjects of study in toxicology and drug development. A critical aspect of this research is understanding their stability under physiological conditions.

Data Presentation: Stability of Dimethyl this compound (DMHP)

The stability of DMHP has been evaluated under conditions simulating physiological environments. Key findings indicate that its degradation is influenced by temperature, pH, and initial concentration. In aqueous solutions, DMHP remains stable for a period before degradation begins, eventually slowing when 10-20% of the original concentration remains.[1][2]

ParameterConditionStability Period (Time before degradation)Half-Time of DisappearanceReference
Temperature 37°C (in 0.1M phosphate buffer, pH 7.4)3.6 hours2.4 hours[1][2][3]
8°CIncreased stability periodIncreased half-time[1][4]
-80°CStable for at least 90 daysNot Applicable[4]
pH pH 7.4 (0.1M phosphate buffer)3.6 hours2.4 hours[1][2][3]
pH 8.0 (Slightly more alkaline)Increased stability periodIncreased half-time[1][2]
Concentration 10% DMHP3.6 hours2.4 hours[1][2]
Lower DMHP ConcentrationIncreased stability periodIncreased half-time[1][2]
Experimental Protocols

Validation of DMHP stability and the identification of its byproducts rely on precise analytical methods.

1. Analytical Methods for DMHP and Degradation Products

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be used for the quantitative determination of phosphites and their degradation products.[5][6][7]

    • Column: C18 reversed-phase column.[5][6]

    • Mobile Phase: A mixture of a pH 8.2 buffer and acetonitrile (e.g., 95:5 v/v). The buffer contains an ion-pairing agent like 0.5 mM tetrabutylammonium hydroxide to achieve separation and an ionic chromophore such as 1 mM phthalate for indirect UV detection.[5][6]

    • Detection: Indirect UV detection at a wavelength of 248 nm.[5][6]

    • Quantification: The method's suitability is confirmed through validation of its specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5] For phosphites, an LOD of 0.76 µg/mL and LOQ of 2.29 µg/mL have been reported.[5][6]

  • Gas Chromatography (GC): GC is a standard technique for analyzing volatile organophosphorus compounds.[1][8][9]

    • Sample Preparation: Aqueous samples are typically extracted at a neutral pH with a solvent like methylene chloride using techniques such as separatory funnel extraction (Method 3510) or solid-phase extraction (Method 3535).[8][9] Acidic or basic partitioning is avoided as organophosphorus esters can hydrolyze under these conditions.[8][9]

    • Column: A fused-silica capillary column is used for separation.[8][9]

    • Detector: A Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is employed for selective detection of phosphorus-containing compounds.[8][9]

    • Analysis: The extract is injected into the GC system. If the response exceeds the linear range, the extract is diluted and reanalyzed.[8]

  • ¹H-NMR Spectroscopy for Product Identification: Proton Nuclear Magnetic Resonance (¹H-NMR) is used to identify the chemical structure of degradation products.[1][2]

    • Sample Preparation: For small organic molecules, 5-25 mg of the isolated product is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Chloroform-D).[3][4]

    • Filtration: The solution must be filtered through a glass wool plug in a Pasteur pipette to remove any solid particulates, which can interfere with the magnetic field homogeneity and broaden spectral lines.[3]

    • Analysis: The prepared sample in a clean NMR tube is analyzed to obtain the proton spectrum, which provides information about the structure of the degradation products, identified as methanol, monomethyl hydrogen phosphite, and orthophosphorous acid.[1][2]

Mandatory Visualization

DMHP_Degradation_Pathway DMHP Dimethyl this compound (DMHP) MMHP Monomethyl this compound DMHP->MMHP Hydrolysis MeOH1 Methanol OPA Orthophosphorous Acid (Phosphite) MMHP->OPA Hydrolysis MeOH2 Methanol

Caption: Degradation pathway of Dimethyl this compound (DMHP) via hydrolysis.

Section 2: Phosphite vs. Phosphate in Plant Science

In agriculture and plant biology, there is a critical distinction between phosphite (Phi, from phosphorous acid) and phosphate (Pi, from phosphoric acid). While structurally similar, their roles in plant physiology are vastly different.

Data Presentation: Comparison of Phosphite (Phi) and Phosphate (Pi) Effects on Plants

Numerous studies have concluded that phosphite cannot substitute for phosphate as a primary phosphorus nutrient for plants.[10][11] Instead, it acts as a biostimulant and can offer protection against certain pathogens.

FeaturePhosphate (Pi)Phosphite (Phi)Reference
Nutritional Value Essential macronutrient, utilized for DNA, RNA, ATP, and phospholipids.Not a source of phosphorus nutrition; plants cannot metabolize it into their biochemical structures.[10][11]
Effect on Growth Promotes healthy growth and development.Can impair plant growth, especially in Pi-deficient conditions, suggesting toxic effects at high concentrations.[6][12]
Uptake Mechanism Absorbed via high-affinity phosphate transporters.Competitively inhibits Pi uptake by using the same transporters.[11]
Biostimulant Effect Primary nutrient.Can enhance root growth and development, increasing biomass by ~30% when applied foliarly at appropriate doses.[13]
Pathogen Control No direct fungicidal effect.Effective in controlling oomycete pathogens (e.g., Phytophthora) by activating the plant's defense system.[5][10][14]
Nutrient Status Essential for uptake and balance of other nutrients.Can alter the concentration of other nutrients; shown to decrease Mg, S, and Ca and increase K, Mn, and Zn in oat shoots.[6][12]
Experimental Protocols

1. Comparative Plant Growth Study using Hydroponics

Hydroponic systems are ideal for studying nutrient effects as they allow for precise control over the root environment.[10][12]

  • System Setup:

    • Use light-proof containers (e.g., 2.5-liter polyethylene) to prevent algal growth.[15][16]

    • Prepare a complete basal nutrient solution containing all essential macro and micronutrients. Solutions are prepared from reagent-grade compounds.[15][16]

    • Seedlings (e.g., Arabidopsis thaliana, oat, lettuce) are germinated on agar plates or rockwool and then transferred to the hydroponic containers, held in place with foam plugs.[10][16]

    • The nutrient solution should be continuously aerated.[10]

  • Experimental Treatments:

    • After an initial growth period (e.g., 2-4 weeks) in the complete nutrient solution, plants are divided into treatment groups.[15][16]

    • Control (Pi-Sufficient): Continue with the complete nutrient solution (e.g., 0.5 mmol L⁻¹ phosphate).[6]

    • Pi-Deficient: A solution lacking phosphate (e.g., 0.05 mmol L⁻¹ phosphate).[6]

    • Phi Treatment: A solution where phosphate is replaced with an equimolar concentration of phosphite (e.g., 0.5 mmol L⁻¹ phosphite).[6]

    • The solutions are replaced regularly (e.g., weekly) to maintain nutrient concentrations.[10]

  • Data Collection & Analysis:

    • Over a period of several weeks, monitor for visual signs of nutrient deficiency or toxicity.

    • At the end of the experiment, harvest plants and separate them into roots and shoots.

    • Measure biomass (fresh and dry weight).

    • Analyze tissue samples for total phosphorus and other mineral nutrient concentrations to assess uptake and allocation.

Mandatory Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Sample Biological or Environmental Sample Extraction Solvent or Solid-Phase Extraction Sample->Extraction Cleanup Cleanup/ Filtration Extraction->Cleanup Injection Inject into Analytical Instrument Cleanup->Injection NMR NMR Spectroscopy (Structure ID) Cleanup->NMR For Structure Elucidation GC Gas Chromatography (GC-NPD/FPD) Injection->GC Volatile Analytes HPLC Liquid Chromatography (HPLC-UV) Injection->HPLC Non-Volatile Analytes Quant Quantification GC->Quant HPLC->Quant Ident Identification NMR->Ident Validation Validation of Results Quant->Validation Ident->Validation

Caption: General analytical workflow for the validation of this compound compounds.

Phi_vs_Pi_Pathway cluster_plant Plant System Pi Phosphate (Pi) Nutrient Transporter Phosphate Transporters Pi->Transporter Phi Phosphite (Phi) Biostimulant Phi->Transporter Inhibition Competitive Inhibition of Pi Uptake Phi->Inhibition Causes Metabolism Metabolism (DNA, ATP, Lipids) Transporter->Metabolism Incorporated Signaling Defense Signaling Pathway Activation Transporter->Signaling Not Metabolized Growth Normal Growth & Development Metabolism->Growth Defense Enhanced Pathogen Resistance (e.g. Oomycetes) Signaling->Defense Inhibition->Transporter

Caption: Contrasting metabolic fates of Phosphate (Pi) and Phosphite (Phi) in plants.

References

A Comparative Analysis of Hydrogenphosphite and Its Dialkyl Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical properties, reactivity, and applications of hydrogenphosphite (also known as phosphorous acid) and its corresponding dialkyl esters, such as dimethyl phosphite and diethyl phosphite. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate reagent for their synthetic needs.

Introduction: Structure and Tautomerism

This compound and its dialkyl esters are versatile reagents in organic synthesis, primarily due to the reactivity of the phosphorus center. A key feature of these compounds is their existence in two tautomeric forms: a tetracoordinated phosphonate form and a tricoordinated phosphite form. For this compound (phosphorous acid), the equilibrium heavily favors the phosphonate tautomer, H-P(O)(OH)₂, over the phosphite tautomer, P(OH)₃. Similarly, dialkyl esters, commonly referred to as dialkyl phosphites, predominantly exist as the dialkyl hydrogenphosphonate tautomer, H-P(O)(OR)₂. This tetracoordinated species, with a direct P-H bond, is the key to their characteristic reactivity in many important chemical transformations.

Tautomerism cluster_H3PO3 This compound (Phosphorous Acid) cluster_dialkyl Dialkyl Hydrogenphosphonate H3PO3_phosphonate H-P(O)(OH)₂ (Phosphonate Form) Predominant H3PO3_phosphite P(OH)₃ (Phosphite Form) H3PO3_phosphonate->H3PO3_phosphite Tautomerization dialkyl_phosphonate H-P(O)(OR)₂ (Phosphonate Form) Predominant dialkyl_phosphite HP(OR)₂ (Phosphite Form) dialkyl_phosphonate->dialkyl_phosphite Tautomerization

Comparative Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound and its dialkyl esters vary significantly due to the presence of acidic hydroxyl groups in the former and alkyl groups in the latter. These differences influence their solubility, reactivity, and handling procedures.

PropertyThis compound (H₃PO₃)Dimethyl Phosphite (C₂H₇O₃P)Diethyl Phosphite (C₄H₁₁O₃P)
Molar Mass 82.00 g/mol 110.05 g/mol 138.10 g/mol
Appearance White crystalline solidColorless liquidColorless liquid
Melting Point 73.6 °C-40 °C-70 °C
Boiling Point 200 °C (decomposes)170-171 °C187-188 °C
Solubility Highly soluble in water and ethanolSoluble in organic solvents, hydrolyzes in waterSoluble in organic solvents, hydrolyzes in water
³¹P NMR Shift (δ) 2 to 7 ppm6 to 10 ppm~7.1 ppm
¹J(P,H) Coupling 650 to 800 Hz680 to 720 Hz~685 Hz

Note: ³¹P NMR data can vary based on solvent and concentration.

Reactivity and Synthetic Applications: A Comparative Overview

Both this compound and its dialkyl esters are precursors for the synthesis of a wide range of organophosphorus compounds, including α-aminophosphonates, which are analogues of α-amino acids. Their reactivity stems from the nucleophilic character of the phosphorus atom and the acidity of the P-H proton.

Key Reactions:

  • Pudovik Reaction: This reaction involves the base-catalyzed addition of the P-H bond across a carbon-heteroatom or carbon-carbon multiple bond. Dialkyl phosphites are extensively used in the Pudovik reaction to synthesize α-hydroxyphosphonates and α-aminophosphonates.

  • Atherton-Todd Reaction: In this reaction, a dialkyl phosphite is converted into a dialkyl chlorophosphate in the presence of carbon tetrachloride and a base. This chlorophosphate is a reactive intermediate for phosphorylation.

  • Hirao Reaction: This is a palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl halide to form an arylphosphonate.

The choice between this compound and a dialkyl ester often depends on the desired product and reaction conditions. Dialkyl esters offer better solubility in organic solvents and the resulting phosphonate esters can be isolated more readily. This compound, being a solid diacid, is typically used in aqueous or polar protic solvents.

Pudovik_Workflow

Experimental Protocols

4.1. Synthesis of Diethyl(phenyl)phosphonate via Hirao Reaction

This protocol describes a typical palladium-catalyzed cross-coupling reaction between diethyl phosphite and iodobenzene.

Materials:

  • Iodobenzene

  • Diethyl phosphite

  • Triethylamine (Et₃N)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

Procedure:

  • To a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and PPh₃ in anhydrous toluene. Stir the mixture for 15 minutes at room temperature to pre-form the catalyst.

  • Add iodobenzene, diethyl phosphite, and triethylamine to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the triethylammonium iodide salt and wash the solid with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl(phenyl)phosphonate as a colorless oil.

4.2. Synthesis of an α-Aminophosphonate via Pudovik Reaction

This protocol outlines the synthesis of a diethyl α-aminophosphonate from benzaldehyde, aniline, and diethyl phosphite.

Materials:

  • Benzaldehyde

  • Aniline

  • Diethyl phosphite

  • Catalyst (e.g., Lewis acid like InCl₃ or Brønsted acid)

  • Solvent (e.g., dichloromethane or solvent-free)

Procedure:

  • In a round-bottom flask, mix benzaldehyde and aniline. Stir the mixture at room temperature for 20-30 minutes to form the corresponding imine in situ.

  • Add diethyl phosphite to the mixture.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The crude product is often a solid. Recrystallize it from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure diethyl (phenyl(phenylamino)methyl)phosphonate.

Atherton_Todd_Pathway start Dialkyl Phosphite (H-P(O)(OR)₂) intermediate Dialkyl Chlorophosphate (Cl-P(O)(OR)₂) start->intermediate + Reagents reagents CCl₄ + Base (e.g., Et₃N) reagents->intermediate product Phosphorylated Product (Nu-P(O)(OR)₂) intermediate->product + Nucleophile byproduct CHCl₃ + Base·HCl intermediate->byproduct nucleophile Nucleophile (Nu-H) (e.g., R'OH, R'₂NH) nucleophile->product

Conclusion

This compound and its dialkyl esters are fundamental reagents in organophosphorus chemistry. The choice between them is dictated by the specific synthetic target, required solubility, and reaction conditions. Dialkyl esters are generally preferred for reactions in organic media, offering cleaner conversions and easier product isolation for applications like the Pudovik, Atherton-Todd, and Hirao reactions. This compound, on the other hand, serves as a cost-effective starting material and is suitable for reactions in aqueous or highly polar environments. A thorough understanding of their comparative properties and reactivity is crucial for the efficient design and execution of synthetic routes in academic and industrial research.

distinguishing between hydrogenphosphite and phosphate in samples

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Distinguishing Hydrogenphosphite and Phosphate in Research Samples

For researchers, scientists, and professionals in drug development, the accurate differentiation and quantification of this compound (phosphite) and phosphate are critical. Although structurally similar, their distinct chemical properties and biological roles necessitate precise analytical methods for their individual determination in various sample matrices. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Several analytical techniques can be employed to distinguish and quantify phosphite and phosphate. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common techniques are Ion Chromatography (IC), ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, and Capillary Electrophoresis (CE). Colorimetric methods are widely used for phosphate but are not ideal for direct phosphite and phosphate speciation.

Table 1: Quantitative Comparison of Analytical Methods

FeatureIon Chromatography (IC)³¹P NMR SpectroscopyCapillary Electrophoresis (CE)Colorimetric Methods
Principle Separation based on ionic interactions with a stationary phase.Detection of the ³¹P nucleus in a magnetic field, providing structural and quantitative information based on chemical shifts.Separation based on the differential migration of ions in an electric field.Formation of a colored complex with phosphate, with the intensity of the color proportional to its concentration.
Selectivity HighHighHighPrimarily for phosphate; does not directly distinguish from phosphite.
Sensitivity High (ng/mL or ppb levels)[1]Moderate to Low (µg/mL to mg/mL range)High (µM to nM range)[2]High (µg/L to mg/L range)
LOD (Phosphite) 30 ng/mL[1]Analyte dependent, generally higher than IC and CE.Not explicitly found for simultaneous analysis, but expected to be in the low µM range.Not applicable for direct measurement.
LOQ (Phosphite) 100 ng/mL[1]Analyte dependent, generally higher than IC and CE.Not explicitly found for simultaneous analysis.Not applicable for direct measurement.
LOD (Phosphate) 30 ng/mL[1]Analyte dependent, generally higher than IC and CE.0.3-1 µM (without preconcentration)[2]~0.01 mg/L
LOQ (Phosphate) 100 ng/mL[1]Analyte dependent, generally higher than IC and CE.Not explicitly found for simultaneous analysis.~0.03 mg/L
Sample Throughput HighLow to MediumHighHigh
Instrumentation Cost Medium to HighHighMediumLow
Advantages High sensitivity and selectivity, well-established methods.[3]Provides structural information, non-destructive.[4][5]Fast analysis, low sample and reagent consumption.[6]Simple, inexpensive, and widely available.
Disadvantages Requires specialized equipment and columns.Lower sensitivity compared to other methods, expensive instrumentation.Can be sensitive to matrix effects.Prone to interferences, not suitable for direct speciation of phosphite and phosphate.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and instrumentation.

Ion Chromatography (IC)

Objective: To separate and quantify phosphite and phosphate in a liquid sample.

Instrumentation:

  • High-Performance Ion Chromatography (HPIC) system

  • Anion-exchange column (e.g., Dionex IonPac™ AS28-Fast-4µm)[7]

  • Suppressed conductivity detector[7]

  • Autosampler

Reagents:

  • Deionized (DI) water (18.2 MΩ·cm)

  • Potassium hydroxide (KOH) eluent concentrate

  • Phosphite and phosphate standard solutions

Procedure:

  • Eluent Preparation: Prepare the KOH eluent by diluting the concentrate with DI water to the desired concentration (e.g., 35 mM and 70 mM for a step gradient).[7]

  • Standard Preparation: Prepare a series of calibration standards containing both phosphite and phosphate at known concentrations.

  • Sample Preparation: Dilute the sample with DI water to a concentration within the calibration range. Filter the sample through a 0.22 µm filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Dionex IonPac™ AS28-Fast-4µm, 4 x 250 mm[7]

    • Eluent: Step gradient of KOH (e.g., 35 mM for the first 10 minutes, then 70 mM)[7]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: Suppressed conductivity

  • Analysis: Inject the standards and samples into the IC system. Identify and quantify the phosphite and phosphate peaks based on their retention times and the calibration curve.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Objective: To identify and quantify phosphite and phosphate in a sample based on their distinct chemical shifts.

Instrumentation:

  • NMR spectrometer with a broadband probe tuneable to the ³¹P frequency

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • 85% Phosphoric acid (H₃PO₄) as an external standard

  • Internal standard (optional, for quantification, e.g., methylene diphosphonic acid)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent (e.g., D₂O). For quantitative analysis, add a known amount of an internal standard.

  • NMR Tube Preparation: Transfer the sample solution to an NMR tube. Place a sealed capillary containing 85% H₃PO₄ in D₂O into the NMR tube to serve as an external reference (δ = 0 ppm).

  • NMR Acquisition Parameters:

    • Nucleus: ³¹P

    • Frequency: As per the spectrometer's magnetic field strength

    • Decoupling: Proton (¹H) decoupling is typically used to simplify the spectrum and improve sensitivity.[8]

    • Pulse Angle: 30-90°

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation for accurate integration. A typical starting point is 5-10 seconds.

    • Number of Scans: Dependent on the sample concentration, typically ranging from 64 to 1024 scans.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the external H₃PO₄ standard at 0 ppm.

    • Identify the signals for phosphite (typically in the range of +4 to +7 ppm) and phosphate (typically around 0 to +6 ppm, pH-dependent).[9] Note that organic phosphites and phosphates can have a much wider chemical shift range.[10]

    • Integrate the respective peaks for quantification relative to the internal standard.

Capillary Electrophoresis (CE)

Objective: To separate phosphite and phosphate based on their electrophoretic mobility.

Instrumentation:

  • Capillary electrophoresis system

  • Fused-silica capillary

  • Detector (e.g., UV-Vis or contactless conductivity detector)

Reagents:

  • Background electrolyte (BGE), e.g., 25 mM Lac-β-Ala buffer (pH 3.6)

  • Rinsing solutions (e.g., 0.1 M NaOH, 0.1 M HCl, DI water)

  • Phosphite and phosphate standard solutions

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing sequentially with 1 M NaOH, DI water, and the BGE.

  • BGE Preparation: Prepare the background electrolyte and degas it before use.

  • Standard and Sample Preparation: Dissolve standards and samples in DI water or a suitable buffer. Filter through a 0.22 µm filter.

  • Electrophoretic Conditions:

    • Capillary: 50 µm i.d., effective length 50 cm

    • BGE: 25 mM Lac-β-Ala, pH 3.6

    • Voltage: -25 kV (for anionic separation)

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

    • Detection: Indirect UV at 254 nm or contactless conductivity detection.

  • Analysis: Inject standards and samples. Identify peaks based on migration times and quantify using a calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The distinction between phosphite and phosphate is crucial in various biological contexts. Phosphite can interfere with phosphate signaling pathways in plants, while certain microorganisms can utilize phosphite as a phosphorus source. The following diagrams illustrate these processes and a general experimental workflow for sample analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological or Chemical Sample Extraction Extraction/Digestion Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution IC Ion Chromatography Dilution->IC NMR 31P NMR Spectroscopy Dilution->NMR CE Capillary Electrophoresis Dilution->CE Quantification Quantification IC->Quantification NMR->Quantification CE->Quantification Comparison Comparison & Reporting Quantification->Comparison

General experimental workflow for phosphite and phosphate analysis.

phosphate_starvation_response cluster_sufficient Phosphate Sufficient cluster_deficient Phosphate Deficient cluster_phosphite Phosphate Deficient + Phosphite Pi_in_high High Extracellular Phosphate (Pi) Pi_transporter_high Pi Transporters Pi_in_high->Pi_transporter_high Pi_uptake_high Pi Uptake Pi_transporter_high->Pi_uptake_high PSR_genes_off Phosphate Starvation Response (PSR) Genes (e.g., high-affinity transporters) OFF Pi_uptake_high->PSR_genes_off Sufficient internal Pi concentration Pi_in_low Low Extracellular Phosphate (Pi) Pi_transporter_low Pi Transporters Pi_in_low->Pi_transporter_low Signal_transduction Signal Transduction Cascade Pi_transporter_low->Signal_transduction Low internal Pi concentration PSR_genes_on Phosphate Starvation Response (PSR) Genes ON Signal_transduction->PSR_genes_on Phi_in Extracellular Phosphite (Phi) Pi_transporter_phi Pi Transporters Phi_in->Pi_transporter_phi Phi_uptake Phi Uptake Pi_transporter_phi->Phi_uptake Signal_transduction_blocked Signal Transduction Cascade (Interference by Phi) Phi_uptake->Signal_transduction_blocked Phi mimics Pi signal PSR_genes_suppressed Phosphate Starvation Response (PSR) Genes SUPPRESSED Signal_transduction_blocked->PSR_genes_suppressed Suppression

Interference of phosphite with plant phosphate starvation signaling.

microbial_phosphite_oxidation cluster_pathway Microbial Phosphite Oxidation Phosphite Phosphite (HPO₃²⁻) PtxD Phosphite Dehydrogenase (PtxD) Phosphite->PtxD Phosphate Phosphate (PO₄³⁻) PtxD->Phosphate NADH NADH + H⁺ PtxD->NADH Energy Energy Production & Biomass Synthesis Phosphate->Energy NAD NAD⁺ NAD->PtxD NADH->Energy

Microbial oxidation of phosphite to phosphate.[3]

References

A Comparative Guide to Assessing Hydrogenphosphite Purity: Chromatographic and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of chromatographic and other analytical techniques for the determination of hydrogenphosphite (phosphite) purity, supported by experimental data and detailed protocols.

The accurate quantification of this compound is critical in various fields, including drug development, agriculture, and environmental monitoring. This guide delves into the nuances of several analytical methodologies, offering a comparative overview to aid in the selection of the most suitable technique for your specific research needs. We will explore the performance of ion chromatography (IC), high-performance liquid chromatography (HPLC), and gas chromatography (GC), alongside alternative methods such as titrimetry and spectrophotometry.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix, available instrumentation, and desired throughput. The following tables summarize the quantitative performance of various techniques based on published data.

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (Correlation Coefficient, R²)Precision (Relative Standard Deviation, RSD%)
Ion Chromatography (IC) Phosphite, Phosphate0.003 mg/L[1]0.01 mg/L[1]>0.999[2]<2.0%[2]
IC-MS/MS Phosphite0.017 - 0.034 µg/L[3]--1-10%[3]
HPLC (Ion-Pair, Indirect UV) Phosphates, Phosphites----
GC-MS Diethyl Phosphite--0.997[4]<15.0%[4]
Titrimetry (Iodometric) Phosphite---0.4% (Direct), 1.3% (Back)[5][6]
Spectrophotometry (Molybdenum Blue) Phosphate--0.9988[7]0.1%[8]

Table 1: Quantitative Comparison of Analytical Methods for this compound (Phosphite) and Phosphate Analysis.

Chromatographic Methods in Detail

Chromatographic techniques offer high selectivity and sensitivity for the analysis of this compound, often allowing for the simultaneous determination of related impurities like phosphate.

Ion Chromatography (IC)

Ion chromatography is a robust and widely used technique for the separation and quantification of ionic species.[2][9][10] It is particularly well-suited for the direct analysis of phosphite and phosphate in aqueous samples.

Experimental Protocol: Ion Chromatography with Suppressed Conductivity Detection

This protocol is based on a method developed for the determination of phosphite and phosphate in pharmaceutical samples.[1]

  • Instrumentation: A high-performance ion chromatography (HPIC) system equipped with a suppressed conductivity detector.

  • Column: A high-capacity anion exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ AS28-Fast-4µm.

  • Eluent: An electrolytically generated potassium hydroxide (KOH) gradient. A typical gradient might start at a lower concentration to separate phosphite from other early-eluting anions and then ramp up to elute phosphate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Column Temperature: 30 °C.

  • Detection: Suppressed conductivity.

  • Sample Preparation: Samples are typically diluted with deionized water and filtered through a 0.45 µm filter before injection.

Workflow for Ion Chromatography Analysis

cluster_prep Sample Preparation cluster_ic Ion Chromatography System cluster_data Data Analysis Sample Aqueous Sample Dilution Dilution with DI Water Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injector Injector Filtration->Injector Inject Sample Guard Guard Column Injector->Guard Analytical Anion Exchange Column Guard->Analytical Suppressor Suppressor Analytical->Suppressor Detector Conductivity Detector Suppressor->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

A typical workflow for the analysis of this compound by Ion Chromatography.
High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with ion-pair reversed-phase chromatography, can be employed for the analysis of phosphite and phosphate. This method often involves indirect UV detection.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC with Indirect UV Detection

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A buffered mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium hydroxide) and a UV-absorbing ionic chromophore (e.g., potassium hydrogen phthalate). A typical mobile phase might consist of a buffer at pH 8.2 and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Indirect UV detection at a wavelength where the chromophore in the mobile phase absorbs strongly.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile or semi-volatile compounds. For the analysis of non-volatile species like this compound, a derivatization step is typically required to convert the analyte into a more volatile form.

Experimental Protocol: GC-MS Analysis of Diethyl Phosphite

This protocol is based on a validated method for the determination of diethyl phosphite in a drug substance.[4]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as an HP-5 (30 m x 0.32 mm, 1 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 220 °C.

  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the analyte from other components. For example, starting at 70°C and ramping up.

  • Detector: Mass Spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable organic solvent. Derivatization to a more volatile ester may be necessary for the analysis of the this compound anion itself.

Logical Flow of Chromatographic Method Selection

start Start: Need to Analyze this compound Purity ionic_form Is the analyte in ionic form in an aqueous matrix? start->ionic_form volatile Is the analyte volatile or can it be easily derivatized? ionic_form->volatile No ic Ion Chromatography (IC) is a primary choice. - High sensitivity for ions - Direct analysis ionic_form->ic Yes gc Gas Chromatography (GC) is suitable. - Requires derivatization - Good for volatile impurities volatile->gc Yes non_chrom Consider non-chromatographic methods for bulk analysis. volatile->non_chrom No hplc Ion-Pair HPLC can be an alternative. - Good for complex matrices ic->hplc Alternative

Decision tree for selecting a suitable chromatographic method.

Alternative Non-Chromatographic Methods

For applications where high-throughput screening or a simpler analytical setup is desired, non-chromatographic methods can be valuable alternatives.

Titrimetry

Titrimetric methods, such as iodometric titration, offer a classical and cost-effective approach for the quantification of phosphite.[5][6]

Principle of Iodometric Titration for Phosphite

In a neutral or slightly alkaline medium, phosphite is oxidized by a standard solution of iodine. The endpoint can be detected visually or potentiometrically. A back-titration method can also be employed, where an excess of iodine is added, and the unreacted iodine is then titrated with a standard thiosulfate solution. This method is generally suitable for the analysis of higher concentrations of phosphite.

Spectrophotometry

Spectrophotometric methods are commonly used for the determination of phosphate, a potential impurity in this compound samples. The molybdenum blue method is a well-established colorimetric assay.[7][8][11]

Principle of the Molybdenum Blue Method

In an acidic solution, orthophosphate reacts with ammonium molybdate to form a phosphomolybdate complex. This complex is then reduced by an agent such as ascorbic acid to form a intensely colored molybdenum blue complex. The absorbance of the solution is measured at a specific wavelength (typically around 880 nm) and is directly proportional to the phosphate concentration. To determine phosphite using this method, it must first be oxidized to phosphate.

Conclusion

The selection of an appropriate analytical method for assessing this compound purity is a critical decision that impacts the reliability of research and quality control processes. Ion chromatography stands out as a highly sensitive and specific method for the direct determination of phosphite and its common impurity, phosphate, in aqueous solutions. HPLC with ion-pairing offers a viable alternative, particularly for complex sample matrices. Gas chromatography, requiring a derivatization step, is well-suited for the analysis of volatile phosphite esters or when coupled with mass spectrometry for structural confirmation.

For less stringent sensitivity requirements or for rapid, routine analysis of bulk material, traditional methods like titrimetry and spectrophotometry provide cost-effective and reliable alternatives. This guide provides the foundational information to help you navigate these choices and implement a robust analytical strategy for the quality assessment of this compound.

References

A Comparative Guide to the Quantitative Analysis of Hydrogenphosphite in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydrogenphosphite (H-phosphite, or phosphite) in reaction mixtures is critical for process monitoring, quality control, and mechanistic studies. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, Ion Chromatography (IC), and Colorimetric Assays.

This comparison includes a summary of quantitative performance data, detailed experimental protocols for key methods, and visualizations of the analytical workflows to aid in method selection.

Comparative Performance of Analytical Methods

The choice of analytical method depends on factors such as the required sensitivity, the complexity of the reaction matrix, available equipment, and the desired sample throughput. The following table summarizes the key performance metrics for each technique.

Feature³¹P NMR SpectroscopyIon Chromatography (IC)Colorimetric Assays (Indirect)
Principle Direct detection of the ³¹P nucleus.Separation of anions based on their interaction with a stationary phase, followed by conductivity detection.Chemical oxidation of H-phosphite to phosphate, followed by spectrophotometric determination (e.g., Molybdenum Blue method).
Selectivity Excellent, due to the wide chemical shift range of ³¹P.[1]Good to Excellent. Can resolve phosphite from phosphate and other anions.[2][3][4]Moderate. Prone to interference from existing phosphate in the sample. Requires two measurements for determination by difference.[5]
Sensitivity Moderate.High.High.
LOD Typically in the low mM to high µM range.0.003 mg/L (0.04 µM)[6] to 0.39 µM.[4]9 mg/L (as P).[5]
LOQ Typically in the mM range.0.01 mg/L (0.12 µM)[6] to 100 ng/mL (1.2 µM).[7]30 mg/L (as P).[5]
Precision (%RSD) High (<2%).High (<2% RSD for peak area).[6][7]Good (≤3.5% for converted phosphite).[5]
Sample Prep Minimal (dilution in a suitable solvent). No deuterated solvents required.[1]Filtration is often required.[2][8] Dilution may be necessary.Dilution and chemical oxidation step required.
Analysis Time Fast per sample (minutes), but requires longer relaxation delays for accurate quantification.25-40 minutes per sample.[6][8]~15-20 minutes for color development.[9]
Key Advantage Provides structural information and can identify different phosphorus-containing species simultaneously.[10][11]High sensitivity and established methodology for routine analysis.[2][6]Low cost and accessible equipment (spectrophotometer).
Key Limitation Lower sensitivity compared to IC. Integration can be inaccurate without proper experimental setup (inverse gated decoupling).[12]Requires specialized IC system and columns. Matrix components can interfere.Indirect method. Accuracy depends on the efficiency of the oxidation step and initial phosphate concentration.

Methodologies and Experimental Protocols

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for the direct and unambiguous quantification of H-phosphite. The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to good sensitivity and sharp signals.[1][13]

Experimental Protocol: Quantitative ³¹P NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture.

    • Dissolve or dilute the sample in a suitable solvent (e.g., D₂O, CDCl₃, or even non-deuterated solvents if no lock is required).

    • Add a known amount of an internal standard (IS) that contains a phosphorus atom and has a chemical shift that does not overlap with the analyte signal (e.g., triphenyl phosphate).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer.

    • Acquire a proton-decoupled ³¹P NMR spectrum ({¹H}³¹P).

    • To ensure accurate quantification, use inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can cause inaccurate signal integration.[12]

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified. This ensures complete relaxation between pulses.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal corresponding to H-phosphite and the signal from the internal standard.

    • Calculate the concentration of H-phosphite using the following formula: Concentration (H-phosphite) = [ (Integral (H-phosphite) / Moles (IS)) * (Moles (IS) / Integral (IS)) ] * (Volume of sample)⁻¹

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing A Weigh reaction mixture B Add solvent & internal standard A->B C Acquire {1H}31P spectrum (Inverse Gated Decoupling) B->C D Process spectrum (FFT, Phase, Baseline) C->D E Integrate analyte & standard signals D->E F Calculate concentration E->F

Caption: Workflow for quantitative Ion Chromatography analysis of H-phosphite.

Colorimetric Assays (Molybdenum Blue Method)

Colorimetric methods provide a cost-effective alternative for H-phosphite quantification. Since these methods typically detect orthophosphate, H-phosphite must first be oxidized to phosphate. The concentration of H-phosphite is then determined by the difference between the total phosphate measured after oxidation and the initial phosphate present in the sample. [5] Experimental Protocol: Indirect H-phosphite Determination

  • Measurement of Initial Phosphate:

    • Take an aliquot of the (diluted) reaction mixture.

    • Add an acidic solution of ammonium molybdate and a reducing agent (e.g., ascorbic acid). [9] * In the presence of phosphate, a blue-colored phosphomolybdenum complex forms.

    • Allow 15-20 minutes for full color development. [9] * Measure the absorbance at a suitable wavelength (e.g., 660 nm or 880 nm) using a spectrophotometer.

    • Determine the initial phosphate concentration using a calibration curve prepared with phosphate standards.

  • Oxidation and Measurement of Total Phosphate:

    • Take a separate, identical aliquot of the reaction mixture.

    • Add an oxidizing agent (e.g., potassium permanganate) to quantitatively convert all H-phosphite to phosphate.

    • Follow the same procedure as in step 1 to measure the total phosphate concentration after oxidation.

  • Calculation of H-phosphite Concentration:

    • Subtract the initial phosphate concentration from the total phosphate concentration to determine the concentration of H-phosphite.

    • Concentration (H-phosphite) = Concentration (Total Phosphate) - Concentration (Initial Phosphate)

Workflow for Colorimetric Analysis

G cluster_path1 Initial Phosphate cluster_path2 Total Phosphate start Reaction Mixture Aliquot A1 Add Molybdate Reagent start->A1 A2 Oxidize H-phosphite to Phosphate start->A2 B1 Measure Absorbance (A1) A1->B1 calc Calculate Concentration [H-phosphite] = f(A2 - A1) B1->calc B2 Add Molybdate Reagent A2->B2 C2 Measure Absorbance (A2) B2->C2 C2->calc

Caption: Workflow for indirect colorimetric analysis of H-phosphite.

References

A Comparative Guide to the Catalytic Activity of Hydrogenphosphite-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design and selection of ligands are paramount in advancing homogeneous catalysis. Hydrogenphosphite-based ligands, a class of organophosphorus compounds, have garnered significant attention due to their unique electronic and steric properties. Their utility in transition metal-catalyzed reactions, particularly in achieving high selectivity and activity, makes them valuable tools in the synthesis of fine chemicals and pharmaceutical intermediates.

This guide provides an objective comparison of the catalytic performance of various this compound-based ligands in two key transformations: rhodium-catalyzed hydroformylation and asymmetric hydrogenation. The information is supported by experimental data, detailed protocols, and a visualization of the catalytic cycle to aid in understanding the reaction mechanism.

Performance in Rhodium-Catalyzed Hydroformylation

Rhodium-catalyzed hydroformylation is a cornerstone of industrial chemistry, enabling the synthesis of aldehydes from alkenes. The choice of ligand is critical in controlling the regioselectivity (linear vs. branched aldehyde) and the overall efficiency of the catalytic system.

Table 1: Comparison of Phosphite Ligands in the Rhodium-Catalyzed Hydroformylation of Propene and 1-Octene

LigandSubstrateTemp (°C)Pressure (bar)L/Rh RatioTONTOF (h⁻¹)Regioselectivity (l:b)Yield (%)Reference
Triphenyl PhosphiteCamphene9041.46:1----[1]
Phospholane-phosphite 13aPropene75-2:1--1:2.1 (iso-selective)-[2]
Phospholane-phosphite 13aPropene105-2:1--1:1.8 (iso-selective)-[2]
Bidentate Phosphoramidite 31-Octene80-1.5:1--~100:1-[3]

TON = Turnover Number; TOF = Turnover Frequency; l:b = linear to branched ratio.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules. The enantioselectivity of these reactions is highly dependent on the design of the chiral ligand.

Table 2: Comparison of Chiral Phosphite and Phosphine-Phosphite Ligands in Asymmetric Hydrogenation

LigandSubstrateS/C RatioTemp (°C)Pressure (bar)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
Chiral Phosphine-Phosphite 1 Methyl (Z)-α-acetamidocinnamate10020120>9999[4][5]
Chiral Phosphine-Phosphite 2 Methyl (Z)-α-acetamidocinnamate10020120>9998[4][5]
Chiral Phosphine-Phosphite 3 Methyl (Z)-α-acetamidocinnamate10020120>9996[4][5]
Chiral Phosphite-Thioether 82 Itaconic Acid-----51[6]
Ir-Phosphite Catalyst2-Methylquinoline-----65[7]

S/C = Substrate to Catalyst Ratio.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Hydroformylation of Olefins

This protocol is a representative example for conducting a rhodium-catalyzed hydroformylation reaction.

Materials:

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂])

  • This compound-based ligand

  • Olefin substrate (e.g., 1-octene)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (a mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and a gas inlet

Procedure:

  • In a glovebox or under an inert atmosphere, the rhodium precursor and the phosphite ligand are charged into the autoclave.

  • The anhydrous, degassed solvent is added to dissolve the catalyst components.

  • The olefin substrate is then added to the reaction mixture.

  • The autoclave is sealed, removed from the glovebox, and placed in a heating mantle on a magnetic stirrer.

  • The reactor is purged several times with syngas to remove any residual air.

  • The autoclave is pressurized to the desired syngas pressure and heated to the reaction temperature with vigorous stirring.

  • The reaction is allowed to proceed for the specified time.

  • After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released in a well-ventilated fume hood.

  • A sample of the reaction mixture is taken for analysis by gas chromatography (GC) or NMR spectroscopy to determine the conversion, regioselectivity, and yield of the aldehyde products.[3]

General Procedure for Asymmetric Hydrogenation of Prochiral Olefins

This protocol provides a general method for performing an asymmetric hydrogenation reaction using a chiral phosphite ligand.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral this compound-based ligand

  • Prochiral olefin substrate (e.g., methyl (Z)-α-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • High-purity hydrogen gas

  • Schlenk flask or a high-pressure autoclave

Procedure:

  • Catalyst Pre-formation (in-situ): In a glovebox or under an inert atmosphere, the rhodium precursor and the chiral ligand are dissolved in the anhydrous, degassed solvent in a Schlenk flask or an autoclave insert. The solution is typically stirred for a short period to allow for the formation of the active catalyst complex.

  • Reaction Setup: The prochiral olefin substrate is added to the catalyst solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas. The hydrogenation is then carried out either by bubbling hydrogen through the solution at atmospheric pressure (using a balloon) or by pressurizing the autoclave to the desired hydrogen pressure.

  • Reaction Monitoring: The reaction is stirred at the specified temperature for the required duration. The progress of the reaction can be monitored by TLC, GC, or NMR spectroscopy.

  • Work-up and Analysis: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral product.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.[4][5][8]

Catalytic Cycle and Workflow

The following diagrams illustrate the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation and a typical experimental workflow for catalyst screening.

hydroformylation_cycle A HRh(CO)L2 B Olefin Coordination A->B + Olefin C Hydride Migration (Alkyl-Rh Complex) B->C - Olefin D CO Coordination C->D + CO E Migratory Insertion (Acyl-Rh Complex) D->E F Oxidative Addition of H2 E->F + H2 G Reductive Elimination (Aldehyde Product) F->G G->A - Aldehyde

Caption: Catalytic cycle of rhodium-catalyzed hydroformylation.

experimental_workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand Select this compound Ligand Catalyst_Formation In-situ Catalyst Formation Ligand->Catalyst_Formation Precursor Select Metal Precursor Precursor->Catalyst_Formation Substrate Prepare Substrate Solution Reaction_Execution Run Reaction under Controlled Conditions Substrate->Reaction_Execution Catalyst_Formation->Reaction_Execution Workup Reaction Quenching & Workup Reaction_Execution->Workup Analysis GC/HPLC/NMR Analysis Workup->Analysis Data Determine Yield, Selectivity, ee% Analysis->Data

Caption: Experimental workflow for catalyst screening.

Conclusion

The data presented in this guide highlights the significant impact of the ligand structure on the outcome of catalytic reactions. In rhodium-catalyzed hydroformylation, the choice of a phosphite-based ligand can dramatically influence the regioselectivity, with some ligands showing a strong preference for the formation of linear aldehydes, which are often the more desired products. In asymmetric hydrogenation, the chirality of the ligand is directly translated to the enantioselectivity of the reaction, with well-designed chiral phosphite and phosphine-phosphite ligands achieving excellent enantiomeric excesses.

The provided experimental protocols offer a starting point for researchers to screen and optimize their catalytic systems. The visualization of the catalytic cycle and the experimental workflow further aids in the understanding and practical application of these powerful catalytic tools. The continued development of novel this compound-based ligands holds great promise for the advancement of efficient and selective synthesis of valuable chemical compounds.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Hydrogenphosphite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of hydrogenphosphite is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe operational procedures, and appropriate disposal methods. Adherence to these guidelines is critical to minimize risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound compounds, a range of personal protective equipment is mandatory to prevent exposure. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles are required for all procedures to protect the eyes from splashes. A face shield must be worn over goggles during tasks with a higher risk of splashing, such as when transferring liquids outside of a chemical fume hood.[1][2]
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile rubber, are suitable for handling this compound.[1][3][4] Always inspect gloves for any signs of damage before use and wash hands after handling.[5]
Body Protection Laboratory Coat & Chemical-Resistant ApronA laboratory coat should be worn at all times. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[2]
Respiratory Protection Chemical Fume Hood or RespiratorAll work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust, vapors, or mists.[1][3] If ventilation is inadequate, a NIOSH-approved respirator is required.[4][6] For firefighting or major spills, a self-contained breathing apparatus (SCBA) is necessary.[1][3]

Safe Handling and Experimental Protocol

1. Preparation and Precautionary Measures

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific this compound compound being used.[7]

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[1][8] Have a spill kit available in the immediate vicinity.[7]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling and Experimental Procedure

  • Weighing and Transferring:

    • Conduct all weighing and transferring of solid this compound within a chemical fume hood to avoid dust inhalation.[3]

    • For liquid hydrogenphosphites, perform all transfers carefully to avoid splashing.

  • Solution Preparation:

    • When dissolving this compound, add it slowly to the solvent to prevent splashing.

    • If the process is exothermic, use an ice bath to control the temperature.

  • Running the Reaction:

    • Ensure all glassware is properly secured.

    • Maintain constant monitoring of the reaction.

    • Keep the fume hood sash at the lowest practical height.

3. Post-Experiment Procedures

  • Decontamination:

    • Wipe down the work surface with an appropriate cleaning agent.

    • Thoroughly clean all glassware and equipment used.

  • Glove Removal and Hand Washing:

    • Remove gloves using the proper technique to avoid skin contact with any potential contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

This compound Handling Workflow

prep 1. Preparation sds Review SDS prep->sds area Designate Work Area (Fume Hood) sds->area equip Verify Emergency Equipment (Eyewash, Shower, Spill Kit) area->equip ppe Don Appropriate PPE equip->ppe handling 2. Handling & Experiment ppe->handling transfer Weigh & Transfer in Fume Hood handling->transfer solution Prepare Solution transfer->solution reaction Run Reaction solution->reaction post 3. Post-Experiment reaction->post decon Decontaminate Work Area & Equipment post->decon gloves Properly Remove Gloves decon->gloves wash Wash Hands Thoroughly gloves->wash disposal 4. Waste Disposal wash->disposal collect Collect Waste in Labeled Container disposal->collect contact Contact EHS for Pickup collect->contact

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, paper towels), must be collected in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Route:

    • Do not dispose of this compound down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[3][9] Some specific, neutralized phosphate solutions may be approved for drain disposal, but this should be verified.[10]

    • Contact your institution's EHS or waste management service to arrange for the pickup and disposal of the chemical waste.[9]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The cleaned container can then be disposed of or recycled according to institutional guidelines.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.